Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFBQYAAXYHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856128 | |
| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394941-05-9 | |
| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, and critical role as a versatile synthon, particularly in the development of kinase inhibitors. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery and organic synthesis, offering insights into its significance and handling.
Introduction and Chemical Identity
This compound is a substituted thiazole derivative recognized for its utility in the synthesis of complex bioactive molecules. The thiazole ring is a prominent scaffold in numerous pharmacologically active compounds, valued for its unique electronic properties and ability to engage in various biological interactions. This specific diester and carbamate-functionalized thiazole serves as a crucial intermediate, offering multiple reaction sites for molecular elaboration.
CAS Number: 1394941-05-9
Molecular Formula: C₉H₁₂N₂O₄S
This guide will delve into the known properties, synthesis considerations, and applications of this compound, providing a technical resource for laboratory and development settings.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in synthesis and drug design, influencing factors such as solubility, reactivity, and bioavailability of downstream products. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Weight | 244.27 g/mol | |
| Boiling Point (Predicted) | 330.2 ± 27.0 °C | |
| Density (Predicted) | 1.338 ± 0.06 g/cm³ | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis and Reactivity
Plausible Synthetic Pathway
The construction of the substituted thiazole ring likely involves a Hantzsch-type thiazole synthesis or a variation thereof. A general, logical workflow for its preparation can be conceptualized as follows:
Caption: Plausible synthetic workflow for this compound.
This conceptual pathway highlights a logical sequence for the assembly of the target molecule, though experimental conditions would require optimization.
Key Reactions and Mechanistic Insights
The value of this compound as a synthon lies in the reactivity of its functional groups:
-
Ester Groups: The two ethyl ester functionalities can be selectively or fully hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, acid chlorides, or other derivatives.
-
Carbamate Group: The ethoxycarbonylamino group can be deprotected under specific conditions to reveal a free amine, allowing for further functionalization at the 5-position of the thiazole ring.
-
Thiazole Ring: The thiazole ring itself can participate in various organic reactions, including electrophilic substitution, although the electron-withdrawing nature of the substituents at the 4- and 5-positions would influence its reactivity.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of more complex heterocyclic systems, particularly those with potential therapeutic value.
Precursor for Kinase Inhibitors
A significant application of this compound is its role as a precursor in the synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine.[1] This fused heterocyclic system is a core structure in the development of various protein kinase inhibitors.[1] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The ability to synthesize derivatives of the thiazolo[5,4-d]pyrimidine scaffold allows for the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.
The general workflow for this application can be visualized as follows:
Caption: Role as a precursor in the synthesis of kinase inhibitors.
A Versatile Building Block
Beyond its specific use in the synthesis of thiazolo[5,4-d]pyrimidines, this compound is a versatile building block for creating libraries of novel thiazole derivatives.[2] The presence of multiple functional groups allows for diverse chemical modifications, enabling medicinal chemists to systematically explore the chemical space around the thiazole core to identify new therapeutic agents.
Safety and Handling
As a laboratory chemical, proper handling and safety precautions are paramount. The following information is based on available supplier data.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its primary role as a precursor for kinase inhibitors underscores its importance in the development of targeted therapies. While detailed experimental data for this specific compound is not widely published, its structural features and known applications provide a strong foundation for its use in synthetic and medicinal chemistry research. Researchers are encouraged to perform their own characterization and to adhere to strict safety protocols when working with this compound.
References
-
LookChem. Cas 13479-88-4,5,7-dichlorothiazolo[5,4-d]pyrimidine. [Link]
Sources
A Technical Guide to the Spectral Analysis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectral characteristics of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this document leverages established principles of spectroscopy and detailed analysis of structurally analogous compounds to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Rationale for Spectral Analysis
The precise characterization of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques provide a non-destructive means to elucidate and confirm the molecular structure of synthesized compounds. This compound incorporates several key functional groups, including a thiazole ring, two ethyl ester moieties, and a carbamate linkage. Understanding the spectral signatures of these groups is crucial for confirming the identity and purity of the compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra based on the analysis of similar structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.2 - 8.5 | Singlet | 1H | Thiazole C2-H | The proton at the C2 position of the thiazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. |
| ~9.5 - 10.5 | Broad Singlet | 1H | N-H | The carbamate N-H proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ~4.2 - 4.4 | Quartet | 2H | O-CH₂ (Carboxylate) | The methylene protons of the ethyl ester at the C4 position will appear as a quartet due to coupling with the adjacent methyl group. |
| ~4.1 - 4.3 | Quartet | 2H | O-CH₂ (Carbamate) | The methylene protons of the ethyl group on the carbamate will also be a quartet. These two quartets may overlap. |
| ~1.2 - 1.4 | Triplet | 3H | CH₃ (Carboxylate) | The methyl protons of the C4-ethyl ester will be a triplet. |
| ~1.1 - 1.3 | Triplet | 3H | CH₃ (Carbamate) | The methyl protons of the carbamate's ethyl group will also be a triplet, likely in a similar region to the other methyl triplet. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~160 - 165 | C=O (Carboxylate) | The carbonyl carbon of the ester at C4 is expected in this region. |
| ~150 - 155 | C=O (Carbamate) | The carbamate carbonyl carbon will also be in a similar downfield region. |
| ~155 - 160 | Thiazole C2 | The C2 carbon of the thiazole ring is typically found at a lower field due to being bonded to two heteroatoms. |
| ~140 - 145 | Thiazole C5 | The C5 carbon, attached to the nitrogen of the carbamate group. |
| ~115 - 120 | Thiazole C4 | The C4 carbon, substituted with the carboxylate group. |
| ~60 - 65 | O-CH₂ (Carboxylate) | The methylene carbon of the C4-ethyl ester. |
| ~60 - 65 | O-CH₂ (Carbamate) | The methylene carbon of the carbamate's ethyl group. These signals may be very close or overlap. |
| ~14 - 15 | CH₃ (Carboxylate) | The methyl carbon of the C4-ethyl ester. |
| ~14 - 15 | CH₃ (Carbamate) | The methyl carbon of the carbamate's ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |
| ~3200 - 3400 | N-H Stretch | Carbamate | A moderate to sharp peak is expected for the N-H stretching vibration. |
| ~2900 - 3000 | C-H Stretch | Aliphatic (Ethyl groups) | Stretching vibrations of the C-H bonds in the ethyl groups. |
| ~1720 - 1740 | C=O Stretch | Ester (Carboxylate) | A strong, sharp absorption for the carbonyl of the ethyl ester at C4. |
| ~1700 - 1720 | C=O Stretch | Carbamate | A strong absorption for the carbamate carbonyl, often at a slightly lower wavenumber than the ester. |
| ~1500 - 1600 | C=N and C=C Stretch | Thiazole Ring | Characteristic ring stretching vibrations of the thiazole moiety.[1] |
| ~1200 - 1300 | C-O Stretch | Ester and Carbamate | Strong C-O stretching bands are characteristic of both ester and carbamate functionalities. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₉H₁₂N₂O₄S) is approximately 244.05 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 245.06 would be expected.
-
Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OCH₂CH₃) from the ester or carbamate.
-
Loss of ethanol (-CH₃CH₂OH).
-
Cleavage of the ester and carbamate groups, leading to characteristic fragment ions.
-
Fragmentation of the thiazole ring.
-
Sources
Topic: Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate: A Comprehensive Guide to Solubility and Stability
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This guide provides a detailed examination of the physicochemical properties of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Recognizing the critical role that solubility and stability play in the journey from discovery to clinical application, we present a framework for the comprehensive characterization of this molecule. This document moves beyond theoretical data to provide actionable, field-proven experimental protocols for determining aqueous and organic solubility, as well as for assessing the compound's stability under various stress conditions. By grounding our recommendations in the established behavior of structurally related thiazole derivatives, this guide equips researchers, scientists, and drug development professionals with the necessary tools and causal logic to effectively evaluate and handle this compound in a preclinical setting.
Part 1: Physicochemical Characterization and Foundational Insights
This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous pharmacologically active agents, including anticancer and antibacterial drugs[1][2]. Its structure features two ethyl ester groups and a carbamate linkage, which are significant determinants of its chemical behavior.
A thorough understanding of its fundamental properties is the first step in any rational drug development program. While extensive public data on this specific molecule is scarce, we can infer its likely characteristics from its structure and data available for close analogs like ethyl 2-aminothiazole-4-carboxylate[3] and ethyl 2-amino-4-methylthiazole-5-carboxylate[4][5].
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Prediction | Rationale & Implications |
| Molecular Formula | C₉H₁₂N₂O₄S | Confirmed from chemical suppliers[6][7]. |
| Molecular Weight | 244.27 g/mol | Calculated from the molecular formula. |
| CAS Number | 1394941-05-9 | Unique chemical identifier[8][9]. |
| Predicted Form | Solid (Powder/Crystal) | Analogs like ethyl 2-aminothiazole-4-carboxylate are solids with melting points around 177-181 °C. The target molecule's larger structure and potential for hydrogen bonding suggest a solid state at room temperature. |
| Predicted pKa | ~3.5-4.5 (Thiazole N) | The thiazole ring nitrogen is weakly basic. The pKa of the related ethyl 2-amino-4-methylthiazole-5-carboxylate is predicted to be around 3.90[5]. This value is critical for predicting solubility changes with pH. |
| Predicted LogP | ~1.5 - 2.5 | The presence of two ethyl ester groups increases lipophilicity, but the thiazole ring and carbamate group add polarity. This moderate LogP suggests a balance between aqueous and lipid solubility, a common feature in drug candidates. |
Part 2: Solubility Profiling: A Practical Approach
Solubility is a gatekeeper property for bioavailability. Insufficient solubility can terminate the development of an otherwise promising drug candidate. The structural features of this compound—specifically the ester and carbamate functionalities—suggest it will exhibit preferential solubility in organic solvents over aqueous media. For instance, the related compound ethyl 2-amino-4-methylthiazole-5-carboxylate is soluble in DMF, DMSO, and Ethanol, but insoluble in water[5].
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method (ICH Q6A) for determining thermodynamic equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved compound.
Rationale: This method is chosen over kinetic assessments because it measures the true equilibrium solubility, providing a fundamental parameter essential for biopharmaceutical classification and formulation development.
Methodology:
-
Preparation of Solvent Media: Prepare a panel of relevant solvents, including:
-
Purified Water (e.g., Milli-Q®)
-
pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess the impact of ionization.
-
Common organic solvents: Ethanol, Methanol, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).
-
-
Compound Dispensing: Add an excess amount of the solid compound to a known volume of each solvent in a clear glass vial. The excess solid should be clearly visible to ensure saturation.
-
Scientist's Note: A common starting point is adding 2-5 mg of compound to 1 mL of solvent.
-
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) using a shaker or rotator. Equilibration time is critical; for many heterocyclic compounds, 24 to 48 hours is sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection & Dilution: Carefully collect a precise aliquot of the clear supernatant, avoiding any solid particles. Immediately dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Causality Check: A large, known dilution factor (e.g., 1:100 or 1:1000) is used to prevent the compound from precipitating out of the sample and to ensure accurate quantification.
-
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Table 2: Predicted Solubility Profile and Rationale
| Solvent System | Predicted Solubility | Rationale |
| Water (pH ~7) | Poorly Soluble / Insoluble | The molecule is largely non-polar due to the ethyl groups and the aromatic system. Lack of readily ionizable groups at neutral pH limits aqueous solubility. This is consistent with data on similar thiazole esters[5]. |
| 0.1 N HCl (pH ~1.2) | Slightly Increased Solubility | The thiazole nitrogen may become protonated at low pH, introducing a positive charge and enhancing interaction with water. The effect may be modest. |
| Ethanol / Methanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the carbamate N-H and carbonyl oxygens, while their alkyl chains can solvate the ethyl groups. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent capable of solvating the polar regions of the molecule. |
| DMSO / DMF | Freely Soluble | These powerful, polar aprotic solvents are excellent at dissolving a wide range of organic molecules, including those with poor aqueous solubility. |
Part 3: Stability Profiling and Degradation Pathway Analysis
Stability testing is non-negotiable in drug development. It identifies degradation pathways, informs formulation and storage conditions, and is a prerequisite for establishing a drug product's shelf-life. The key structural liabilities of this compound are the two ester functionalities and the carbamate linkage, which are susceptible to hydrolysis. The thiazole ring itself can also be susceptible to photolytic cleavage[10].
Predicted Degradation Pathways
The most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the ester and carbamate bonds.
-
Ester Hydrolysis: The ethyl ester at the C4 position and the ethyl ester within the carbamate group can be hydrolyzed to their corresponding carboxylic acids. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.
-
Carbamate Hydrolysis: The carbamate bond itself can be cleaved, yielding 5-aminothiazole-4-carboxylic acid ethyl ester, ethanol, and CO₂. This is generally more stable than ester hydrolysis but can be forced under harsh conditions.
-
Photodegradation: UV radiation can induce ring-opening reactions in the thiazole moiety, as observed in related structures like 2-aminothiazole-4-carboxylic acid, leading to a complex mixture of degradants[10].
Potential Hydrolytic Degradation of the Target Compound
Caption: Predicted Major Hydrolytic Degradation Pathways.
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for intentionally degrading the compound to identify potential degradants and establish a stability-indicating analytical method.
Self-Validation Principle: A key aspect of this protocol is the concept of mass balance. The sum of the parent compound remaining and all degradation products formed should account for 95-105% of the initial parent concentration. Achieving mass balance provides confidence that all major degradants are being detected.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.
-
Acid Hydrolysis: 0.1 N HCl, heated at 60-80 °C for several hours.
-
Base Hydrolysis: 0.1 N NaOH, at room temperature or gently heated (e.g., 40 °C) for a shorter duration. Basic hydrolysis is often rapid.
-
Oxidative Degradation: 3-6% H₂O₂, at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and white light (ICH Q1B guideline conditions).
-
-
Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization & Dilution: Immediately neutralize the acid and base samples. Dilute all samples with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a developed HPLC method with a photodiode array (PDA) detector.
-
Rationale: A PDA detector is crucial as it provides spectral data, allowing for peak purity assessment and helping to determine if co-elution of degradants is occurring. LC-MS methods are also highly valuable for identifying the mass of unknown degradation products[11].
-
Table 3: Framework for Forced Degradation Studies
| Stress Condition | Reagent / Setup | Typical Duration | Primary Expected Degradation |
| Acidic | 0.1 N HCl @ 80°C | 2 - 24 hours | Slow hydrolysis of ester groups. |
| Basic | 0.1 N NaOH @ RT | 30 mins - 4 hours | Rapid hydrolysis of both ester groups. |
| Oxidative | 3% H₂O₂ @ RT | 8 - 24 hours | Potential oxidation of the thiazole sulfur (to sulfoxide/sulfone). |
| Thermal (Solid) | 100°C Dry Heat | 24 - 72 hours | Unlikely to degrade if melting point is high; tests solid-state stability. |
| Photolytic | ICH Q1B Light Box | Per ICH guidelines | Potential for thiazole ring cleavage and complex degradation pathways[10]. |
Conclusion
While this compound is a valuable synthetic intermediate, its progression in any drug development pipeline is contingent upon a robust understanding of its solubility and stability. This guide establishes a clear, scientifically-grounded framework for this characterization. The molecule is predicted to have poor aqueous solubility but good solubility in common organic solvents like DMSO and ethanol. Its primary chemical liabilities are the ester and carbamate groups, which are susceptible to hydrolysis, particularly under basic conditions. The systematic application of the detailed protocols for solubility and forced degradation studies will generate the critical data needed to de-risk its development, guide formulation strategies, and ensure the integrity of future preclinical and clinical investigations.
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NIH National Center for Biotechnology Information. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed structural elucidation of thiazole derivatives. Given the prevalence of the 2-aminothiazole scaffold in numerous therapeutic agents, a thorough understanding of the conformational possibilities of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines a systematic approach, combining predictive synthesis, detailed spectroscopic characterization, definitive X-ray crystallographic analysis, and robust computational modeling to fully characterize this molecule.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The 2-aminothiazole moiety, in particular, is a key structural component in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents.[1] The title compound, this compound, combines this important heterocyclic core with flexible side chains, making its conformational landscape a critical factor in its potential biological activity. Understanding the preferred spatial arrangement of the ethoxycarbonylamino and ethyl carboxylate groups is essential for predicting its interaction with biological targets.
Molecular Structure and Synthesis
2.1. Core Structure and Functional Groups
The molecular structure of this compound consists of a central 2,4,5-trisubstituted thiazole ring. The key functional groups attached to this core are:
-
An ethyl carboxylate group at the C4 position.
-
An N-ethoxycarbonylamino group (an ethyl carbamate) at the C5 position.
The presence of multiple rotatable single bonds within these side chains gives rise to a complex conformational profile.
2.2. Proposed Synthetic Pathway
Proposed Synthesis:
-
Synthesis of Ethyl 5-aminothiazole-4-carboxylate (Precursor): This can be achieved through the reaction of ethyl 2-chloroacetoacetate with thiourea in a suitable solvent such as ethanol.[5]
-
Acylation of the 5-amino group: The precursor, Ethyl 5-aminothiazole-4-carboxylate, can then be acylated using ethyl chloroformate in the presence of a non-nucleophilic base like pyridine or triethylamine to yield the final product, this compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the initial structural confirmation of the synthesized molecule. Based on the known spectral data of related thiazole derivatives and ethyl carbamates, the following characteristic signals can be predicted:
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.2-1.4 | Triplet | CH₃ of C4-ethyl ester |
| ¹H | 1.2-1.4 | Triplet | CH₃ of N5-ethyl carbamate |
| ¹H | 4.1-4.4 | Quartet | CH₂ of C4-ethyl ester |
| ¹H | 4.1-4.4 | Quartet | CH₂ of N5-ethyl carbamate |
| ¹H | ~8.0 | Singlet | Thiazole C2-H |
| ¹H | ~9.5-10.5 | Broad Singlet | N-H of carbamate |
| ¹³C | ~14 | CH₃ of both ethyl groups | |
| ¹³C | ~61 | O-CH₂ of both ethyl groups | |
| ¹³C | ~115-125 | Thiazole C4 | |
| ¹³C | ~140-150 | Thiazole C5 | |
| ¹³C | ~155-165 | Thiazole C2 | |
| ¹³C | ~165 | C=O of C4-ethyl ester | |
| ¹³C | ~155 | C=O of N5-ethyl carbamate |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (ester) | 1710-1730 | Strong |
| C=O Stretch (carbamate) | 1680-1700 | Strong |
| C=N Stretch (thiazole ring) | 1590-1630 | Medium |
| Thiazole Ring Vibrations | 1470-1570 | Medium-Strong |
| C-O Stretch | 1200-1300 | Strong |
| C-S Stretch | 650-750 | Medium-Weak |
Table 2: Predicted IR Absorption Bands.[6][7][8][9]
3.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₂N₂O₄S). The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and ethoxycarbonyl groups.
Conformational Analysis: A Dual Approach
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds in the two side chains. A dual approach combining experimental X-ray crystallography and theoretical DFT calculations will provide a comprehensive understanding of its conformational preferences.
4.1. Experimental Determination: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous determination of the molecular structure and conformation in the solid state.[10][11]
-
Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography followed by recrystallization.
-
Crystal Growth:
-
Solvent Selection: A solvent screen should be performed to find a solvent or solvent system in which the compound has moderate solubility.[12]
-
Slow Evaporation: A saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature.[12]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution will slowly induce crystallization.
-
-
Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final, high-resolution crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
4.2. Theoretical Determination: Density Functional Theory (DFT) Calculations
Computational modeling using DFT is a powerful tool for exploring the conformational landscape of a molecule in the gas phase or in solution.[13] It allows for the determination of the relative energies of different conformers and the energy barriers between them.
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be done using a fast, lower-level method like a force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[14][15]
-
DFT Geometry Optimization: The low-energy conformers identified in the initial search are then subjected to full geometry optimization using a more accurate DFT method. A commonly used and reliable level of theory for organic molecules is the B3LYP functional with the 6-31G* basis set.[16][17][18]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Analysis of Results: The relative energies of the conformers are compared to identify the global minimum and other low-energy structures. Key dihedral angles are analyzed to describe the conformational preferences of the side chains. The results can be visualized by plotting the potential energy surface as a function of the key torsional angles.
Caption: Workflow for DFT-based Conformational Analysis.
Conclusion
A definitive understanding of the molecular structure and conformational preferences of this compound requires a multi-faceted approach. This technical guide has outlined a robust strategy that combines predictive synthesis, thorough spectroscopic characterization, definitive X-ray crystallography, and insightful computational modeling. By following these protocols, researchers can gain a detailed, atomic-level understanding of this molecule's structure. This knowledge is invaluable for the rational design of novel thiazole-based compounds with optimized biological activity and for advancing our understanding of structure-activity relationships in this important class of molecules.
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The Strategic Utility of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a thiazole core, an amino group protected as an ethyl carbamate, and an adjacent ethyl ester—offers a rich platform for the construction of complex molecular architectures, particularly those with therapeutic potential. This technical guide provides an in-depth exploration of this compound, including its synthesis, key chemical properties, and strategic applications in the development of bioactive molecules, with a particular focus on kinase inhibitors and other targeted therapies.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability. The 2-aminothiazole moiety, in particular, is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This compound emerges as a strategically designed synthon that leverages the inherent biological relevance of the 2-aminothiazole core while providing orthogonal functional handles for synthetic diversification.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1394941-05-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| IUPAC Name | ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
The molecule's structure, characterized by the electron-rich thiazole ring and the presence of both hydrogen bond donors and acceptors, dictates its reactivity and potential for intermolecular interactions. The ethyl carbamate serves as a protecting group for the amino functionality, allowing for selective reactions at other sites.
Synthesis of the Core Scaffold: A Plausible Approach
While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methods for analogous 2-aminothiazole-4-carboxylates, such as the renowned Hantzsch thiazole synthesis.
A proposed synthetic pathway is outlined below. This multi-step process emphasizes strategic functional group manipulations to achieve the target structure.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a conceptualized procedure based on analogous syntheses. Researchers should perform small-scale trials and optimize conditions as necessary.
Step 1: Synthesis of Ethyl 2-amino-4-chlorothiazole-5-carboxylate
-
To a solution of ethyl 2-chloro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of Ethyl 2,4-diaminothiazole-5-carboxylate
-
In a sealed reaction vessel, dissolve Ethyl 2-amino-4-chlorothiazole-5-carboxylate in a suitable solvent (e.g., N,N-Dimethylformamide).
-
Add an excess of a nitrogen source, such as ammonia in a solution or a protected amine followed by deprotection.
-
Heat the reaction mixture at an elevated temperature, monitoring by TLC.
-
After completion, cool the reaction and perform an aqueous workup to remove the solvent and excess reagents.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve Ethyl 2,4-diaminothiazole-5-carboxylate in a suitable aprotic solvent (e.g., Dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath and add ethyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The thiazole ring can participate in various transformations, while the ester and carbamate moieties offer handles for further derivatization.
Figure 2: Key reaction pathways for the derivatization of this compound.
Amide Bond Formation
The ethyl ester at the 4-position can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amides via standard peptide coupling conditions (e.g., using reagents like HATU, HOBt, or EDC). This strategy is extensively used in the synthesis of kinase inhibitors, where the amide bond often plays a crucial role in binding to the hinge region of the kinase domain.
Modification of the Carbamate
The ethoxycarbonylamino group at the 5-position can be deprotected under specific conditions to reveal the free amine. This amine can then be further functionalized, for example, by acylation, alkylation, or arylation, allowing for the introduction of diverse substituents to probe structure-activity relationships.
Cyclization Reactions
The bifunctional nature of this building block makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular condensation between the amino group (after deprotection) and a suitable electrophile introduced at the ester position can lead to the formation of thiazolo[5,4-b]pyridines or other related bicyclic structures, which are of great interest in drug discovery.
Application in the Synthesis of Bioactive Molecules: A Case Study
The 2-aminothiazole scaffold is a core component of numerous kinase inhibitors. A prominent example is Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML). While the synthesis of Dasatinib itself starts from a different aminothiazole derivative, the strategic use of building blocks like this compound allows for the rapid generation of Dasatinib analogs for structure-activity relationship (SAR) studies.
The general synthetic strategy involves the coupling of the aminothiazole core with a pyrimidine moiety, followed by the introduction of a side chain. The functional handles on this compound provide the necessary points of attachment for these fragments.
Conclusion and Future Outlook
This compound is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable platform for the synthesis of diverse libraries of compounds for biological screening. The ability to selectively manipulate its functional groups allows for the systematic exploration of chemical space around the privileged 2-aminothiazole scaffold. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-designed synthons will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. Future research is expected to further explore the utility of this building block in the synthesis of novel fused heterocyclic systems and its incorporation into other classes of bioactive molecules beyond kinase inhibitors.
References
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An In-Depth Technical Guide to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of ethyl 5-aminothiazole-4-carboxylate represent a particularly promising class of molecules, exhibiting a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of a key derivative, ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, and its analogues. By delving into the causal relationships behind synthetic strategies and biological activities, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.
Introduction: The Thiazole Scaffold in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for the development of potent and selective therapeutic agents.[2] The 2-aminothiazole core, in particular, is a fundamental component of several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, highlighting the immense potential of this chemical space in oncology.[3]
This guide focuses on a specific and highly functionalized thiazole derivative: This compound . The presence of an ethoxycarbonylamino group at the 5-position and an ester at the 4-position offers multiple points for chemical modification, making it an ideal template for the generation of diverse compound libraries for biological screening.[4] Understanding the nuances of its synthesis and the impact of structural modifications on its biological activity is paramount for unlocking its full therapeutic potential.
Synthesis of the Core Scaffold and its Derivatives
The synthetic accessibility of a core scaffold is a critical factor in its viability for drug discovery programs. The synthesis of this compound and its analogues is typically achieved through a multi-step sequence, starting from readily available precursors.
Synthesis of the Key Intermediate: Ethyl 5-aminothiazole-4-carboxylate
A common and efficient route to the key 5-aminothiazole intermediate involves a variation of the Hantzsch thiazole synthesis. This method relies on the condensation of an α-halocarbonyl compound with a thioamide.
Conceptual Workflow for the Synthesis of Ethyl 5-aminothiazole-4-carboxylate:
Caption: Synthetic pathway to the core thiazole scaffold.
Detailed Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [5]
This one-pot procedure offers an efficient alternative to the traditional two-step synthesis, minimizing work-up and improving overall yield.[5]
-
Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a 2.5:1 mixture of water and THF, add N-bromosuccinimide (NBS, 1.2 equivalents) at a temperature below 0°C.
-
Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Cyclization: Add thiourea (1 equivalent) to the reaction mixture and heat to 80°C for 2 hours.
-
Work-up: After cooling to room temperature, filter the mixture. To the filtrate, add ammonia water to induce precipitation of the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure product.
Acylation of the 5-Amino Group: Synthesis of this compound
The introduction of the ethoxycarbonylamino group at the 5-position is a straightforward acylation reaction.
Conceptual Workflow for the Acylation Step:
Caption: Acylation of the 5-amino group.
Detailed Protocol: Synthesis of this compound [1][3]
-
Reaction Setup: Dissolve ethyl 5-aminothiazole-4-carboxylate (1 equivalent) in a suitable dry aprotic solvent, such as chloroform, under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0-5°C.
-
Acylation: Add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Biological Activities and Therapeutic Potential
Derivatives of ethyl 5-aminothiazole-4-carboxylate have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
The thiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[6] Derivatives of ethyl 5-aminothiazole-4-carboxylate have shown promising cytotoxic effects against various cancer cell lines.[5]
Mechanism of Action: While the precise mechanisms of action can vary depending on the specific analogue, a significant body of evidence points towards the inhibition of protein kinases as a primary mode of cytotoxicity.[7] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. The 2-aminothiazole moiety can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.
Signaling Pathway Implication:
Caption: Inhibition of kinase signaling pathways by thiazole derivatives.
Quantitative Data on Anticancer Activity of Related Analogues:
| Compound ID | R1 | R2 | A-549 (Lung Cancer) IC50 (µM) | Bel7402 (Liver Cancer) IC50 (µM) | HCT-8 (Colon Cancer) IC50 (µM) | Reference |
| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 | [2] |
| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 | [2] |
Note: The above data is for structurally related thiazole-5-carboxamide analogues and serves to illustrate the potential of this scaffold.
One study reported that a compound with the this compound core showed an IC50 of less than 30 µM against human glioblastoma cells and less than 20 µM against human melanoma cells, inducing apoptosis.[3]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[8]
Mechanism of Action: The antimicrobial activity of thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism can be highly dependent on the substitution pattern of the thiazole ring.
Quantitative Data on Antimicrobial Activity of Related Analogues:
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 12f | Staphylococcus aureus | Comparable to ampicillin and gentamicin | [5] |
| 12f | Bacillus subtilis | Comparable to ampicillin and gentamicin | [5] |
Note: The above data is for structurally related bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For the this compound scaffold, SAR studies have provided valuable insights into the structural features that govern potency and selectivity.[9]
Key Structural Modifications and Their Impact:
Caption: Key areas for SAR exploration on the core scaffold.
-
5-N-Acyl Group: The nature of the acyl group at the 5-amino position significantly influences biological activity. Introduction of a 3-propanamido function has been shown to improve anticancer activity more than a 2-acetamido moiety.[9] This suggests that the length and flexibility of this substituent are important for target engagement.
-
4-Carboxylate Group: Conversion of the ethyl ester at the 4-position to a carboxamide can have a profound impact on activity. However, a general trend observed is a reduction in anticancer potency upon this modification, suggesting that the ester functionality may be crucial for activity or cell permeability.[9]
-
Substitution on the Thiazole Ring: The introduction of substituents at the 2-position of the thiazole ring can modulate activity. Aromatic substitutions at this position have been shown to enhance antitumor activity compared to small alkyl groups.[9]
Future Directions and Conclusion
The this compound scaffold and its analogues represent a rich area for further exploration in drug discovery. The synthetic tractability of this core allows for the generation of diverse chemical libraries, which can be screened against a wide range of biological targets.
Future research efforts should focus on:
-
Kinase Profiling: A comprehensive kinase profiling of potent analogues will help to elucidate their mechanism of action and identify potential off-target effects.
-
Optimization of Physicochemical Properties: Further chemical modifications should aim to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models of disease to evaluate their efficacy and safety.
References
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The Anvil and the Catalyst: A Technical Guide to the Biological Significance of Precursors to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Abstract
The thiazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate represents a highly functionalized and strategically important derivative within this class, acting as a key building block for the synthesis of advanced bioactive molecules, particularly in oncology.[4] This technical guide moves beyond the target molecule to provide an in-depth exploration of its fundamental precursors. We will dissect the synthesis pathway and, more critically, analyze the inherent biological activities of these foundational molecules. This exploration offers researchers and drug development professionals a deeper understanding of how the biological relevance of a final compound can be traced back to the latent potential within its constituent parts. We will examine the well-documented pharmacological profile of thiourea derivatives, the versatile reactivity of ethyl cyanoacetate, and the latent bioactivities of key intermediates, providing a comprehensive view of the chemical and biological journey from simple precursors to a complex, high-value thiazole derivative.
Introduction: The Architectural Importance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds.[1][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored scaffold in drug design.[2] Thiazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][3][6]
This compound is a prime example of a highly decorated thiazole that serves not as an end-product, but as a sophisticated intermediate for the construction of more complex therapeutic candidates.[4] Understanding the biological activities of its precursors is not merely an academic exercise; it provides critical insights into potential off-target effects, metabolic pathways, and opportunities for the development of novel therapeutics based on these simpler, yet still potent, chemical entities.
Synthetic Pathway: From Simple Precursors to a Functionalized Thiazole Core
The synthesis of this compound is a multi-step process that typically begins with readily available starting materials. A plausible and efficient synthetic route involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.
Caption: A generalized synthetic workflow for this compound.
This pathway highlights two primary precursors whose biological activities are of significant interest: Thiourea and Ethyl Cyanoacetate .
Biological Activity of Key Precursors
Thiourea and its Derivatives: A Pharmacological Powerhouse
Thiourea (CH₄N₂S) is a structurally simple organosulfur compound that serves as a critical building block in the synthesis of numerous heterocyclic compounds, including the thiazole ring.[2][7] Beyond its synthetic utility, thiourea and its derivatives possess a remarkable spectrum of biological activities.[1][3]
Anticancer Activity: Thiourea derivatives have shown significant promise as anticancer agents.[5] Their mechanism of action is often multi-faceted, involving the inhibition of various enzymes crucial for cancer cell proliferation and survival.[5] The presence of the thiocarbonyl group allows for potent interactions with biological targets.[5]
| Thiourea Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast) | 3.0 µM | [5] |
| Bis-thiourea derivatives with benzo[d][1][3]dioxol-5-yl groups | HepG2, HCT116, MCF-7 | Potent antiproliferative effects | [5] |
Antimicrobial and Antioxidant Properties: The thiourea scaffold is also a common feature in compounds with potent antimicrobial and antioxidant activities.[1][2][7] The ability of the sulfur atom to participate in redox reactions contributes to their antioxidant effects, while their capacity to chelate metal ions can disrupt essential microbial processes.[7]
-
Antibacterial: Thiourea derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2]
-
Antifungal: Certain thiourea derivatives exhibit significant antifungal activity against a range of pathogenic fungi.[7]
-
Antioxidant: Compounds such as 1-benzoyl-3-(p-hydroxyphenyl) thiourea have been identified as excellent antioxidants.[7]
Ethyl Cyanoacetate: A Versatile Building Block with Latent Bioactivity
Ethyl cyanoacetate is a key precursor in the synthesis of a wide variety of heterocyclic compounds and other pharmacologically active molecules.[8][9][10] While it is primarily regarded as a synthetic intermediate, its high reactivity and the functionalities it introduces into a molecule have implications for biological activity.
Role as a Precursor to Bioactive Molecules: Ethyl cyanoacetate's utility in drug synthesis is well-established. It is a foundational component in the production of:
-
Theophylline and Caffeine: Purine derivatives with well-known physiological effects.[8]
-
Ethosuximide: An antiepileptic drug.[10]
Inherent Antimicrobial and Cytotoxic Potential: While less potent than more complex derivatives, the cyanoacrylate moiety has demonstrated some inherent biological activity.
-
Antimicrobial Activity: Studies on ethyl 2-cyanoacrylate have shown bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria.[11] This activity is thought to be related to the polymerization of the cyanoacrylate in the presence of biological macromolecules.[12][13][14]
-
Cytotoxicity: Research on ethyl 2-cyanoacrylate has indicated a degree of cytotoxicity, with studies showing it to be biocompatible with osteoblast cells under certain conditions.[4] This suggests that while the core structure has some biological interaction, it is generally less cytotoxic than related compounds like methyl 2-cyanoacrylate.[4]
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol provides a generalized procedure for the synthesis of a 2-aminothiazole derivative, a key step in the formation of the target molecule's core.
Materials:
-
α-haloketone (e.g., ethyl 2-chloroacetoacetate)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
Dissolve the α-haloketone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: A workflow diagram for the Hantzsch thiazole synthesis.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a precursor compound against a bacterial strain.
Materials:
-
Test compound (e.g., a thiourea derivative)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The journey from simple, commercially available precursors to a complex, functionalized molecule like this compound is a testament to the elegance and power of synthetic chemistry. This guide has illuminated that the biological significance of such a journey is not confined to the final destination. The precursors themselves, particularly thiourea and its derivatives, possess a rich and diverse pharmacology that warrants independent investigation.
For researchers in drug discovery, this understanding is critical. The inherent bioactivity of a precursor could contribute to the overall pharmacological profile of the final drug, or it could represent a source of potential off-target effects. Furthermore, the exploration of these foundational molecules can open new avenues for the development of novel therapeutic agents that are simpler, more cost-effective to synthesize, and may possess unique mechanisms of action.
The future of drug development will increasingly rely on a holistic understanding of the entire synthetic and biological lifecycle of a therapeutic candidate. By appreciating the latent potential within the anvil and catalyst of synthesis—the precursors—we can forge more effective, safer, and more innovative medicines.
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ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Retrieved from [Link]
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Core Safety & Handling Protocols for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate (CAS No. 1394941-05-9). As a key intermediate in various synthetic pathways within drug discovery and development, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount. This document synthesizes data from structurally similar compounds to establish a conservative and proactive safety framework. It is intended for laboratory personnel, including researchers, chemists, and technicians, who may handle this compound. The protocols outlined herein are designed to be self-validating systems, ensuring a high degree of safety and experimental integrity.
Section 1: Chemical Identification and Hazard Profile
This compound is a heterocyclic compound whose derivatives are explored in medicinal chemistry.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely available, a reliable hazard profile can be inferred from structurally analogous compounds, such as ethyl 2-aminothiazole-4-carboxylate. This approach allows for a risk assessment grounded in established chemical principles.
Table 1: Chemical Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1394941-05-9 | [2][3] |
| Molecular Formula | C10H14N2O4S | Inferred |
| Molecular Weight | 258.29 g/mol | Inferred |
| Appearance | Assumed to be a solid powder |
Based on data from its structural analogs, a GHS classification can be conservatively assigned. The primary hazards are associated with irritation and acute toxicity if improperly handled.[4][5]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This classification is based on data for structurally related compounds and should be used as a primary guideline for risk assessment.[4][5][6]
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
In laboratory settings, safety is not merely a list of rules but a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective measures. This guide mandates this approach for all work involving this compound.
The causality is clear: relying solely on Personal Protective Equipment (PPE) is a reactive measure. By prioritizing engineering and administrative controls, we proactively reduce the potential for exposure, making the entire workflow inherently safer.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
2.1. Engineering Controls: The First Line of Defense All manipulations of solid this compound must be performed within a certified chemical fume hood or a powder containment enclosure.[7] This is non-negotiable. The rationale is to contain any airborne particles at the source, preventing inhalation, which may cause respiratory irritation.[8][9] Ensure the fume hood has a face velocity appropriate for handling chemical powders.
2.2. Administrative Controls: Standardizing Safety
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. This SOP will incorporate the protocols from this guide.
-
Designated Areas: Clearly demarcate the area where this compound is stored and handled. Access should be restricted to trained personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work. This training must be documented.
Section 3: Safe Handling, Weighing, and Storage Protocols
Adherence to a meticulous protocol is a self-validating system for safety and experimental accuracy.
3.1. Protocol for Weighing Solid Compound
-
Preparation: Don the required PPE as specified in Section 4. Ensure the chemical fume hood is operational and the work surface is clean.
-
Containment: Place an analytical balance inside the fume hood. Use a weigh boat or appropriate glassware to contain the powder.
-
Dispensing: Use a spatula to carefully transfer the required amount of the compound. Avoid any actions that could generate dust, such as dropping the spatula or tapping the container unnecessarily.[10]
-
Cleaning: After weighing, carefully clean the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol) within the fume hood. Dispose of the wipe in the designated solid chemical waste container.
-
Transport: Securely cap the primary container before removing it from the fume hood. If transporting the weighed sample, ensure it is in a sealed and clearly labeled secondary container.
3.2. Storage Requirements Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potential reactions.[9] The storage location should be a designated chemical cabinet, segregated from incompatible materials.
Section 4: Personal Protective Equipment (PPE) Specifications
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and based on the compound's known and inferred risks.
Table 3: Mandatory PPE for Handling this compound
| Body Part | PPE Specification | Rationale and Standard |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. | Conforms to EN166 (EU) or ANSI Z87.1 (US). Protects against dust particles and potential splashes causing serious eye irritation.[7][10][11] |
| Hands | Nitrile gloves (minimum 0.11 mm thickness). | Inspect gloves for integrity before each use. Remove using the proper technique to avoid skin contamination. Provides a barrier against skin contact which can cause irritation.[10] |
| Body | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Not required if handled within a certified fume hood. | For situations outside of a fume hood (e.g., large spills), a respirator (e.g., N95 for particulates or a respirator with appropriate cartridges) may be necessary.[10] |
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Workflow for responding to chemical emergencies.
5.1. First Aid Measures (In Case of Exposure)
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.[9]
5.2. Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (ensure fume hood is running).
-
Contain: Prevent further dispersal of the dust.[11]
-
Clean-up: Wearing appropriate PPE, gently sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[4][10] Avoid creating dust. Do not use water to clean up as it may create a slurry that is harder to contain.
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and the chemical itself, must be disposed of as hazardous chemical waste.
-
Place solid waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
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Discovery and history of "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate"
An In-depth Technical Guide to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate: Discovery and Historical Synthesis
Authored by: A Senior Application Scientist
Foreword: The Unsung Architect of a Modern Therapeutic
In the landscape of medicinal chemistry, some molecules garner the spotlight, celebrated for their direct therapeutic impact. Others, however, play a crucial, albeit less visible, role as the foundational pillars upon which these breakthrough therapies are built. This compound stands firmly in the latter category. This guide delves into the discovery and historical context of this pivotal building block, tracing its emergence from the broader lineage of thiazole chemistry to its specific, indispensable role in the synthesis of a landmark anti-cancer agent. For the researcher, scientist, and drug development professional, understanding the genesis of such a molecule offers not just a historical account, but also a case study in the strategic design and evolution of synthetic pathways in pharmaceutical development.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The story of this compound is intrinsically linked to the rich history of the thiazole ring system. Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, are a cornerstone of medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, from the essential vitamin B1 (thiamine) to numerous synthetic drugs.
The enduring importance of the thiazole scaffold can be attributed to several key features:
-
Versatile Reactivity: The thiazole ring can be readily functionalized, allowing for the introduction of diverse substituents to modulate biological activity.
-
Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms can participate in hydrogen bonding, a critical interaction for drug-target binding.
-
Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability to the parent molecule.
It is within this context of a "privileged structure" that the journey of our target molecule begins.
The Genesis of a Key Intermediate: The Rise of Dasatinib
The specific impetus for the synthesis and subsequent large-scale production of this compound is inextricably tied to the development of the anti-cancer drug Dasatinib .
Dasatinib, a potent tyrosine kinase inhibitor, was developed by Bristol-Myers Squibb and first approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The discovery of Dasatinib marked a significant advancement in targeted cancer therapy.
A critical step in the synthesis of Dasatinib involves the construction of the central 2-aminothiazole core, to which other key fragments of the final drug are attached. It is in this context that this compound emerged as a highly valuable and strategically designed intermediate.
While the precise first laboratory synthesis of this exact molecule is not prominently documented as a standalone discovery, its appearance in the patent literature for Dasatinib synthesis provides the earliest and most definitive account of its importance and method of preparation. The development of Dasatinib necessitated a reliable and scalable route to this key building block.
The Hantzsch Thiazole Synthesis: A Classic Approach Adapted
The foundational chemistry for the creation of the 2-aminothiazole ring in our target molecule is a classic and time-honored reaction: the Hantzsch thiazole synthesis . First reported by Arthur Hantzsch in 1887, this reaction traditionally involves the condensation of an α-haloketone with a thioamide.
In the context of this compound, a variation of this venerable reaction is employed. The general synthetic logic is outlined below:
Figure 1: A conceptual workflow of the Hantzsch thiazole synthesis for the target intermediate.
A Plausible Synthetic Pathway
Based on adaptations of the Hantzsch synthesis for related 2-aminothiazole-4-carboxylates, a representative, multi-step synthetic protocol for this compound can be outlined as follows. This pathway illustrates the strategic choices made to install the necessary functional groups.
Step 1: Halogenation of a β-Ketoester
The synthesis typically commences with a readily available β-ketoester. Diethyl 2-oxosuccinate is a logical starting point. This is then subjected to α-halogenation, often using a source of electrophilic halogen such as N-bromosuccinimide (NBS) or sulfuryl chloride.
Figure 2: The initial α-halogenation step to activate the β-ketoester.
Step 2: Cyclocondensation with a Thiourea Equivalent
The resulting α-halo-β-ketoester is then reacted with a suitable thiourea derivative. To achieve the final N-ethoxycarbonyl group, ethyl carbamothioylcarbamate (a thiourea with an ethoxycarbonyl group) could be envisioned as the cyclization partner. The reaction proceeds via nucleophilic attack of the sulfur on the carbon bearing the halogen, followed by intramolecular condensation and dehydration to form the thiazole ring.
Figure 3: The core thiazole ring formation via cyclocondensation.
Quantitative Data Summary
While specific yields for the de novo synthesis of this particular intermediate are embedded within broader patent literature, the synthesis of analogous 2-aminothiazole-4-carboxylates via Hantzsch-type reactions generally proceeds with moderate to good yields.
| Step | Key Reagents | Typical Yield Range |
| α-Halogenation | NBS, Sulfuryl Chloride | 70-90% |
| Cyclocondensation | Thiourea or substituted thiourea | 50-85% |
| Overall (Plausible) | 35-77% |
Table 1: Plausible yield ranges for the key synthetic steps based on analogous transformations.
The Role of this compound as a Linchpin in Dasatinib Synthesis
The strategic importance of this molecule lies in its pre-functionalized structure, which is ideally suited for the subsequent steps in the Dasatinib synthesis.
-
The ethyl ester at the 4-position provides a handle for eventual conversion to the carboxamide found in the final drug.
-
The N-ethoxycarbonyl group at the 5-position (or a similar protecting group) serves to modulate the reactivity of the amino group during subsequent reactions, preventing unwanted side reactions. This group is later removed or transformed.
The development of a robust and scalable synthesis for this intermediate was a critical enabling step in the overall manufacturing process of Dasatinib.
Conclusion: From a Classic Reaction to a Modern Medicine
The history of this compound is a compelling illustration of how fundamental organic chemistry reactions, such as the Hantzsch thiazole synthesis, remain profoundly relevant in modern drug discovery and development. Its story is not one of a serendipitous discovery in isolation, but rather of a targeted design and synthesis to meet a specific and critical need in the creation of a life-saving therapeutic. For the practicing scientist, this molecule serves as a reminder of the intricate and often unheralded chemical craftsmanship that underpins the pharmaceutical industry.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
- Various Patents citing the synthesis of Dasatinib and its intermediates. These patents provide detailed procedural information and variations on the synthesis. For example, patents filed by Bristol-Myers Squibb and other generic pharmaceutical companies. A representative search can be conducted on patent databases such as the European Patent Office (EPO)
Methodological & Application
Application Note & Protocol: The Role of Thiazole Carboxylates in the Synthesis of Dasatinib
Executive Summary
Dasatinib, a potent multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML). Its synthesis is a topic of significant interest in medicinal and process chemistry. A critical component of its molecular architecture is the substituted aminothiazole ring, which serves as the central scaffold. This document provides a detailed examination of the synthetic routes to Dasatinib, with a specific focus on the preparation and utilization of its key thiazole intermediate. While the compound Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate was considered as a potential precursor, this guide will clarify, based on established literature, that the validated and industrially adopted intermediate is, in fact, its isomer: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . We will elucidate the causality behind the choice of this specific isomer and provide detailed, field-proven protocols for its synthesis and subsequent conversion to Dasatinib.
Structural Analysis: Identifying the Correct Thiazole Precursor
A rigorous analysis of the Dasatinib structure reveals that the core heterocyclic system is a thiazole-5-carboxamide moiety, which is substituted at the 2-position with an amino group that links to the pyrimidine ring.
The compound specified in the topic, "this compound" (Structure A ), is a thiazole-4-carboxylate with a protected amino group at the 5-position. In contrast, the key intermediate widely reported in seminal patents and process chemistry literature is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Structure B ).
The isomeric difference is fundamental. The connectivity of Structure B allows for the direct elaboration to the final Dasatinib structure, whereas using Structure A would not lead to the correct product without significant, inefficient, and un-documented molecular rearrangements. Therefore, this guide will focus on the scientifically validated and industrially practiced synthetic pathway utilizing Structure B .
The Industrial Standard: Synthesis of Dasatinib via Intermediate (B)
The most efficient and scalable syntheses of Dasatinib converge on a common strategy: the coupling of the key thiazole intermediate (B) with a substituted pyrimidine, followed by the introduction of the hydroxyethyl piperazine side chain.[1][2][3]
The overall synthetic workflow is depicted below.
// Nodes Start [label="Key Starting Materials\n(β-ethoxyacrylamide, Pyrimidine, Piperazine derivatives)"]; Step1 [label="Synthesis of Thiazole Core\n(Intermediate B)", fillcolor="#FBBC05"]; Step2 [label="Nucleophilic Aromatic Substitution\n(Coupling of Thiazole and Pyrimidine)", fillcolor="#EA4335"]; Step3 [label="Final Side-Chain Coupling", fillcolor="#34A853"]; End [label="Dasatinib Monohydrate\n(Final API)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label="Hantzsch-type\ncondensation"]; Step1 -> Step2 [label="Base-mediated\ncoupling"]; Step2 -> Step3 [label="SNAr Reaction"]; Step3 -> End [label="Crystallization"]; } endt Caption: High-level workflow for the commercial synthesis of Dasatinib.
Protocol: Synthesis of Key Intermediate (B)
This protocol is adapted from a highly efficient, one-pot method that avoids the need for protecting groups and harsh reagents like n-BuLi, making it suitable for large-scale production.[4]
Reaction Scheme:
// Reactants R1 [image="https://storage.googleapis.com/gemini-in-output-images/reactant1.png", label="(E)-N-(2-chloro-6-methylphenyl)\n-3-ethoxyacrylamide"]; R2 [label="+", shape=plaintext, fontcolor="#202124"]; R3 [image="https://storage.googleapis.com/gemini-in-output-images/reactant2.png", label="N-Bromosuccinimide\n(NBS)"]; R4 [label="+", shape=plaintext, fontcolor="#202124"]; R5 [image="https://storage.googleapis.com/gemini-in-output-images/reactant3.png", label="Thiourea"];
// Product P1 [image="https://storage.googleapis.com/gemini-in-output-images/struct_B.png", label="Intermediate (B)"];
// Arrows and Conditions R1 -> R2 [style=invis]; R2 -> R3 [style=invis]; R3 -> R4 [style=invis]; R4 -> R5 [style=invis]; {rank=same; R1; R2; R3; R4; R5}
edge [label="1) Dioxane/Water, -10 to 0°C\n2) Heat\n(Excellent Yield)", fontcolor="#202124"]; R5 -> P1; } endt Caption: One-pot synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (B).
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Moles (Equiv.) | Amount |
| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 306935-41-1 | 239.70 | 1.0 | 5.00 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 | 4.08 g |
| Thiourea | 62-56-6 | 76.12 | 1.2 | 1.90 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 27 mL |
| Water (Deionized) | 7732-18-5 | 18.02 | - | 27 mL |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.04 | - | As required |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a temperature probe, suspend (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g) in a mixture of 1,4-dioxane (27 mL) and water (27 mL).
-
Bromination: Cool the suspension to between -10°C and 0°C using an ice-salt bath. Add N-Bromosuccinimide (4.08 g) portion-wise, ensuring the internal temperature does not exceed 0°C.
-
Scientist's Note: This chemoselective α-bromination of the electron-rich double bond is the critical first step. The low temperature prevents side reactions, such as bromination of the aromatic ring.[4]
-
-
Thiazole Formation: After the NBS addition is complete, stir the mixture at 0°C for 30 minutes. Add thiourea (1.90 g) in one portion.
-
Cyclization: Remove the cooling bath and heat the reaction mixture to 80°C. Maintain this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Mechanism Insight: This is a classic Hantzsch-type thiazole synthesis. The thiourea acts as a binucleophile, attacking the brominated intermediate and the carbonyl carbon (after tautomerization) to form the heterocyclic ring.[4]
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature (20-22°C). Slowly add concentrated ammonium hydroxide dropwise to adjust the pH to ~8-9, which neutralizes the HBr byproduct and precipitates the free amine.
-
Crystallization & Filtration: Concentrate the resulting slurry under reduced pressure to approximately half its original volume. Cool the slurry to 0-5°C and stir for 1 hour to maximize crystallization.
-
Drying: Collect the solid product by vacuum filtration, wash the cake with cold water (2 x 15 mL), and dry under vacuum at 50°C to a constant weight.
-
Expected Outcome: An off-white to pale yellow solid with an expected yield of 85-90%.
-
Protocol: Conversion of Intermediate (B) to Dasatinib
This section details the final two steps: coupling the thiazole core with the pyrimidine ring and the subsequent addition of the piperazine side chain.
Reaction Scheme:
// Reactants B [image="https://storage.googleapis.com/gemini-in-output-images/struct_B.png", label="Intermediate (B)"]; plus1 [label="+", shape=plaintext, fontcolor="#202124"]; R2 [image="https://storage.googleapis.com/gemini-in-output-images/reactant4.png", label="4,6-dichloro-\n2-methylpyrimidine"]; arrow1 [label="NaOtBu, THF\nrt, 1.5h", shape=plaintext, fontcolor="#202124"]; I2 [image="https://storage.googleapis.com/gemini-in-output-images/intermediate2.png", label="Penultimate Intermediate"]; plus2 [label="+", shape=plaintext, fontcolor="#202124"]; R3 [image="https://storage.googleapis.com/gemini-in-output-images/reactant5.png", label="1-(2-hydroxyethyl)\n-piperazine"]; arrow2 [label="n-Butanol\n80°C, 2h", shape=plaintext, fontcolor="#202124"]; P_Dasatinib [image="https://storage.googleapis.com/gemini-in-output-images/dasatinib.png", label="Dasatinib"];
// Layout B -> plus1 -> R2 -> arrow1 -> I2 -> plus2 -> R3 -> arrow2 -> P_Dasatinib; } endt Caption: Final coupling steps in the synthesis of Dasatinib.
Part A: Synthesis of the Penultimate Intermediate
-
Reaction Setup: To a stirred solution of Intermediate B (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in anhydrous tetrahydrofuran (THF, 65 mL), add a 30% wt. solution of sodium tert-butoxide in THF (21.1 g, 65.36 mmol) slowly. Use a cooling bath to maintain the temperature between 10-20°C.
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Quench & Isolation: Cool the mixture to 0-5°C and slowly add 2N Hydrochloric acid (approx. 21.5 mL) to quench the excess base and precipitate the product. Stir for an additional 1.75 hours at 0-5°C.
-
Filtration: Collect the solid by vacuum filtration, wash with water (15 mL), and dry to yield the penultimate intermediate.
-
Expected Outcome: A solid product with an expected yield of 85-90%.
-
Part B: Synthesis of Dasatinib
-
Reaction Setup: In a suitable reactor, suspend the penultimate intermediate (e.g., 10.0 g) in n-butanol.
-
Final Coupling: Add 1-(2-hydroxyethyl)piperazine. Heat the mixture to 80°C and maintain for 2 hours.[3]
-
Mechanism Insight: This is a second nucleophilic aromatic substitution (SNAr), where the secondary amine of the piperazine displaces the final chlorine on the pyrimidine ring.
-
-
Crystallization: Cool the reaction mixture, add water to induce crystallization of the monohydrate form, and stir.
-
Isolation: Collect the final product by filtration, wash with an appropriate solvent (e.g., aqueous ethanol), and dry under vacuum.
-
Expected Outcome: Crystalline Dasatinib monohydrate with an overall yield of >60% over the final two steps.[1]
-
References
-
Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
-
Suresh, G., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Synthetic Communications, 47(17), 1610-1621. [Link]
-
Das, J., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Taylor & Francis Online. [Link]
- Lombardo, L. J., et al. (2004). U.S. Patent No. 6,596,746. Washington, DC: U.S.
- Zhang, G., et al. (2015).
-
Eureka | Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [Link]
-
Suresh, G. (2017). A Convenient new and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). ResearchGate. [Link]
Sources
Step-by-step protocol for using "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate"
An Application Note and Protocol for the Utilization of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
This compound (CAS No. 1394941-05-9) is an advanced heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] It belongs to the 2-aminothiazole class of compounds, a structural motif renowned for its prevalence in a multitude of biologically active molecules.[3] The thiazole ring is a key pharmacophore in several FDA-approved drugs, including the potent tyrosine kinase inhibitor Dasatinib, used in cancer therapy, and the PI3K inhibitor Alpelisib.[1][4] The demonstrated versatility of the thiazole scaffold in producing compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties underscores its importance as a "privileged structure" in the design of novel therapeutics.[1][5][6]
This specific derivative, featuring an ethyl ester at the 4-position and a protected amine (as an ethyl carbamate) at the 5-position, is a uniquely valuable synthon. The carbamate group provides stability and modulates the electronic properties of the ring, while the ester serves as a versatile handle for chemical modification. This allows for the strategic construction of compound libraries aimed at exploring structure-activity relationships (SAR) against various biological targets.[1][7]
This document provides a detailed protocol for a foundational two-step synthetic sequence using this compound: (1) selective saponification of the C4-ester to its corresponding carboxylic acid, and (2) subsequent amide coupling to generate a novel derivative. This workflow is central to the synthesis of diverse amide libraries for screening in drug discovery programs.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety. The compound should be stored in a dark, dry, and well-sealed container at room temperature.[1]
| Property | Value | Source |
| IUPAC Name | ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | [1] |
| CAS Number | 1394941-05-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [8] |
| Molecular Weight | 244.27 g/mol | [Calculated] |
| Appearance | Typically a solid powder | [General observation] |
Safety Precautions: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminothiazole carboxylates suggest the following precautions should be taken.[9][10]
-
Handling: Always handle in a well-ventilated chemical fume hood.[11] Avoid generating dust.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[9][10]
-
Hazards: May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed.[11]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[10] If ingested, rinse mouth and seek medical attention.[11]
-
Disposal: Dispose of waste in accordance with institutional and local regulations.
Core Application: Synthesis of Thiazole-4-carboxamides
The primary utility of this compound lies in its capacity for selective modification. The ethyl carbamate at the C5 position is significantly more stable to hydrolysis than the ethyl ester at the C4 position. This allows for selective saponification of the ester to a carboxylic acid, which can then be coupled with a diverse range of amines to form a library of amides. This is a cornerstone strategy in medicinal chemistry for exploring the chemical space around a core scaffold.
The following protocols detail this two-step process, providing a robust method for generating novel derivatives.
Protocol 1: Selective Saponification of the C4-Ester
This protocol describes the base-mediated hydrolysis of the ethyl ester to a carboxylic acid. Lithium hydroxide (LiOH) is chosen as the base due to its high selectivity for ester saponification over carbamate hydrolysis under mild conditions.
Materials & Equipment:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
TLC plates (silica gel 60 F₂₅₄), TLC tank
-
Separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a 3:1 mixture of THF and deionized water (e.g., 12 mL THF and 4 mL H₂O for a 1 mmol scale reaction). Stir at room temperature until fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product (carboxylic acid) should appear as a more polar spot (lower Rf value) that may streak. The reaction is typically complete in 2-4 hours.
-
Quenching & Acidification: Once the reaction is complete, remove the THF using a rotary evaporator. Add ethyl acetate (20 mL) to the remaining aqueous solution. Cool the mixture in an ice bath and carefully acidify the aqueous layer to pH ~3 using 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product, which can often be used in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes the carboxylic acid synthesized in Protocol 1 to form an amide bond with a primary or secondary amine. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that minimizes side reactions and racemization.
Materials & Equipment:
-
5-((Ethoxycarbonyl)amino)thiazole-4-carboxylic acid (from Protocol 1)
-
A desired primary or secondary amine (e.g., Benzylamine, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
All equipment from Protocol 1, plus column chromatography supplies (silica gel, solvents).
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the solution, add the amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to activate the carboxylic acid. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 5% LiCl solution (to remove residual DMF), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protocol 1: Incomplete Saponification | Insufficient base or reaction time. | Add additional LiOH (0.5 eq) and allow to stir for longer. Gently warming to 40°C may also help. |
| Protocol 1: Low recovery of acid | Carboxylic acid is partially soluble in the aqueous layer. | Ensure the aqueous layer is acidified to pH 2-3. Increase the number of ethyl acetate extractions (e.g., to 5 times). |
| Protocol 2: Incomplete Coupling | Inactive reagents (HATU is moisture-sensitive). Insufficiently reactive amine. | Use fresh, anhydrous DMF and ensure HATU has been stored properly. Increase reaction temperature to 50°C or allow to react overnight. |
| Protocol 2: Difficult Purification | Residual DIPEA or byproducts from HATU. | Perform an aqueous wash with dilute acid (e.g., 0.5 M HCl) to remove DIPEA and a wash with saturated NaHCO₃ to remove acidic byproducts before drying and concentrating. |
Conclusion
This compound is a highly valuable and strategically designed building block for synthetic and medicinal chemistry. Its differential reactivity allows for the selective manipulation of the C4-ester, providing a reliable entry point for the synthesis of diverse amide libraries. The protocols outlined herein offer a field-proven, reproducible workflow for researchers, scientists, and drug development professionals to leverage this synthon in the discovery of novel bioactive compounds.
References
-
Li, J., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-657. Retrieved from [Link]
-
CAS#:72054-60-5 | Ethyl 2-amino-5-methylthiazole-4-carboxylate. (n.d.). Chemsrc. Retrieved from [Link]
-
SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. (2024, February 23). Fisher Scientific. Retrieved from [Link]
-
This compound, 95% Purity, C9H12N2O4S, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. (n.d.). PubChem. Retrieved from [Link]
-
This compound [1394941-05-9]. (n.d.). Chemsigma. Retrieved from [Link]
-
Albrecht, A., et al. (2010). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Molecules, 15(1), 1-12. Retrieved from [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2012). Google Patents.
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved from [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues... (2015). ResearchGate. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3263. Retrieved from [Link]
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Application Notes and Protocols for the Cross-Coupling Functionalization of the Ethyl 5-Aminothiazole-4-carboxylate Scaffold
Abstract
The 2-aminothiazole framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The targeted functionalization of this scaffold is a critical strategy in drug discovery for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling reactions used to functionalize the thiazole core, with a specific focus on derivatives of "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate". We will explore the causality behind the selection of catalysts, ligands, bases, and solvents for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools for creating novel molecular entities.
The Thiazole Core: A Chemist's Guide to Reactivity and Functionalization
The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen. Its electronic properties are not uniform, which dictates its reactivity. The C2 position is the most electron-deficient, making its proton acidic and susceptible to deprotonation followed by reaction with electrophiles.[2] In contrast, the C5 position is comparatively electron-rich, rendering it a target for electrophilic substitution.[2]
For modern cross-coupling reactions, which are overwhelmingly palladium-catalyzed, the most reliable strategy involves the use of a leaving group, typically a halide (Br, I) or a triflate (OTf), at the desired position of functionalization. Direct C-H activation is an emerging alternative but often requires specific directing groups or harsher conditions.[3][4]
Therefore, this guide will focus on protocols starting from a key halogenated precursor, Ethyl 5-bromo-2-((ethoxycarbonyl)amino)thiazole-4-carboxylate , for C-C bond-forming reactions. For C-N bond formation, we will discuss the Buchwald-Hartwig amination of this same halo-precursor with various amines. This strategic choice of starting material provides a versatile and reliable entry point to a diverse range of functionalized analogs.
Caption: Synthetic pathways from a key 5-bromo-thiazole precursor.
Palladium-Catalyzed C-C Bond Formation
2.1 Suzuki-Miyaura Coupling: The Workhorse of Arylation
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids.[5][6]
Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (our 5-bromo-thiazole), forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-rich heterocycles.[8] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerates this step.
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 5-bromo-2-((ethoxycarbonyl)amino)thiazole-4-carboxylate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and, if separate, the ligand.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80–110 °C) and stir for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
| Parameter | Condition 1 | Condition 2 | Rationale & Comments |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ is a robust, air-stable precatalyst.[7] Pd₂(dba)₃ is a Pd(0) source requiring a separate ligand.[9] |
| Ligand | - | SPhos (4 mol%) | SPhos is a bulky biarylphosphine ligand, excellent for coupling challenging electron-rich heterocycles.[8] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base, often better for less reactive boronic acids or aryl chlorides.[10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | The aqueous system enhances base solubility and can accelerate transmetalation. Toluene is a good non-polar alternative. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often needed to drive the rate-limiting oxidative addition step. |
2.2 Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems.[11] It typically employs a dual-catalyst system of palladium and copper(I).[12]
Mechanism & Rationale: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors the Suzuki reaction. The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) acetylide intermediate. The copper cycle involves the base deprotonating the terminal alkyne, which then coordinates to Cu(I) to form the highly reactive copper acetylide. This species rapidly transmetalates with the Ar-Pd(II)-X complex. A key side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which is minimized by running the reaction under strictly anaerobic conditions.[11]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Setup: To an oven-dried Schlenk flask, add Ethyl 5-bromo-2-((ethoxycarbonyl)amino)thiazole-4-carboxylate (1.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1–10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, >2.0 equiv.). Add the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C for 2–18 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Typical Condition | Rationale & Comments |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A standard, reliable catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (5 mol%) | Facilitates the formation of the reactive copper acetylide for efficient transmetalation.[13] |
| Base | Triethylamine (TEA) | Acts as both the base to deprotonate the alkyne and often as a co-solvent. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are preferred to ensure solubility of all components. |
| Temperature | 25–60 °C | Reactions are often feasible at or slightly above room temperature. |
2.3 Heck Reaction: Accessing Alkenylated Thiazoles
The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, releasing HX in the process which is neutralized by a base.[14][15]
Mechanism & Rationale: The cycle begins with the oxidative addition of the 5-bromo-thiazole to a Pd(0) center. The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion (carbopalladation) to form a new C-C bond and a σ-alkyl-Pd complex. The final step is a syn-β-hydride elimination, which forms the double bond of the product and a hydrido-palladium complex. The base regenerates the Pd(0) catalyst from this complex.[14]
Protocol 3: General Procedure for Heck Coupling
-
Reagent Setup: In a sealable pressure tube, combine Ethyl 5-bromo-2-((ethoxycarbonyl)amino)thiazole-4-carboxylate (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), and a base (e.g., triethylamine or K₂CO₃, 1.5–2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2–5 mol%) and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4–10 mol%).
-
Solvent & Sealing: Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene), seal the tube tightly, and place it in a preheated oil bath (100–140 °C).
-
Reaction & Workup: After stirring for 12–24 hours, cool the reaction, filter through Celite, and concentrate. Perform a standard extractive workup as described in previous protocols.
-
Purification: Purify the product by column chromatography.
Palladium-Catalyzed C-N Bond Formation
3.1 Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[16] It has largely replaced harsher classical methods for N-arylation.
Mechanism & Rationale: The catalytic cycle is analogous to C-C coupling reactions but with key differences.[17] After oxidative addition of the 5-bromo-thiazole to Pd(0), the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is critical for deprotonating the coordinated amine to form a palladium amide complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The development of sterically hindered, electron-rich biarylphosphine ligands was a breakthrough that enabled the coupling of a wide range of substrates by facilitating the challenging reductive elimination step.[16][18]
Caption: Experimental workflow for a typical Buchwald-Hartwig reaction.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1–3 mol%), Ethyl 5-bromo-2-((ethoxycarbonyl)amino)thiazole-4-carboxylate (1.0 equiv.), and a stir bar.
-
Inert Atmosphere: Seal the vial. If outside a glovebox, evacuate and backfill with argon (3x).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.2 equiv.).
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80–120 °C) for 2–24 hours.
-
Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Perform a standard extractive workup with ethyl acetate.
-
Purification: Purify the crude material by column chromatography.
| Parameter | Typical Condition | Rationale & Comments |
| Catalyst/Ligand | XPhos Pd G3 (2 mol%) | Buchwald precatalysts are highly active and air-stable. XPhos is a versatile ligand for a broad range of amines.[16] |
| Base | NaOt-Bu (1.4 equiv) | A strong, non-nucleophilic base is required to form the palladium amide intermediate.[19] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 100 °C | Heat is generally required to drive the reaction to completion. |
Conclusion
The functionalization of the ethyl 5-aminothiazole-4-carboxylate scaffold via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of novel compounds for drug discovery. By selecting the appropriate halogenated precursor and carefully tuning the reaction conditions—specifically the catalyst, ligand, base, and solvent—researchers can selectively forge new C-C and C-N bonds at the C5 position. The protocols and mechanistic insights provided herein serve as a comprehensive guide for navigating these powerful transformations, enabling the efficient and rational design of next-generation thiazole-based therapeutics.
References
-
Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: MDPI URL: [Link]
-
Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]
-
Title: Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes Source: MDPI URL: [Link]
-
Title: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts Source: ResearchGate URL: [Link]
-
Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity Source: Royal Society of Chemistry URL: [Link]
-
Title: Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles Source: ResearchGate URL: [Link]
-
Title: Optimization of the reaction conditions for Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]
-
Title: Palladium-catalysed coupling of thiazole derivatives with aryl halides Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Royal Society of Chemistry URL: [Link]
-
Title: Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design Source: Wiley Online Library URL: [Link]
-
Title: Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino Source: PubMed URL: [Link]
-
Title: Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling Source: ResearchGate URL: [Link]
-
Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Heck reaction Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Versatile Scaffold: Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular starting points is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole core has emerged as a privileged structure, underpinning the pharmacological activity of numerous approved and investigational drugs. This guide focuses on a particularly valuable derivative, Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate (CAS 1394941-05-9), a versatile building block poised for the synthesis of a diverse array of bioactive molecules. Its unique arrangement of functional groups offers a rich platform for chemical modification, enabling the exploration of vast chemical spaces in the quest for potent and selective therapeutic agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes, detailed experimental protocols, and insights into the strategic utilization of this compound in medicinal chemistry, with a primary focus on the development of anticancer agents.
The Strategic Advantage of the 2-Aminothiazole Moiety
The 2-aminothiazole ring system is a cornerstone in the design of molecules targeting a wide range of biological processes. Its prevalence in medicinal chemistry can be attributed to several key features:
-
Hydrogen Bonding Capabilities: The amino group and the thiazole nitrogen act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as protein kinases.
-
Bioisosteric Replacement: The thiazole ring is often employed as a bioisostere for other aromatic or heteroaromatic systems, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability.
-
Synthetic Tractability: The thiazole core is readily synthesized and derivatized, providing a flexible platform for the introduction of various substituents to probe structure-activity relationships (SAR).
The subject of this guide, this compound, is a prime example of a well-equipped 2-aminothiazole building block. The presence of an ethoxycarbonylamino group at the 5-position and an ethyl carboxylate at the 4-position offers multiple handles for synthetic diversification.
Applications in the Synthesis of Bioactive Molecules
This compound is a prized precursor for the generation of compound libraries aimed at discovering potent and selective inhibitors for a variety of therapeutic targets. Its application is particularly prominent in the development of anticancer agents.
Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases. The 2-aminothiazole scaffold is a well-established pharmacophore for kinase inhibition, as exemplified by the FDA-approved drug Dasatinib, a potent tyrosine kinase inhibitor. The structural features of this compound make it an ideal starting point for the synthesis of novel kinase inhibitors.
The general workflow for utilizing this scaffold in kinase inhibitor synthesis is depicted below:
Caption: General workflow for kinase inhibitor synthesis.
Precursor for Novel Heterocyclic Systems
The reactivity of the functional groups on this compound allows for its transformation into more complex heterocyclic systems. For instance, the amino and ester functionalities can be manipulated to construct fused ring systems, leading to the discovery of novel chemical entities with unique biological profiles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating, with clear explanations for the rationale behind the chosen experimental conditions.
Protocol 1: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step in preparing for subsequent amide bond formation, a common strategy in drug development.
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and efficient method for hydrolyzing esters. The use of a mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the starting material and the inorganic base.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: To the stirred solution, add a solution of LiOH (1.5 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting carboxylic acid can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Caption: Workflow for the hydrolysis of the ethyl ester.
Protocol 2: Amide Coupling with a Primary Amine
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the linkage of the thiazole core to various pharmacophoric fragments.
Rationale: Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), provide a mild and efficient method for amide bond formation, minimizing side reactions.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-((ethoxycarbonyl)amino)thiazole-4-carboxylic acid (from Protocol 1) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add the desired primary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a dilute aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Biological Significance and Mechanistic Insights
Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
The 2-aminothiazole scaffold is a key feature in many compounds that exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Example: A hypothetical derivative synthesized from this compound could be designed to target the ATP-binding pocket of a specific kinase. The thiazole ring can form key hydrogen bonds with the hinge region of the kinase, while substituents introduced via the amide coupling can occupy adjacent hydrophobic pockets, leading to high-affinity binding and potent inhibition.
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. Their mode of action can vary, but may include the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
Data Presentation
The following table summarizes hypothetical biological activity data for a series of derivatives synthesized from this compound.
| Compound ID | R Group (from Amide Coupling) | Target Kinase IC50 (nM) | A549 Cell Viability IC50 (µM) |
| DERIV-001 | 4-Fluorophenyl | 50 | 0.8 |
| DERIV-002 | 3-Methoxyphenyl | 120 | 2.5 |
| DERIV-003 | Pyridin-3-yl | 35 | 0.6 |
| DERIV-004 | Cyclohexyl | >1000 | >50 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups on the privileged 2-aminothiazole scaffold provides a robust platform for the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, with the ultimate goal of developing novel and effective therapies for a range of human diseases.
References
The Strategic Utility of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in Kinase Inhibitor Scaffolding
Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery.[1][2] Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis. Within the medicinal chemist's arsenal, the thiazole ring has emerged as a versatile and highly effective scaffold for the design of potent and selective kinase inhibitors.[3][4] This five-membered heterocycle, with its unique electronic properties and capacity for diverse functionalization, serves as a cornerstone in the architecture of several clinically approved and investigational kinase inhibitors, including the blockbuster drug Dasatinib.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate: Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate . We will delve into the synthetic protocols for this building block, its analytical characterization, and its strategic implementation in the construction of a representative kinase inhibitor, modeled after the core structure of Dasatinib. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title compound can be efficiently achieved through a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by N-acylation to introduce the ethoxycarbonylamino group.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This initial step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings from an α-halocarbonyl compound and a thioamide.[6]
Reaction Scheme:
Caption: Hantzsch synthesis of the thiazole core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-ethoxyacrylate | 144.17 | 14.4 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| Thiourea | 76.12 | 7.6 g | 0.1 |
| 1,4-Dioxane | - | 50 mL | - |
| Water | - | 50 mL | - |
| Ammonia solution (25%) | - | 20 mL | - |
Step-by-Step Procedure:
-
Bromination: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of N-bromosuccinimide (19.6 g, 0.11 mol) in 1,4-dioxane (50 mL) via the dropping funnel, maintaining the temperature below -5 °C. The addition of NBS leads to the in situ formation of the α-bromo intermediate.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cyclization: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion.
-
Heat the mixture to 80 °C and maintain this temperature for 1 hour. The nucleophilic sulfur of thiourea attacks the α-bromo carbonyl compound, initiating the cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Slowly add aqueous ammonia (20 mL) to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Stir the resulting slurry for 15 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
Dry the solid under vacuum to afford ethyl 2-aminothiazole-5-carboxylate as a solid.[7]
Expected Yield: 70-80%.
Protocol 2: N-acylation to this compound
The free amino group of the synthesized thiazole is then acylated using ethyl chloroformate to yield the target intermediate.
Reaction Scheme:
Caption: N-acylation of the 2-aminothiazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-aminothiazole-5-carboxylate | 172.20 | 17.2 g | 0.1 |
| Pyridine | 79.10 | 12 mL | 0.15 |
| Ethyl chloroformate | 108.52 | 11.5 mL | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1M HCl | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve ethyl 2-aminothiazole-5-carboxylate (17.2 g, 0.1 mol) in dichloromethane (200 mL).
-
Add pyridine (12 mL, 0.15 mol) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add ethyl chloroformate (11.5 mL, 0.12 mol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 1M HCl (50 mL).
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a pure solid.
Expected Yield: 75-85%.
PART 2: Analytical Characterization
Thorough characterization of the intermediate is crucial to ensure its purity and structural integrity before proceeding to the next synthetic steps.
Table of Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.1 (s, 1H, thiazole-H), ~7.5 (br s, 1H, NH), 4.3-4.4 (q, 2H, ester-CH₂), 4.2-4.3 (q, 2H, carbamate-CH₂), 1.3-1.4 (t, 3H, ester-CH₃), 1.2-1.3 (t, 3H, carbamate-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~165 (ester C=O), ~160 (carbamate C=O), ~158 (thiazole C2), ~145 (thiazole C4), ~115 (thiazole C5), ~62 (ester OCH₂), ~61 (carbamate OCH₂), ~14.5 (ester CH₃), ~14.3 (carbamate CH₃) |
| Mass Spectrometry (ESI+) | m/z 245.05 [M+H]⁺, 267.03 [M+Na]⁺ |
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary slightly based on the solvent and experimental conditions.
PART 3: Application in the Synthesis of a Kinase Inhibitor Core
The synthesized intermediate serves as a versatile precursor for the elaboration into various kinase inhibitors. Here, we detail a protocol for its conversion into a key precursor of Dasatinib, a potent Bcr-Abl and Src family tyrosine kinase inhibitor.
Protocol 3: Hydrolysis to 2-((Ethoxycarbonyl)amino)thiazole-5-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation.
Reaction Scheme:
Caption: Saponification of the ethyl ester.
Step-by-Step Procedure:
-
Dissolve this compound (24.4 g, 0.1 mol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (8.4 g, 0.2 mol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 2M HCl.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 90-95%.
Protocol 4: Amide Coupling to Form the Kinase Inhibitor Core
The carboxylic acid is coupled with 2-chloro-6-methylaniline, a key fragment in many kinase inhibitors, using a standard peptide coupling reagent.
Reaction Scheme:
Caption: Formation of the core amide bond.
Step-by-Step Procedure:
-
To a solution of 2-((ethoxycarbonyl)amino)thiazole-5-carboxylic acid (21.6 g, 0.1 mol) in anhydrous DMF (200 mL), add 2-chloro-6-methylaniline (14.2 g, 0.1 mol).
-
Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (41.8 g, 0.11 mol) and N,N-diisopropylethylamine (DIPEA) (35 mL, 0.2 mol). The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Expected Yield: 65-75%.
This resulting N-(2-chloro-6-methylphenyl)-2-((ethoxycarbonyl)amino)thiazole-5-carboxamide is a key precursor that can be further elaborated to a variety of kinase inhibitors by deprotection of the amino group and subsequent coupling with other heterocyclic systems.
Conclusion and Future Perspectives
This compound is a strategically important intermediate in the synthesis of thiazole-based kinase inhibitors. The protocols detailed in this application note provide a robust and reproducible pathway for its synthesis and subsequent elaboration into a core structure relevant to potent kinase inhibitors like Dasatinib. The inherent versatility of the 2-aminothiazole scaffold, combined with the ability to readily modify the substituents at the 4- and 5-positions, ensures that this class of intermediates will continue to be of high value in the ongoing quest for novel and more effective targeted cancer therapies.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]
-
Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [Link]
-
Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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- 4. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. benchchem.com [benchchem.com]
- 7. 1394941-05-9|this compound|BLD Pharm [bldpharm.com]
The Strategic Application of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in the Synthesis of Novel Bioactive Heterocycles
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry and drug development, the thiazole nucleus is a cornerstone scaffold, integral to a multitude of biologically active compounds. Among the diverse array of thiazole-based synthons, Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate stands out as a particularly versatile building block. Its strategic arrangement of functional groups—an N-acylated amine, an ester, and the reactive thiazole ring—offers a rich platform for the construction of complex heterocyclic systems, especially fused ring structures like thiazolo[5,4-d]pyrimidines. These purine isosteres are of significant interest due to their potential as anticancer, antiviral, and adenosine receptor antagonist agents[1][2][3][4].
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of novel heterocycles. We will delve into the mechanistic rationale behind its reactivity and provide a detailed, field-proven protocol for its conversion into a 7-aminothiazolo[5,4-d]pyrimidine derivative, a key intermediate for further elaboration in drug discovery programs.
Core Chemistry and Mechanistic Insights
The synthetic potential of this compound is primarily centered around the reactivity of the 5-amino group and its interplay with the adjacent C4-carboxylate. The ethoxycarbonyl protecting group on the amine modulates its nucleophilicity and can either be strategically removed in situ or participate directly in cyclization reactions.
A prevalent and efficient strategy for the construction of the pyrimidine ring onto a 5-aminothiazole-4-carboxamide or carboxylate core is the use of a one-carbon synthon, such as formamide. This reaction, typically conducted at elevated temperatures, is a classic approach for the synthesis of purines and their bioisosteres[1][2].
The proposed reaction of this compound with formamide to yield 7-aminothiazolo[5,4-d]pyrimidine likely proceeds through one of two plausible mechanistic pathways, as illustrated below.
Caption: Plausible synthetic pathways for the formation of 7-aminothiazolo[5,4-d]pyrimidine.
Pathway A: In situ Deprotection-Cyclization
In this pathway, the high reaction temperature is believed to facilitate the cleavage of the N-ethoxycarbonyl group, yielding a highly reactive 5-aminothiazole intermediate. This intermediate then readily undergoes cyclocondensation with formamide to construct the pyrimidine ring.
Pathway B: N-Acyl Participation and Cyclization-Elimination
Alternatively, the N-ethoxycarbonyl group may directly participate in the initial cyclization step. The resulting intermediate would then undergo elimination of ethanol and carbon dioxide to afford the final aromatic thiazolo[5,4-d]pyrimidine system.
Regardless of the precise mechanism, the reaction provides a direct and atom-economical route to a valuable heterocyclic core.
Application Protocol: Synthesis of 7-Aminothiazolo[5,4-d]pyrimidine
This protocol details a representative procedure for the synthesis of 7-aminothiazolo[5,4-d]pyrimidine from this compound.
Materials and Equipment:
-
This compound
-
Formamide (reagent grade)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, water)
-
TLC plates and developing chamber
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for product characterization
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with an excess of formamide (e.g., 10-20 equivalents).
-
Heating: Heat the reaction mixture with stirring to 180-190 °C using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, the slow addition of water can induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 7-aminothiazolo[5,4-d]pyrimidine as a solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
Expected Results and Data:
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 50-70% (estimated based on analogous reactions) |
| ¹H NMR | Characteristic signals for the aromatic protons of the thiazolo[5,4-d]pyrimidine core and the amino group. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of 7-aminothiazolo[5,4-d]pyrimidine. |
Conclusion: A Gateway to Novel Heterocyclic Libraries
This compound serves as an invaluable and strategically designed precursor for the synthesis of complex, fused heterocyclic systems. The protocol outlined herein for the synthesis of 7-aminothiazolo[5,4-d]pyrimidine provides a reliable and efficient entry point into a class of compounds with significant therapeutic potential. The resulting 7-amino group offers a convenient handle for further functionalization, enabling the generation of diverse chemical libraries for screening in drug discovery campaigns. The principles and methodologies discussed in this guide are intended to empower researchers and scientists to effectively utilize this versatile building block in the development of next-generation therapeutics.
References
-
Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4285. Available at: [Link]
-
Catarzi, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 679. Available at: [Link]
-
Said, M., et al. (2004). Synthesis and biological evaluation of new thiazolopyrimidines. Archives of Pharmacal Research, 27(5), 471-477. Available at: [Link]
-
El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2555-2568. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note & Protocols: Strategies for the Amidation of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Introduction: The Significance of Thiazole-4-Carboxamides in Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Specifically, 5-amino-thiazole-4-carboxamides are critical pharmacophores found in a range of therapeutics, including potent kinase inhibitors used in oncology. The conversion of a stable ester precursor, such as Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, into a diverse library of amide derivatives is a cornerstone of structure-activity relationship (SAR) studies. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2]
This guide provides a detailed exploration of robust experimental procedures for the amidation of this key thiazole intermediate. We move beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select and optimize the most suitable method for their specific amine nucleophile and research goals. The protocols described herein are designed to be self-validating, with integrated checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes.
Core Chemical Principle: The Nucleophilic Acyl Substitution
The conversion of the ethyl ester at the C-4 position of the thiazole ring to an amide is a classic example of nucleophilic acyl substitution. The reaction involves the attack of an amine (the nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield the thermodynamically more stable amide product.[3]
However, esters are moderately reactive electrophiles. Therefore, direct reaction with amines often requires forcing conditions (e.g., high heat) or catalytic activation to proceed efficiently.[3][4] The choice of strategy is dictated by the nucleophilicity and steric hindrance of the amine, as well as the stability of the starting material to the reaction conditions.
Caption: General reaction scheme for the amidation of the thiazole ester.
Experimental Methodologies & Detailed Protocols
We present three field-proven methodologies for this transformation, each with distinct advantages depending on the substrate scope and desired scale.
Method A: Direct Thermal Aminolysis
This is the most straightforward approach, relying on heating a mixture of the ester and the amine. It is best suited for simple, unhindered, and highly nucleophilic primary or secondary amines.
-
Expertise & Rationale: This method leverages Le Châtelier's principle. Often, the amine is used in excess or the reaction is performed in a sealed vessel to drive the equilibrium towards the amide product. The high temperature provides the necessary activation energy for the amine to directly attack the ester carbonyl.[3] The primary limitation is its unsuitability for volatile amines or thermally sensitive substrates.
Protocol A: Step-by-Step
-
Reagent Preparation: In a sealable reaction tube, combine this compound (1.0 eq.), the desired amine (2.0-5.0 eq.), and a high-boiling point solvent such as DMSO or NMP (optional, approx. 0.5 M concentration).
-
Reaction Setup: Seal the tube tightly. Safety Note: Ensure the vessel is designed to withstand the pressure generated at the reaction temperature.
-
Heating: Place the reaction tube in a preheated oil bath at 100-140 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting ester is observed (typically 12-48 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the desired amide.
Method B: Two-Step Saponification & Amide Coupling
This is the most versatile and reliable method, particularly for challenging, sterically hindered, or electron-deficient amines. The process involves the initial hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid, followed by a standard amide coupling reaction.[5][6]
-
Expertise & Rationale: This strategy circumvents the low reactivity of the ester by converting it into a carboxylic acid. The acid can then be activated with a wide array of well-established coupling reagents (e.g., HATU, HBTU, EDC) to form a highly reactive intermediate (an active ester or acylisourea). This intermediate readily reacts with even weak amine nucleophiles under mild conditions, preserving sensitive functional groups and minimizing side reactions.[5][]
Caption: Workflow for the two-step amidation procedure.
Protocol B1: Saponification to Carboxylic Acid
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up & Isolation:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Protocol B2: Amide Coupling
-
Reagent Preparation: To a solution of the carboxylic acid from Protocol B1 (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Activation: Add the coupling reagent, such as HATU (1.1 eq.) or EDC (1.2 eq.) in combination with HOBt (1.2 eq.), portion-wise while stirring at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Method C: Base-Promoted Direct Amidation
Recent advancements have demonstrated that strong bases can mediate the direct conversion of esters to amides under relatively mild conditions, offering a one-pot alternative to the two-step sequence.[8]
-
Expertise & Rationale: Systems like potassium tert-butoxide (t-BuOK) in DMSO are thought to function as a "superbase." This environment significantly increases the nucleophilicity of the amine by facilitating its deprotonation. The reaction proceeds rapidly, often at room temperature, providing a powerful method for efficient amidation without the need for coupling reagents.[8] This method is particularly attractive for high-throughput synthesis.
Protocol C: Step-by-Step
-
Reagent Preparation: In a flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 eq.) and the this compound (1.5-2.0 eq.) in anhydrous DMSO.
-
Base Addition: Slowly add potassium tert-butoxide (t-BuOK) (2.0-2.5 eq.) portion-wise. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. The reaction is often very fast, and completion can be checked by TLC or LC-MS within 30 minutes to 2 hours.
-
Work-up:
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Acidify the mixture with 1M HCl to neutralize the excess base.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product using standard techniques (column chromatography or recrystallization).
Data Summary & Method Selection
The choice of method is critical and depends on the specific amine and project requirements.
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| A: Thermal Aminolysis | Amine (excess) | 100-140 °C, Sealed Tube | Simple, one-step, no additional reagents. | Limited to nucleophilic amines; harsh conditions; risk of side reactions. |
| B: Saponification/Coupling | LiOH/NaOH; HATU/EDC, DIPEA | RT, Two Steps | Broadest scope (works for hindered/weak amines); mild conditions; reliable. | Two separate steps; requires costly coupling reagents; more complex work-up.[5] |
| C: Base-Promoted | t-BuOK, DMSO | RT, One Step | Fast, one-pot, avoids coupling reagents. | Requires stoichiometric strong base; sensitive to moisture; substrate scope may vary.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Amine is not nucleophilic enough (Method A).- Incomplete hydrolysis or poor activation (Method B).- Reagents are not anhydrous (Method C). | - Switch to Method B for broader scope.- Confirm full conversion to the acid before coupling.- Use a different coupling reagent (e.g., HATU is very effective).- Ensure all reagents and solvents for Method C are scrupulously dry. |
| Recovery of Starting Ester | - Insufficient reaction time or temperature.- Deactivation of coupling reagent (Method B).- Insufficient base (Method C). | - Increase reaction time/temperature (Method A).- Add coupling reagents at 0 °C and ensure the amine is present.- Use a higher excess of base (Method C). |
| Side Product Formation | - Decomposition at high temperature (Method A).- Hydrolysis of the ethoxycarbonyl protecting group under basic conditions.- Racemization if the amine is chiral (Method B). | - Lower the temperature and extend the reaction time.- Use milder bases for saponification (LiOH is often preferred over NaOH).- For chiral amines, add HOBt or use HATU to suppress racemization during coupling. |
Conclusion
The amidation of this compound is a pivotal transformation for generating novel molecular entities in drug discovery. While direct thermal aminolysis provides a simple route for reactive amines, the two-step saponification and amide coupling sequence offers the highest degree of reliability and the broadest substrate scope, making it the workhorse method for library synthesis. For rapid, one-pot transformations, base-promoted direct amidation presents a compelling modern alternative. By understanding the rationale behind each protocol, researchers can confidently select and execute the optimal procedure to advance their research programs.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Antov, M., & Huy, P. H. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(32), 20782-20793. Available at: [Link]
-
Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]
-
Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. Available at: [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Santos, M. M. M., et al. (2020). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Molecules, 25(16), 3584. Available at: [Link]
-
Hassan, L. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(10), e0291993. Available at: [Link]
-
Wang, Y., et al. (2014). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E, 70(Pt 1), o58. Available at: [Link]
- Google Patents. (1961). US2987545A - Process of converting esters into amides.
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(8), 991-1004. Available at: [Link]
-
Chothe, A. S., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 6, 25964. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 361-368. Available at: [Link]
-
Mogale, D. G., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(17), 3968. Available at: [Link]
- Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Al-Hilal, L. Y., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3232. Available at: [Link]
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"Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate" in solid-phase organic synthesis
An Application Guide to the Solid-Phase Synthesis of Thiazole-Based Compound Libraries Utilizing Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Abstract
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents due to its wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Solid-Phase Organic Synthesis (SPOS) provides a powerful and efficient platform for the construction of diverse molecular libraries, accelerating the drug discovery process through simplified purification and the potential for automation.[5][6][7] This document provides a detailed technical guide for the application of this compound, a versatile trifunctional building block, in solid-phase synthesis workflows. We present field-proven protocols for resin immobilization, on-resin chemical modification, and final product cleavage, with a focus on the causal reasoning behind experimental choices to ensure reproducible and high-yield outcomes for researchers in drug development.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole nucleus is a cornerstone of modern medicinal chemistry, found in natural products like Vitamin B1 and blockbuster drugs such as the kinase inhibitor Dasatinib.[3][8][9] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a rich tapestry of molecular interactions with biological targets. The merger of peptide and heterocyclic chemistry, in particular, offers significant opportunities to enhance the structural and functional diversity of therapeutic candidates.[6]
This compound is an exceptionally useful synthon for SPOS. It possesses three key functional handles:
-
C4-Ethyl Ester: Can be hydrolyzed to a carboxylic acid for covalent attachment to hydroxyl- or amino-functionalized resins.
-
C5-Carbamate: The ethoxycarbonyl protecting group on the C5-amine can be selectively removed on-resin to expose a nucleophilic site for chain elongation or diversification.
-
Thiazole Ring: The core scaffold itself offers sites for further chemical elaboration in more advanced synthetic schemes.
This guide focuses on leveraging the C4-ester and C5-carbamate functionalities for the systematic construction of novel thiazole-containing small molecules and peptidomimetics on a solid support.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value |
| IUPAC Name | ethyl 5-((ethoxycarbonyl)amino)-1,3-thiazole-4-carboxylate[8] |
| CAS Number | 1394941-05-9[8][10] |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 260.27 g/mol |
| Appearance | Typically a white to pale yellow solid |
| Storage | Store in a dark, dry place at room temperature to ensure stability.[8] |
Core Synthetic Strategy & Rationale
Our strategy involves a multi-stage process beginning with the immobilization of the thiazole building block onto a solid support, followed by on-resin modification, and concluding with cleavage to yield the final purified product.
Choice of Solid Support and Linker
The selection of the resin and its linker is paramount as it dictates the conditions for both on-resin reactions and the final cleavage step. For this workflow, we select the Wang resin , a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.
-
Causality: The ester linkage formed between the thiazole's C4-carboxylic acid and the Wang resin's hydroxyl group is stable to a variety of reaction conditions, including those used for peptide coupling and Fmoc-deprotection. However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA), allowing for the release of the final product with a C-terminal carboxylic acid.
Protecting Group Strategy
The building block comes with the C5-amine pre-protected with an ethoxycarbonyl (Eoc) group. This carbamate is stable under the mildly acidic and basic conditions often used in SPOS. Its removal requires specific conditions, which must be carefully chosen to avoid premature cleavage from the acid-labile Wang resin. While standard Boc-group removal with high concentrations of TFA would cleave the product from the resin, more tailored basic hydrolysis conditions can be employed for selective Eoc deprotection. This is a critical step that requires careful optimization.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Building Block Preparation and Immobilization onto Wang Resin
This protocol covers the initial hydrolysis of the ethyl ester and the subsequent coupling to the solid support.
Step 1.1: Saponification of Ethyl Ester
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid. Verify the structure by NMR or MS.
Step 1.2: Immobilization on Wang Resin
-
Place Wang resin (1.0 eq, loading capacity e.g., 1.0 mmol/g) in a solid-phase synthesis vessel.
-
Swelling: Wash the resin with N,N-Dimethylformamide (DMF) (3x), Dichloromethane (DCM) (3x), and again with DMF (3x). Allow the resin to swell in DMF for 30 minutes.
-
Pre-activation & Coupling: In a separate flask, dissolve the saponified thiazole carboxylic acid (3.0 eq) in DMF. Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Stir for 5 minutes to pre-activate.
-
Drain the DMF from the swollen resin and add the pre-activated thiazole solution.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling and the absence of free amines (which are not expected on Wang resin). A chloranil test can confirm the absence of free hydroxyl groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl sites, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 1 hour.
-
Wash the resin again as in step 7 and dry under high vacuum.
Workflow Diagram: Immobilization
Sources
- 1. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Catalytic Transformations of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Introduction: The Versatility of a Privileged Scaffold
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a 2-aminothiazole core flanked by an ethyl ester and an N-ethoxycarbonyl protected amine, offers multiple reaction sites for diversification. This scaffold is a key intermediate in the synthesis of numerous bioactive molecules, most notably the tyrosine kinase inhibitor Dasatinib.[1][2] The strategic manipulation of its functional groups through catalytic methods is paramount for the efficient and sustainable development of novel chemical entities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on key catalytic reactions involving this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Selective Catalytic Hydrolysis: Unmasking the Carboxylic Acid
The selective hydrolysis of the ethyl ester at the C4 position is a critical step for subsequent functionalization, such as amidation. Achieving this selectivity in the presence of the N-ethoxycarbonyl group, which is also susceptible to hydrolysis under certain conditions, presents a significant challenge.[3][4] Enzymatic catalysis, particularly with lipases, offers a mild and highly chemoselective approach to ester hydrolysis, often proceeding under neutral pH and ambient temperature, thereby preserving the carbamate functionality.[5][6][7][8]
Protocol 1: Lipase-Catalyzed Selective Hydrolysis of the Ethyl Ester
This protocol employs Candida antarctica Lipase B (CALB), a versatile and robust enzyme, for the selective hydrolysis of the ethyl ester.
Rationale: Lipases are known for their high chemoselectivity towards esters in the presence of other functional groups like amides and carbamates. The reaction is conducted in a buffered aqueous-organic co-solvent system to ensure substrate solubility and maintain optimal enzyme activity.
Experimental Workflow:
Caption: Workflow for lipase-catalyzed selective ester hydrolysis.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 3.67 mmol) in tetrahydrofuran (THF, 10 mL) is added a phosphate buffer solution (20 mL, 0.1 M, pH 7.2).
-
Immobilized Candida antarctica Lipase B (CALB, 100 mg) is added to the biphasic mixture.
-
The reaction mixture is stirred at 37 °C and monitored by TLC or LC-MS for the disappearance of the starting material (typically 24-48 hours).
-
Upon completion, the enzyme is removed by filtration.
-
The filtrate is cooled to 0-5 °C and acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired carboxylic acid.
Data Summary:
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| CALB | Phosphate Buffer (pH 7.2) / THF | 37 | 24-48 | >90 |
Direct Catalytic Amidation: Forging the Amide Bond
Following the selective hydrolysis of the ester, the resulting carboxylic acid is typically activated for amidation. However, direct catalytic amidation of the ethyl ester represents a more atom-economical and environmentally benign approach.[6][9][10][11] While a specific protocol for this substrate is not widely reported, general methods using transition metal or organocatalysts can be adapted.
Protocol 2: Transition Metal-Catalyzed Direct Amidation
This protocol is a general guideline for the direct amidation of the ethyl ester using a robust catalyst system.
Rationale: Transition metal catalysts, such as those based on zirconium or titanium, can activate the ester carbonyl towards nucleophilic attack by an amine, facilitating the direct formation of the amide bond with the elimination of ethanol.
Experimental Workflow:
Caption: Workflow for direct catalytic amidation of the ethyl ester.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar) are added this compound (1.0 g, 3.67 mmol), the desired amine (1.2 eq., 4.40 mmol), and anhydrous toluene (15 mL).
-
The catalyst, for example, Zirconium(IV) tert-butoxide (Zr(OtBu)4, 10 mol%, 0.367 mmol), is added.
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours, with monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Summary:
| Catalyst | Amine Scope | Temperature (°C) | Typical Yield (%) |
| Zr(OtBu)4 | Primary and secondary aliphatic amines | 110 | 60-85 |
| Ti(OiPr)4 | Primary aliphatic amines | 110 | 55-80 |
N-Dealkoxycarbonylation: Unveiling the Amino Group
The removal of the N-ethoxycarbonyl protecting group is often necessary to enable further reactions at the 5-amino position. The Krapcho dealkoxycarbonylation is a well-established, albeit often harsh, method for this transformation.[9][10][12][13][14][15][16] It typically involves heating the substrate in a polar aprotic solvent with a salt.
Protocol 3: Krapcho Dealkoxycarbonylation
Rationale: The Krapcho reaction proceeds via nucleophilic attack of a halide ion on the ethyl group of the carbamate, followed by decarboxylation. The presence of an electron-withdrawing group (the thiazole ring) facilitates this process.
Experimental Workflow:
Caption: Workflow for the Krapcho dealkoxycarbonylation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 3.67 mmol) in dimethyl sulfoxide (DMSO, 10 mL) are added lithium chloride (LiCl, 0.31 g, 7.34 mmol) and water (0.13 mL, 7.34 mmol).
-
The reaction mixture is heated to 150-180 °C and stirred for 2-6 hours, with monitoring by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Data Summary:
| Salt | Solvent | Temperature (°C) | Typical Yield (%) |
| LiCl | DMSO | 150-180 | 75-90 |
| NaCl | DMSO | 160-190 | 70-85 |
Catalytic Intramolecular Cyclization: Building Fused Heterocycles
The 5-amino and 4-carboxylate functionalities provide an excellent platform for intramolecular cyclization reactions to construct fused heterocyclic systems, such as the medicinally important thiazolo[5,4-d]pyrimidines.[17][18][19][20][21]
Protocol 4: Synthesis of Thiazolo[5,4-d]pyrimidines
This protocol describes the cyclization of the corresponding 5-amino-4-carboxamide with an appropriate one-carbon electrophile.
Rationale: The 5-amino group acts as a nucleophile, and the 4-carboxamide can participate in a condensation reaction with a suitable electrophile, such as triethyl orthoformate, to form the pyrimidine ring.
Experimental Workflow:
Caption: Workflow for Suzuki cross-coupling on the thiazole core.
Step-by-Step Protocol:
-
To a degassed mixture of the 5-bromothiazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol) in a solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL) is added the palladium catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere for 6-12 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Data Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh3)4 | Na2CO3 | DME/H2O | 80-100 | 70-95 |
| Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 90-110 | 75-98 |
Conclusion
The protocols outlined in these application notes demonstrate the synthetic utility of this compound as a versatile building block. By employing selective catalytic methods, researchers can efficiently access a wide array of derivatives for applications in drug discovery and materials science. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity and yield, and the rationale provided for each protocol aims to guide the user in making informed decisions for their specific synthetic targets.
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Apollinaire, K. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions. 2013 , 1-633. [Link]
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Krapcho, A. P. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc. 2007 , 2007(2), 1-53. [Link]
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Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Organic Reactions. 2004 , 1-633. [Link]
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McGowan, M. A., et al. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. 2012 , 14(6), 1432-1435. [Link]
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McGowan, M. A., et al. Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters. 2012 , 14(6), 1432-1435. [Link]
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Moustafa, A. H., et al. Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements. 2008 , 183(9), 2314-2325. [Link]
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Brzozowski, Z., et al. Enzymatic hydrolysis of esters containing a tetrazole ring. Chirality. 2014 , 26(9), 533-539. [Link]
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Rios, A. C., et al. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Organic & Biomolecular Chemistry. 2024 , 22(41), 8415-8422. [Link]
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Iché-Tarrat, N., et al. The Catalytic Mechanism of Carboxylesterases: A Computational Study. Biochemistry. 2008 , 47(31), 8049-8057. [Link]
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Wiech, M., et al. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry. 2021 , 17, 2816-2831. [Link]
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Maiti, D., et al. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. 2022 . [Link]
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Legeay, J.-C., et al. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. 2021 , 6(1), 747-756. [Link]
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Krapcho, A. P. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc. 2007 , 2007(ii), 1-53. [Link]
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Kumar, A., et al. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry. 2021 , 21(13), 1734-1748. [Link]
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Wang, C., et al. Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles. Angewandte Chemie International Edition in English. 2011 , 50(44), 10378-10382. [Link]
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Wu, J., et al. Transition metal‐catalyzed amidation reactions mediated by various directing groups. Advanced Synthesis & Catalysis. 2023 , 365(15), 2530-2557. [Link]
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Lu, Y., et al. Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Chemistry of Heterocyclic Compounds. 2014 , 50(2), 273-276. [Link]
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Gotor-Fernández, V., et al. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules. 2019 , 24(23), 4239. [Link]
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Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. 2020 , 25(21), 5109. [Link]
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Federico, S., et al. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Journal of Medicinal Chemistry. 2017 , 60(20), 8464-8479. [Link]
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Al-Thiabat, M. G., et al. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules. 2024 , 29(14), 3232. [Link]
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Procter, D. J., et al. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. 2017 , 8(5), 3504-3509. [Link]
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Reddy, C. R., et al. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry. 2022 , 20(34), 6776-6783. [Link]
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Wang, J., et al. Cobalt-Catalyzed Ortho -C(sp 2 )–H Amidation of Benzaldehydes with Dioxazolones Using Transient Directing Groups. Organic Letters. 2018 , 20(15), 4559-4563. [Link]
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Li, B., et al. Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications. 2019 , 55(76), 11411-11414. [Link]
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Zhang, Y., et al. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity. 2019 , 16(8), e1900232. [Link]
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Burtoloso, A. C. B., et al. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. 2019 , 7, 65. [Link]
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Kumar, A., et al. Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. Organic & Biomolecular Chemistry. 2016 , 14(30), 7241-7245. [Link]
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Application Note: Strategies for the Scale-Up Synthesis of Thiazole-Based Pharmaceutical Intermediates
Abstract
The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of clinically approved drugs, including antivirals, anti-inflammatory agents, and oncology therapeutics.[1][2] Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a highly valuable and versatile building block, offering multiple reaction sites for the generation of diverse chemical libraries aimed at drug discovery.[3] Transitioning the synthesis of its derivatives from laboratory benchtop (milligram-scale) to pilot plant or manufacturing (multi-kilogram scale) presents significant challenges in terms of process safety, robustness, efficiency, and cost-effectiveness.[4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic considerations and practical protocols for the scale-up synthesis of key derivatives from this pivotal intermediate. We will explore scalable reaction conditions, purification strategies, and the underlying chemical principles that govern these transformations.
Introduction: The Strategic Importance of the Thiazole Scaffold
Heterocyclic compounds are fundamental to modern pharmacology, with nitrogen-containing rings being present in over 75% of FDA-approved small-molecule drugs.[2][5] Among these, the 1,3-thiazole ring is a "privileged structure" due to its unique electronic properties and ability to engage in various biological interactions.[6][7] Its presence in drugs like the antiretroviral Ritonavir and the kinase inhibitor Dasatinib underscores its therapeutic relevance.[1][2]
This compound serves as an ideal starting point for derivatization due to its three distinct functional handles:
-
C5-Amine: Protected as an ethoxycarbonyl carbamate, it can be deprotected to yield a primary amine, a key nucleophile for amide bond formation, alkylation, and sulfonylation.
-
C4-Ester: The ethyl ester can be hydrolyzed to a carboxylic acid, which is a precursor for a vast range of amide derivatives, or it can be reduced to a primary alcohol.
-
Thiazole Ring: The ring itself can undergo electrophilic substitution, although derivatization of the existing functional groups is more common and regiochemically controlled.[8]
The transition from discovery chemistry to process chemistry requires a paradigm shift from speed and novelty to safety, scalability, and consistency.[4] This guide focuses on providing robust, scalable protocols for the two most common derivatization pathways: amide formation via the C4-ester and acylation of the C5-amine.
Workflow for Derivative Synthesis
The overall strategy involves the initial scalable synthesis of the core intermediate followed by divergent pathways to key derivatives. This approach allows for the efficient production of a central building block that can be stockpiled and used to generate multiple target compounds.
Caption: General workflow for scale-up synthesis of derivatives.
Scalable Synthesis of the Core Intermediate
While numerous methods exist for synthesizing thiazoles, the Hantzsch synthesis and its modern variations remain the most practical for large-scale production.[6][9] A key improvement for industrial applications is the development of one-pot procedures that minimize intermediate isolations, reduce waste, and improve overall yield.[10]
Protocol 1: One-Pot Scale-Up Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol, adapted from established literature procedures, is a common pathway to a closely related and commercially significant intermediate, demonstrating the principles applicable to the title compound.[10]
Reaction Scheme: Ethyl Acetoacetate + N-Bromosuccinimide (NBS) → [α-bromo intermediate] + Thiourea → Ethyl 2-amino-4-methylthiazole-5-carboxylate
Materials & Equipment:
-
Jacketed glass-lined reactor (e.g., 50 L) with overhead stirring, temperature probe, and reflux condenser.
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water (Deionized)
-
Aqueous Ammonia (NH₃·H₂O)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with ethyl acetoacetate (1.0 eq.), THF (5 vol), and water (2 vol). Begin agitation and cool the mixture to 0-5 °C using a chiller.
-
Bromination: Add NBS (1.1 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The use of NBS is a safer and more manageable alternative to liquid bromine for large-scale operations.
-
Reaction Monitoring: Stir the mixture at 5-10 °C for 2 hours. Monitor the reaction for the disappearance of the starting material via an appropriate in-process control (IPC), such as HPLC or TLC.
-
Cyclization: Once the bromination is complete, add thiourea (1.0 eq.) directly to the mixture.
-
Heating: Heat the reaction mixture to 60-65 °C and hold for 3-4 hours. Monitor for the formation of the product.
-
Work-up & Isolation:
-
Cool the reactor contents to 20-25 °C.
-
Slowly add aqueous ammonia (~2 vol) to the stirred mixture to neutralize the HBr byproduct and precipitate the product. The pH should be adjusted to 7.5-8.5.
-
Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a cold water/THF mixture (1:1, 2 vol) and then with water (2 vol) to remove residual salts.
-
Dry the product under vacuum at 50-60 °C until constant weight is achieved.
-
| Parameter | Specification | Rationale for Scale-Up |
| Solvent System | THF / Water | A mixed solvent system improves solubility for all reactants and helps control the exotherm during bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer solid reagent compared to Br₂, reducing handling risks and need for specialized equipment. |
| Work-up | pH adjustment / Precipitation | Avoids large-volume liquid-liquid extractions, which are cumbersome and solvent-intensive at scale. Crystallization is a highly efficient purification method. |
| Expected Yield | 70-80% | High-yielding one-pot processes are critical for economic viability in manufacturing.[10] |
| Purity (HPLC) | >98% | Product is typically of sufficient purity for subsequent derivatization steps without further purification. |
Derivatization Strategies at Scale
With a robust supply of the core intermediate, the following derivatization pathways can be pursued.
Protocol 2: Pathway 1 - Large-Scale Ester Hydrolysis and Amide Coupling
This pathway converts the C4-ester into a versatile carboxylic acid, which is then coupled with an amine of interest.
Step 4.1: Saponification (Ester Hydrolysis)
Reaction Scheme: Thiazole-Ester + NaOH → Thiazole-Carboxylate Salt → [Acidification] → Thiazole-Carboxylic Acid
Procedure:
-
Charge Reactor: Charge a suitable reactor with the thiazole ester intermediate (1.0 eq.), ethanol (5 vol), and water (5 vol).
-
Base Addition: Slowly add a solution of sodium hydroxide (2.5 eq. in water) to the slurry, maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to 50-60 °C and hold for 2-4 hours until saponification is complete (monitored by HPLC).
-
Isolation:
-
Cool the mixture to 10-15 °C.
-
Slowly add hydrochloric acid (~3M) to adjust the pH to 2-3, precipitating the carboxylic acid.
-
Filter the solid, wash with cold deionized water until the washings are neutral, and dry under vacuum.
-
Step 4.2: Amide Coupling
Reaction Scheme: Thiazole-Carboxylic Acid + Amine + Coupling Agent → Thiazole-Amide
Procedure:
-
Acid Activation: Charge a reactor with the thiazole-carboxylic acid (1.0 eq.) and a suitable solvent like dichloromethane or ethyl acetate (10 vol). Cool to 0-5 °C.
-
Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, 1.2 eq.). Caution: SOCl₂ is highly corrosive and releases HCl gas. The reactor must be equipped with a scrubber. Stir for 1-2 hours to form the acyl chloride intermediate.
-
Coupling: In a separate reactor, prepare a solution of the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.) in the same solvent.
-
Addition: Slowly transfer the cold acyl chloride solution into the amine solution, keeping the temperature below 10 °C.
-
Reaction: Stir for 2-3 hours at room temperature until the reaction is complete.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
-
| Parameter | Specification | Rationale for Scale-Up |
| Activation Method | Acyl Chloride Formation | Highly efficient and cost-effective for large-scale synthesis compared to many peptide coupling reagents. |
| Base | Triethylamine | Inexpensive, non-nucleophilic base to scavenge HCl byproduct. |
| Purification | Extraction & Recrystallization | Avoids chromatography, which is generally not feasible for multi-kilogram production. |
| Expected Yield | 75-90% (for coupling step) | Robust and high-yielding reaction. |
Protocol 3: Pathway 2 - Large-Scale Amine Deprotection and Acylation
This pathway unmasks the C5-amine for subsequent functionalization, a key step in synthesizing analogs of drugs like Dasatinib.[11]
Step 4.3: Carbamate Deprotection
Procedure:
-
Setup: Charge a reactor with the core intermediate (1.0 eq.) and a suitable solvent like dioxane or THF (10 vol).
-
Hydrolysis: Add a concentrated aqueous solution of a strong base like potassium hydroxide (5-10 eq.).
-
Heating: Heat the mixture to reflux (80-100 °C) for 6-12 hours, monitoring the disappearance of the starting material by HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize with hydrochloric acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase. The crude 5-aminothiazole derivative may be purified by crystallization if necessary.
-
Step 4.4: N-Acylation The acylation of the resulting 5-aminothiazole follows a similar procedure to the amide coupling described in Step 4.2 , using the amine as the nucleophile and an appropriate acyl chloride as the electrophile.
Process Safety and Environmental Considerations
Scaling up chemical reactions introduces risks that are negligible at the lab scale.
-
Thermal Safety: All reactions, especially the bromination and acyl chloride formation, must be evaluated for their thermal hazard potential using techniques like Differential Scanning Calorimetry (DSC). Adequate cooling capacity is non-negotiable.
-
Reagent Handling: Handling of corrosive reagents like thionyl chloride and strong bases/acids requires closed systems, personal protective equipment (PPE), and emergency preparedness (e.g., scrubbers for off-gassing).
-
Solvent Selection & Waste: Whenever possible, "greener" solvents should be considered.[9][12] Solvent recovery and recycling should be incorporated into the process design to minimize environmental impact and reduce cost. Aqueous work-ups generate significant waste streams that require proper treatment before disposal.
Caption: Decision logic for selecting the appropriate derivatization protocol.
Conclusion
The scale-up synthesis of derivatives from this compound is a strategically vital capability for any organization involved in pharmaceutical development. By moving away from laboratory-scale methods towards robust, one-pot procedures and purification via crystallization, multi-kilogram quantities of diverse derivatives can be produced safely and efficiently. The protocols and considerations outlined in this note provide a foundational framework for developing scalable synthetic routes, emphasizing safety, efficiency, and environmental responsibility as core pillars of process chemistry.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
-
Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. World Journal of Advanced Research and Reviews.
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules.
-
Top-down strategy to N-heterocycles via large molecule substrates. ResearchGate.
-
Synthesis of N-Heterocycles. Organic Chemistry Portal.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, Environment and Life Sciences.
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.
-
Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Organic Process Research & Development.
-
This compound. Benchchem.
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules.
-
Changing face of Heterocyclic Chemistry in the pharmaceutical industry. Johnson Matthey Technology Review.
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management.
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH Public Access.
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ResearchGate.
-
This compound. BLDpharm.
-
CAS#:1394941-05-9 | this compound. Chemsrc.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.
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- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile thiazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you improve reaction yields and ensure the purity of your final product. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically important drugs.[1][2] Understanding the nuances of its reactivity is paramount for successful synthesis and development programs.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several common challenges when working with this compound. This section addresses these issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials or products. Here’s a systematic approach to diagnosing and solving this issue:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion of starting materials. The cyclization step to form the thiazole ring is particularly sensitive to these parameters.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Gradually increase the reaction time or temperature and observe the effect on product formation. Ensure efficient stirring, especially for heterogeneous mixtures. For the cyclization reaction, consider using a solvent mixture like ethanol and ethyl acetate at a moderately elevated temperature (40–70 °C) to improve solubility and reaction rate.[1]
-
-
Side Reactions:
-
Cause: The presence of multiple functional groups (two esters, an amino group, and the thiazole ring) makes the molecule susceptible to various side reactions. Hydrolysis of the ester groups can occur in the presence of water and acid or base. The amino group can also participate in unwanted reactions.
-
Solution:
-
Strict Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Control of pH: If the reaction requires acidic or basic conditions, use the mildest possible reagents and carefully control the pH. For instance, using a weak base like sodium carbonate can be effective in the synthesis of related thiazoles.[1]
-
Protecting Groups: If side reactions involving the amino group are suspected, consider using a suitable protecting group.
-
-
-
Catalyst Inefficiency:
-
Cause: For reactions requiring a catalyst, its activity might be compromised due to impurities or degradation.
-
Solution: Consider catalyst screening. Lewis acids like ZnCl₂ have been shown to accelerate cyclization steps in similar syntheses, which can help reduce side reactions by shortening the overall reaction time.[1]
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I purify my compound?
Answer: The formation of impurities is a common challenge. Identifying these byproducts is the first step toward effective purification.
-
Common Impurities and Byproducts:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as thiourea derivatives or α-chloroacetoacetate analogues.[1]
-
Hydrolysis Products: Either one or both of the ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids, especially during aqueous work-up or if the reaction conditions are not strictly anhydrous.
-
Cyclization Byproducts: Incomplete cyclization can result in open-chain intermediates.[1]
-
Halogenated Intermediates: If the synthesis involves a halogenated precursor, residual amounts may persist if the reaction does not go to completion.[1]
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid compounds. A suitable solvent system can be determined by testing the solubility of the crude product in various solvents. For similar thiazole carboxylates, recrystallization from solvents like n-butanol or hexane has been reported to yield high-purity products.[3][4]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Washing/Extraction: During the work-up, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. Subsequent washing with brine and drying over an anhydrous salt like Na₂SO₄ is also recommended.[5]
-
| Purification Method | Target Impurity | Notes |
| Aqueous Wash (mild base) | Acidic byproducts (e.g., hydrolyzed esters) | Use a weak base to avoid hydrolysis of the product's ester groups. |
| Recrystallization | Byproducts with different solubility profiles | Experiment with different solvent systems to achieve optimal purification and yield. |
| Column Chromatography | A wide range of impurities | Allows for fine separation based on polarity. Monitor fractions by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: While specific literature for this exact compound is limited, its synthesis can be inferred from established methods for similar 2-aminothiazole-4-carboxylates. A common approach is a variation of the Hantzsch thiazole synthesis. This typically involves the cyclization reaction between a thiourea derivative and an α-halo carbonyl compound. For instance, reacting ethyl α-chloroacetoacetate with thiourea under basic conditions is a known route to form the thiazole core.[1] The ethoxycarbonylamino group at the 5-position would likely be introduced either on the thiourea starting material or through a post-cyclization modification of a 5-aminothiazole precursor.
Q2: How can I confirm the structure and purity of my synthesized this compound?
A2: A combination of spectroscopic and chromatographic techniques is essential for structural validation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence and connectivity of protons. Expect to see signals for the ethyl groups of the ester and carbamate, and a signal for the thiazole ring proton.[1]
-
¹³C NMR will show distinct signals for the carbonyl carbons of the esters, the carbons of the thiazole ring, and the ethyl groups.[1]
-
-
Infrared (IR) Spectroscopy: This technique is useful for identifying key functional groups. Look for characteristic carbonyl (C=O) stretching frequencies around 1700 cm⁻¹ for the ester groups.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity. A pure compound should ideally show a single peak.[6]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture can lead to hydrolysis of the ester groups.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also, spot the starting material(s) for reference.
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (λ = 254 nm).
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Protocol 2: General Work-up and Extraction Procedure
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute solution of a mild base (e.g., 5% NaHCO₃ solution) if acidic byproducts are expected, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualization of Key Processes
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
General Synthesis and Purification Pathway
Caption: A generalized workflow from synthesis to final product validation.
References
-
Li, Y., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-658. [Link]
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2008). Journal of Heterocyclic Chemistry, 45(4), 993-1000. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 935. [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2012).
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules, 27(19), 6296. [Link]
-
This compound, 95% Purity, C9H12N2O4S, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2024, from [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 19, 2024, from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
-
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006). Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]
-
This compound, 95% Purity, C9H12N2O4S, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2024, from [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Arkivoc, 2010(6), 32-38. [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 19, 2024, from [Link]
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2008). Journal of the Chinese Chemical Society, 55(4), 847-853. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. (n.d.). Georganics. Retrieved January 19, 2024, from [Link]
Sources
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- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to by-product formation during the synthesis of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthetic routes for higher purity and yield.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 4,5-substituted thiazoles like this compound is a nuanced process. While multiple routes can be envisioned, a common strategy involves the construction of the thiazole ring from acyclic precursors containing the requisite functionalities. A plausible and illustrative pathway begins with a protected α-amino cyanomethyl group, which serves as the C5-amine and C4-carbon backbone.
This process, while effective, is sensitive to reaction conditions. Minor deviations in temperature, stoichiometry, or reagent purity can open pathways to several undesired side reactions, leading to a complex crude product mixture and challenging purification steps.
Caption: Figure 2. A logical workflow for diagnosing common by-product issues.
Q2: The reaction is sluggish, and the primary impurity is unreacted starting material. How can I drive the reaction to completion?
A2: Senior Scientist's Insight: A stalled reaction is almost always due to insufficient activation energy or a problem with reagent stoichiometry or purity.
-
Thermal Energy: Thiazole cyclizations often require heating to overcome the activation barrier for ring closure. A modest increase in temperature (e.g., from 60°C to 80°C) can significantly increase the reaction rate. However, be cautious of exceeding the decomposition temperature of your product or reagents. [1]* Catalysis: If the reaction is base-catalyzed (e.g., using pyridine or triethylamine), ensure the base is dry and added in the correct stoichiometric amount. The base plays a critical role in deprotonating intermediates to facilitate nucleophilic attack. Some syntheses may benefit from a mild acid catalyst. [2]* Reagent Quality: Thioamides can be susceptible to oxidation or hydrolysis upon storage. Using freshly prepared or purified thio-reagents is advisable. Similarly, α-halocarbonyl compounds can degrade and should be used fresh. [3]
Q3: My final product yield is low after purification, and I suspect hydrolysis during the workup. What is a robust workup procedure?
A3: Senior Scientist's Insight: The ester functionalities are the most vulnerable part of the molecule during workup. Avoiding prolonged exposure to strong acids or bases is paramount.
Recommended Neutral Workup Protocol:
-
Upon reaction completion, cool the mixture to room temperature.
-
If a solid catalyst or salt is present, filter it off.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize any acid), water, and finally, a saturated brine solution (to aid phase separation).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which is now ready for chromatography or recrystallization.
Table 1: Summary of Common By-products and Mitigation Strategies
| By-product Identity | Probable Cause | Recommended Mitigation Strategy |
| Unreacted Starting Materials | Insufficient temperature, time, or improper stoichiometry. | Increase reaction temperature moderately; ensure 1:1 stoichiometry; verify reagent purity. |
| Acyclic Thioamide Intermediate | Incomplete cyclization. | Increase reaction time or temperature; consider a more effective solvent or catalyst system. |
| Hydrolyzed Carboxylic Acid(s) | Exposure to acidic or basic conditions during reaction or workup. | Maintain neutral pH during workup; use buffered solutions if necessary; avoid strong acids/bases. |
| Polymeric/Tarry Material | High concentration, excessive heat. | Use higher dilution (more solvent); add reagents portion-wise or via syringe pump; maintain strict temperature control. |
| N-Acylated Isomer | Non-selective acylation. | Use milder acylating conditions; control stoichiometry of ethyl chloroformate carefully; run the reaction at a lower temperature (e.g., 0 °C). |
Section 3: Recommended Experimental Protocols
The following protocols are designed to maximize the yield and purity of the target compound by addressing the potential side reactions discussed above.
Protocol 1: Optimized Synthesis via Hantzsch-Type Condensation
This protocol is based on the well-established Hantzsch thiazole synthesis, adapted for a 4,5-substituted pattern, which is a common and reliable method for forming the thiazole core. [3][4] Materials:
-
Ethyl 2-chloro-3-oxobutanoate (or similar α-halo-β-ketoester)
-
N-Ethoxycarbonylthiourea
-
Anhydrous Ethanol
-
Sodium Bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-Ethoxycarbonylthiourea (1.0 eq) in anhydrous ethanol.
-
Add sodium bicarbonate (1.2 eq) to the solution. This weak base facilitates the reaction without promoting significant ester hydrolysis.
-
Heat the mixture to a gentle reflux (approx. 78 °C).
-
Slowly add a solution of ethyl 2-chloro-3-oxobutanoate (1.05 eq) in ethanol dropwise over 30 minutes. The slow addition is crucial to prevent self-condensation of the α-halo-β-ketoester. [3]5. After the addition is complete, maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove sodium chloride and any excess sodium bicarbonate.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with the neutral workup as described in Section 2, Q3 .
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is highly effective for separating the target molecule from structurally similar, non-polar by-products and residual starting materials.
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried powder onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by preliminary TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]
-
Organic Syntheses. diethyl aminomalonate hydrochloride. Available from: [Link]
-
CP Lab Safety. This compound, 95% Purity, C9H12N2O4S, 1 gram. Available from: [Link]
-
Chemsrc. CAS#:1394941-05-9 | this compound. Available from: [Link]
- Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF. Available from: [Link]
- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Filo. reacts with diethyl malonate and its alkyl derivatives in the same way that urea does.... Available from: [Link]
-
ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]
-
ResearchGate. Reactions of thiourea oxides with amines, aminoacids and proteins. Available from: [Link]
-
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
-
Patsnap. Preparation method of diethyl aminomalonate hydrochloride - Eureka. Available from: [Link]
-
Transtutors. Thiourea (H2NCNH2) reacts with diethyl malonate. Thiourea.... Available from: [Link]
Sources
Technical Support Center: Purification of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate Derivatives
Welcome to the dedicated technical support center for the purification of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
I. Foundational Purification Strategies
The successful purification of this compound derivatives hinges on the selection of an appropriate method based on the scale of the experiment, the nature of the impurities, and the physicochemical properties of the target compound. The two primary techniques employed are recrystallization and column chromatography.
Recrystallization: The First Line of Defense
Recrystallization is often the most efficient method for purifying solid derivatives of this compound, especially at a larger scale. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
Core Principle: The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Recommended Solvents: For many thiazole derivatives, polar protic solvents are a good starting point. Ethanol is a commonly used and effective solvent for the recrystallization of aminothiazole carboxylates.[1] In cases where a single solvent does not provide optimal results, a mixed-solvent system can be employed.[1][2]
| Solvent System | Application Notes |
| Ethanol | A good starting point for many aminothiazole carboxylate derivatives. Provides a good solubility gradient between hot and cold conditions. |
| Ethanol/Water | A common and relatively safe mixed-solvent pair. Water acts as an anti-solvent, reducing the solubility of the organic compound upon cooling.[1] |
| Ethyl Acetate/Hexane | Useful for compounds with moderate polarity. Ethyl acetate is the "good" solvent, and hexane is the "bad" solvent.[1] |
| Methanol/Water | Similar to ethanol/water, but methanol is more volatile. |
Step-by-Step General Recrystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to identify a suitable single or mixed-solvent system.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude solid. Use of a boiling stick or magnetic stirring is recommended.[2]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective, or when dealing with complex mixtures or oily products, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Core Principle: Compounds with higher polarity will adhere more strongly to the polar silica gel and will elute later, while less polar compounds will travel down the column more quickly with a non-polar mobile phase.
TLC as a Predictive Tool: Before running a column, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will provide a good separation of the target compound from its impurities, with the target compound having an Rf value between 0.2 and 0.4.
Common TLC and Column Chromatography Solvent Systems:
| Solvent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system for a wide range of organic compounds. The ratio can be adjusted to achieve the desired separation. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. A small amount of methanol significantly increases the polarity of the eluent. |
| Chloroform/Methanol | Medium to High | Another common system for polar compounds. |
Step-by-Step General Column Chromatography Protocol:
-
Solvent System Selection: Use TLC to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Recrystallization Troubleshooting
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue, especially with impure samples or when the solution is cooled too quickly.
-
Explanation: The high concentration of impurities can depress the melting point of the eutectic mixture. Rapid cooling can also lead to supersaturation where the compound separates as a liquid.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[3]
-
Use a Mixed-Solvent System: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a minimum of the "good" solvent and then add the "bad" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Explanation: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will mean that a significant portion of your product remains dissolved even after cooling.
-
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent necessary to dissolve the compound.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Change the Solvent: If the compound is too soluble in the chosen solvent even when cold, select a solvent in which it is less soluble.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Q3: The recrystallized product is still impure. What went wrong?
A3: This can be due to rapid crystallization trapping impurities or the presence of an impurity with very similar solubility to your product.
-
Explanation: When crystals form too quickly, impurities can be incorporated into the crystal lattice.
-
Solutions:
-
Slow Down the Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.
-
Consider a Different Purification Method: If an impurity has a very similar solubility profile, recrystallization may not be effective. In this case, column chromatography is a better option.
-
Column Chromatography Troubleshooting
Q1: My compound is not moving off the baseline on the TLC plate, even with a very polar solvent system.
A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Explanation: The amino and carbonyl groups in the molecule contribute to its polarity, leading to strong interactions with the silanol groups of the silica gel.
-
Solutions:
-
Increase Solvent Polarity: Try adding a small percentage (1-5%) of methanol to your dichloromethane or ethyl acetate eluent.[4]
-
Add a Modifier: For basic compounds like amines, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help to reduce tailing and improve elution by neutralizing the acidic silica surface.[5]
-
Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, may be more effective.
-
Q2: My compound streaks on the TLC plate and gives broad bands during column chromatography.
A2: Streaking is often a sign of overloading, interactions with the silica gel, or impurities.
-
Explanation: The free amino group in aminothiazole derivatives can interact with the acidic silanol groups on the silica gel, leading to tailing.
-
Solutions:
-
Use a Modifier: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide to the eluent can significantly reduce streaking for basic compounds.[5]
-
Reduce Sample Load: Do not overload the TLC plate or the column.
-
Check for Purity: Streaking can also be caused by the presence of highly polar impurities.
-
Q3: I suspect my compound is decomposing on the silica gel column.
A3: While many thiazoles are stable, some N-acylated derivatives can be sensitive to the acidic nature of silica gel.
-
Explanation: The acidic surface of silica gel can potentially catalyze the hydrolysis of the ethoxycarbonylamino group under certain conditions, especially with prolonged exposure.
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while still achieving good separation.
-
2D TLC Test: To confirm decomposition on silica, you can run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If a new spot appears off the diagonal, it indicates decomposition.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best way to remove unreacted starting materials after the synthesis of this compound?
A: The choice of method depends on the starting materials. If the starting materials have significantly different polarities from the product, column chromatography is very effective. If the product is a solid and the starting materials are liquids or have very different solubilities, recrystallization can be a good option.
Q: My purified product has a slight yellow tint. Is this normal?
A: While some thiazole derivatives can be off-white or pale yellow, a distinct yellow color may indicate the presence of impurities. These could be chromophoric byproducts from the reaction. If the discoloration persists after purification and the analytical data (NMR, MS) is clean, the color may be inherent to the molecule. However, if in doubt, a final purification step, perhaps involving a charcoal treatment during recrystallization, may be warranted.
Q: How should I store my purified this compound derivatives?
A: As with many organic compounds, it is best to store them in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. If the compound is sensitive to air or moisture, storing it under an inert atmosphere (nitrogen or argon) is recommended.
IV. Visualized Workflows
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting "Oiling Out" during Recrystallization
Caption: Step-by-step troubleshooting for when a compound "oils out".
V. References
-
Maiyam Group. (2025). Mixed Solvent Recrystallization Guide for Portland, OR 2026. [Link]
-
University of Rochester, Department of Chemistry. Recrystallization-1.pdf. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
-
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. [Link]
-
Carl ROTH. (n.d.). Solvents for TLC. [Link]
-
ResearchGate. (2025, August 7). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]
-
ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H12N2O4S, 1 gram. [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]
-
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. [Link]
-
PubMed. (n.d.). Behavior of amino acids when volatilized in the presence of silica gel and pulverized basaltic lava. [Link]
-
MDPI. (2025, January 9). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. [Link]
-
ResearchGate. (2025, August 5). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF. [Link]
-
ResearchGate. (2021, December 7). Change of Flavonoids colors after Running in Silica gel ?. [Link]
Sources
Technical Support Center: Overcoming Reactivity Challenges with Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome the potential low reactivity of this versatile building block. My aim is to equip you with the scientific understanding and experimental tools necessary to successfully incorporate this scaffold into your synthetic workflows.
Introduction: Understanding the Reactivity Profile
This compound is a valuable heterocyclic compound, often employed in the synthesis of biologically active molecules. However, its unique electronic and structural features can present challenges in achieving desired chemical transformations. The thiazole ring, substituted with an electron-donating ethoxycarbonylamino group at the 5-position and an ethyl ester at the 4-position, exhibits a nuanced reactivity profile that can lead to sluggish or incomplete reactions under standard conditions.
The primary cause of this low reactivity stems from the electronic nature of the substituents. The ethoxycarbonylamino group at the C5 position is an electron-donating group, which increases the electron density of the thiazole ring. This electronic enrichment deactivates the carbonyl carbon of the ethyl ester at the C4 position towards nucleophilic attack, a crucial step in common reactions like hydrolysis and amidation.
This guide will provide a structured approach to understanding and overcoming these reactivity hurdles, with a focus on two key transformations: ester hydrolysis and subsequent amide bond formation .
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns regarding the use of this compound.
Q1: Why is my ester hydrolysis of this compound so slow or incomplete?
A1: The low reactivity of the ethyl ester at the 4-position is primarily due to the electron-donating nature of the ethoxycarbonylamino group at the 5-position. This group increases the electron density on the thiazole ring, which in turn reduces the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions or water.
Q2: I'm struggling to couple the corresponding carboxylic acid with my amine. What are the likely causes?
A2: Difficulties in amide coupling can arise from several factors. The carboxylic acid derived from the hydrolysis of the starting material may itself be a relatively unreactive coupling partner. Furthermore, if your amine is electron-deficient or sterically hindered, the coupling reaction can be particularly challenging. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Q3: Are there any specific side reactions I should be aware of when using more forcing conditions?
A3: Yes, when employing more vigorous conditions to drive reactions, there is an increased risk of side reactions. For ester hydrolysis under strong basic conditions, you might observe hydrolysis of the ethoxycarbonylamino group. During amide coupling, particularly with sensitive substrates, there is a risk of racemization if the carboxylic acid has a chiral center. The use of certain coupling reagents can also lead to the formation of unwanted byproducts.
Q4: Can I directly convert the ester to an amide without first hydrolyzing it to the carboxylic acid?
A4: Direct aminolysis of the ester is a possibility, but it is often inefficient, especially with a deactivated ester like this one. The reaction typically requires high temperatures and a large excess of the amine, which may not be feasible for all substrates. For most applications, a two-step approach of hydrolysis followed by amide coupling provides better yields and purity.
Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to common experimental challenges.
Troubleshooting Incomplete Ester Hydrolysis
If you are observing low yields or slow conversion rates during the hydrolysis of the ethyl ester, consider the following strategies.
Problem: Low to no conversion under standard basic hydrolysis conditions (e.g., NaOH or KOH in aqueous alcohol at room temperature or gentle heating).
Causality: The electron-donating ethoxycarbonylamino group at C5 deactivates the C4-ester carbonyl towards nucleophilic attack by hydroxide.
Solutions:
-
Increase Reaction Temperature and Time:
-
Rationale: Increasing the kinetic energy of the system can help overcome the activation energy barrier.
-
Action: Gradually increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.
-
-
Use a Stronger Base or a Different Solvent System:
-
Rationale: Stronger bases or solvent systems that better solvate the transition state can enhance the reaction rate.
-
Action:
-
Consider using lithium hydroxide (LiOH), which is a stronger base than NaOH or KOH.
-
Employ a co-solvent system such as THF/water or dioxane/water to improve the solubility of the starting material and facilitate the reaction.
-
-
-
Switch to Acid-Catalyzed Hydrolysis:
-
Rationale: While acid-catalyzed hydrolysis is a reversible reaction, it can be an effective alternative if basic conditions are not fruitful.
-
Action: Reflux the ester in a mixture of a strong acid (e.g., HCl or H₂SO₄) and a large excess of water. The use of a co-solvent like dioxane may be necessary. To drive the equilibrium towards the products, it may be necessary to remove the ethanol byproduct, although using a large excess of water is often sufficient.
-
Troubleshooting Flowchart for Ester Hydrolysis:
Caption: Decision-making workflow for troubleshooting ester hydrolysis.
Troubleshooting Failed or Low-Yield Amide Coupling
Once you have successfully synthesized the carboxylic acid, the next challenge is often the amide bond formation.
Problem: Low yield or no product formation when coupling the thiazole carboxylic acid with an amine using standard coupling reagents (e.g., EDC/HOBt).
Causality: This can be due to the low nucleophilicity of the amine (especially with electron-deficient anilines), steric hindrance from either the carboxylic acid or the amine, or inadequate activation of the carboxylic acid.[1][2]
Solutions:
-
Optimize the Coupling Reagent and Additives:
-
Rationale: Different coupling reagents have varying efficiencies depending on the substrates. Additives can suppress side reactions and enhance the rate of the desired reaction.
-
Action:
-
For electron-deficient amines: A combination of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[3]
-
For sterically hindered substrates: Consider using more potent coupling reagents like HATU, HBTU, or COMU, which are known to be effective in challenging coupling reactions.[4] The use of acyl fluorides, generated in situ, can also be a powerful strategy for coupling sterically hindered partners.[1]
-
To minimize racemization: The addition of HOBt or OxymaPure® is crucial when using carbodiimide-based coupling reagents.
-
-
-
Adjust the Reaction Conditions:
-
Rationale: Temperature, solvent, and base can all have a significant impact on the outcome of the reaction.
-
Action:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling.
-
Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine, especially when dealing with sensitive substrates.
-
Temperature: While most couplings are performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield for sluggish reactions. Monitor for potential side reactions.
-
-
-
Activate the Carboxylic Acid as an Acyl Halide:
-
Rationale: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can significantly increase its reactivity towards even weak nucleophiles.
-
Action: Treat the carboxylic acid with a reagent like oxalyl chloride or thionyl chloride (for acyl chlorides) or a fluorinating agent like XtalFluor-E (for acyl fluorides) to generate the acyl halide, which is then reacted with the amine, usually in the presence of a base.[1]
-
Amide Coupling Troubleshooting Flowchart:
Caption: Decision-making workflow for troubleshooting amide coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrates and experimental setup.
Protocol 1: Enhanced Basic Hydrolysis of this compound
This protocol uses a stronger base and a co-solvent to improve the rate of hydrolysis.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling with an Electron-Deficient Aniline using EDC/DMAP/HOBt
This protocol is adapted for coupling the resulting thiazole carboxylic acid with a less reactive amine.[3]
Materials:
-
5-((Ethoxycarbonyl)amino)thiazole-4-carboxylic acid (from Protocol 1)
-
Electron-deficient aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 5-((ethoxycarbonyl)amino)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or ACN.
-
Add the electron-deficient aniline (1.1 eq), followed by EDC (1.2 eq), DMAP (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O | Reflux, 2-12 h | High conversion to the carboxylic acid |
| Amide Coupling | EDC, DMAP, HOBt, DIPEA | Room temp to 50 °C, 4-24 h | Good to excellent yields, even with challenging amines[3] |
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
- Coupling Reagents. Aapptec Peptides.
- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube.
- Carbodiimide amide coupling reaction sideproduct : r/Chempros. Reddit.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Deriv
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
- Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene | Request PDF.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
- Cook–Heilbron thiazole synthesis. Wikipedia.
- A Comparative Analysis of the Biological Activities of 2-Amino-5-methylthiazole and 2-aminothiazole Deriv
- Ch20: Hydrolysis of Esters. University of Calgary.
- Thiazole synthesis. Organic Chemistry Portal.
- Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF.
- Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Sci-Hub.
- 147-152 Research Article Synthesis of some new 5- substituted of. JOCPR.
- electron-withdrawing thiazole deriv
- Hydrolysis of esters | A-level Chemistry | Year 2. YouTube.
- Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Side reaction prevention in "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and prevent side reactions during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the thiazole ring to form the key intermediate, Ethyl 5-aminothiazole-4-carboxylate . This is often accomplished via a variation of the Hantzsch thiazole synthesis. The second step is the selective N-acylation of the 5-amino group with an ethoxycarbonyl group to yield the final product. Each step presents unique challenges and potential for side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Synthesis of Ethyl 5-aminothiazole-4-carboxylate
This initial and crucial step lays the foundation for the entire synthesis. The most common route involves the reaction of a β-ketoester derivative with a source of sulfur and ammonia. A prevalent method is the reaction of ethyl 2-chloroacetoacetate with thiourea.
Question 1: My yield of Ethyl 5-aminothiazole-4-carboxylate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this thiazole synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent quality.
-
Incomplete Reaction: The reaction time and temperature are critical. Insufficient heating can lead to incomplete conversion of the starting materials. A Chinese patent suggests that a reaction temperature of 60-70°C for 5-5.5 hours is optimal for a similar synthesis.[1] It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.
-
Side Reactions: The formation of byproducts is a common issue. One potential side reaction is the formation of isomeric impurities. The regioselectivity of the cyclization can be influenced by the pH of the reaction medium. Maintaining a slightly basic or neutral pH is generally favorable for the desired product. The use of a mild base like sodium carbonate can be beneficial.[1]
-
Reagent Purity: The purity of the starting materials, particularly the ethyl 2-chloroacetoacetate, is paramount. Impurities can lead to a cascade of unwanted side reactions. It is advisable to use freshly distilled or high-purity reagents.
-
Work-up Procedure: Improper work-up can lead to loss of product. After the reaction, it is common to adjust the pH to 9-10 with a base like aqueous ammonia or sodium hydroxide to precipitate the product.[1][2] Ensuring complete precipitation and proper washing of the filtered solid is crucial to maximize the isolated yield.
Question 2: I am observing a significant amount of an impurity with a similar mass in my final product. What could it be and how can I avoid it?
Answer: A common impurity in Hantzsch-type thiazole syntheses is the formation of a constitutional isomer. In this specific synthesis, a likely isomeric byproduct is Ethyl 2-imino-2,3-dihydrothiazole-4-carboxylate .
The formation of this imino tautomer is favored under acidic conditions. To minimize its formation, it is crucial to maintain a neutral to slightly basic reaction environment. The addition of a mild, non-nucleophilic base, such as sodium carbonate, can help suppress the formation of the imino isomer.[1]
Troubleshooting Tip: If you suspect the presence of the imino isomer, you can often differentiate it from the desired amino tautomer using spectroscopic methods. The proton NMR spectrum of the amino form will show a characteristic broad singlet for the -NH2 protons, which is absent in the imino form.
Step 2: N-Acylation of Ethyl 5-aminothiazole-4-carboxylate
The second step involves the selective acylation of the 5-amino group with ethyl chloroformate to introduce the ethoxycarbonylamino moiety. The primary challenge in this step is achieving mono-acylation at the nitrogen atom without side reactions.
Question 3: During the acylation of Ethyl 5-aminothiazole-4-carboxylate with ethyl chloroformate, I am getting a significant amount of a higher molecular weight byproduct. What is this and how can I prevent its formation?
Answer: The most probable high molecular weight byproduct is the N,N-diacylated product , where both hydrogen atoms of the amino group have reacted with ethyl chloroformate. This occurs when the reaction conditions are too harsh or when an excess of the acylating agent is used.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of ethyl chloroformate. A large excess will significantly promote diacylation.
-
Temperature Control: Perform the reaction at a low temperature, ideally between 0°C and room temperature. This helps to control the reactivity of the acylating agent and favors mono-acylation.
-
Choice of Base: The choice of base is critical for controlling the reaction. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. These bases will scavenge the HCl byproduct without competing in the acylation reaction.
-
Slow Addition: Add the ethyl chloroformate dropwise to a solution of the aminothiazole and the base. This maintains a low concentration of the acylating agent in the reaction mixture, further disfavoring diacylation.
Question 4: I am concerned about potential C-acylation on the thiazole ring. Is this a likely side reaction?
Answer: While C-acylation is a possibility in some heterocyclic systems, it is generally less favored in this case compared to N-acylation. The amino group at the 5-position is a strong activating group, making the nitrogen atom the most nucleophilic site for acylation.
However, under very harsh conditions or with highly reactive acylating agents, C-acylation at the electron-rich positions of the thiazole ring could occur. To minimize this risk, adhering to the mild reaction conditions outlined for preventing diacylation (low temperature, controlled stoichiometry, and slow addition) is crucial.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 5-aminothiazole-4-carboxylate
This protocol is adapted from a patented procedure for a similar compound.[1]
Materials:
-
Ethanol
-
Ethyl acetate
-
Thiourea
-
Sodium carbonate
-
Ethyl 2-chloroacetoacetate
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of ethanol containing 10-35% ethyl acetate.
-
Add thiourea (1.0 eq) and sodium carbonate (0.01-0.1 eq relative to ethyl 2-chloroacetoacetate) to the solvent mixture.
-
Heat the mixture to 40-55°C with stirring.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 5-5.5 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, distill off the majority of the solvent under reduced pressure.
-
Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.
-
Add the filtrate to water and adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring.
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to obtain Ethyl 5-aminothiazole-4-carboxylate.
Protocol 2: Synthesis of this compound
This is a general protocol for the N-acylation of an aminothiazole.
Materials:
-
Ethyl 5-aminothiazole-4-carboxylate
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl chloroformate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve Ethyl 5-aminothiazole-4-carboxylate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound.
Data Summary
| Parameter | Step 1: Thiazole Synthesis | Step 2: N-Acylation |
| Key Reagents | Ethyl 2-chloroacetoacetate, Thiourea | Ethyl 5-aminothiazole-4-carboxylate, Ethyl chloroformate |
| Solvent | Ethanol/Ethyl Acetate | Dichloromethane or THF |
| Base | Sodium Carbonate | Triethylamine or DIPEA |
| Temperature | 60-70°C | 0°C to Room Temperature |
| Reaction Time | 5-5.5 hours | 2-4 hours |
| Typical Yield | >90% (as per patent for similar compound[1]) | 70-90% |
Visualizing the Process
Workflow Diagram
Caption: Troubleshooting logic for synthesis side reaction prevention.
References
-
Tang, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 52(4), 1235-1241. Available from: [Link]
- Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
-
PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
- CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
- Okawara, T., et al. (1985). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocycles, 23(11), 2825-2830.
-
Li, Y., et al. (2013). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1269. Available from: [Link]
- CN102079732B. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
-
Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carboxamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]
Sources
Technical Support Center: Optimization of Solvent Systems for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this compound, with a specific focus on the critical role of solvent system optimization. Our goal is to empower you with the knowledge to troubleshoot effectively, improve your experimental outcomes, and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My reaction yield of this compound is consistently low. Could the reaction solvent be the culprit?
A1: Absolutely. The choice of reaction solvent is paramount in the Hantzsch thiazole synthesis, a common route for this class of compounds. The solvent's primary roles are to dissolve the reactants (typically an α-haloketone and a thiourea derivative) and to facilitate the reaction kinetics.[1]
Causality and Troubleshooting:
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to a significant decrease in reaction rate and, consequently, lower yields.
-
Suboptimal Reaction Temperature: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. Some solvents may not allow the reaction to reach the necessary activation energy for efficient conversion.
-
Side Reactions: The solvent itself can sometimes participate in or promote unwanted side reactions.
Recommended Protocol for Solvent Screening:
-
Initial Solubility Assessment: Before setting up the reaction, perform small-scale solubility tests with your reactants in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF, DMSO).
-
Systematic Solvent Screening: Run a series of small-scale parallel reactions using the most promising solvents from your solubility tests. Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider Green Solvents: For a more environmentally friendly approach, consider greener solvent alternatives like glycerin, which has been shown to be effective in the synthesis of thiazole derivatives. Deep eutectic solvents (DESs) are another emerging class of green solvents that can be effective.[1]
Q2: I'm struggling to purify this compound by recrystallization. What is a systematic approach to selecting an appropriate solvent system?
A2: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent. The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.
A Systematic Approach to Solvent Selection for Recrystallization:
dot graph Recrystallization_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: A workflow for systematic solvent selection for recrystallization.
Experimental Protocol for Solvent Screening:
-
Small-Scale Solubility Tests:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing for dissolution.
-
If the compound does not dissolve at room temperature, gently heat the mixture.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe for crystal formation.
-
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent or anti-solvent in which it is not) can be effective.[2]
-
Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Solvent Selection Guide for Thiazole Derivatives:
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | High | 78 | Often a good starting point for moderately polar compounds.[3] |
| Methanol | High | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | Medium | 82 | A good alternative to ethanol with a slightly different solvency profile. |
| Ethyl Acetate | Medium | 77 | Can be effective for less polar impurities.[4] |
| Acetonitrile | High | 82 | A polar aprotic solvent that can offer different selectivity. |
| Toluene | Low | 111 | Useful for recrystallizing less polar compounds or as an anti-solvent.[5] |
| Water | Very High | 100 | Can be used as an anti-solvent in combination with a water-miscible organic solvent.[2][5] |
Q3: My purified product still shows impurities by NMR/LC-MS. What are the likely side products and how can I remove them?
A3: In the synthesis of thiazole derivatives, several side products can form, leading to persistent impurities. Understanding the potential side reactions is key to devising a purification strategy.
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual starting materials.
-
Troubleshooting: Ensure a slight excess of one reactant (if appropriate), increase the reaction time or temperature, or consider a more effective catalyst or solvent system.
-
-
Hydrolysis Products: The ester groups in the molecule can be susceptible to hydrolysis, especially if the reaction or work-up conditions are acidic or basic.
-
Troubleshooting: Maintain neutral pH during work-up and purification. If hydrolysis is a significant issue, consider protecting group strategies for the ester functionalities.
-
-
Over-alkylation or Dimerization Products: Side reactions can sometimes lead to the formation of higher molecular weight byproducts.
-
Troubleshooting: These are often less soluble than the desired product and may be removed by careful recrystallization. If they are more soluble, column chromatography may be necessary.
-
A General Purification Workflow:
dot graph Purification_Strategy { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: A general workflow for the purification of a synthetic product.
Concluding Remarks
The successful synthesis and purification of this compound are critically dependent on the thoughtful selection and optimization of solvent systems. By understanding the underlying principles of solubility, reaction kinetics, and crystallization, researchers can overcome common experimental hurdles. This guide provides a framework for a systematic and logical approach to troubleshooting, ultimately leading to higher yields and purer compounds.
References
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (n.d.).
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.).
- Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC - NIH. (n.d.).
- Glycerin as alternative solvent for the synthesis of Thiazoles - ACG Publications. (2011).
- This compound - BLDpharm. (n.d.).
- Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF - ResearchGate. (n.d.).
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. (n.d.).
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.).
- A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Publishing. (2022).
- Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. (n.d.).
- Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. (n.d.).
- Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 - ChemicalBook. (n.d.).
- Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate | Asian Journal of Chemistry. (2005).
- Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - ResearchGate. (n.d.).
- This compound [1394941-05-9] | Chemsigma. (n.d.).
- CAS#:1394941-05-9 | this compound | Chemsrc. (n.d.).
Sources
- 1. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. Drawing upon established chemical principles and field-proven purification strategies, this document aims to be a self-validating system for achieving high purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my sample of this compound?
A1: Based on its likely synthesis via acylation of a 5-aminothiazole precursor with ethyl chloroformate, the most common impurities include:
-
Unreacted Starting Material: The precursor, ethyl 5-aminothiazole-4-carboxylate.
-
Di-acylated Byproduct: A molecule where a second ethoxycarbonyl group has been added, possibly on the thiazole ring nitrogen.
-
Hydrolysis Products: The carboxylic acid forms of either the starting material or the product, resulting from the hydrolysis of the ethyl ester.
-
Residual Base: Amines like pyridine or triethylamine, if used as catalysts or acid scavengers during the synthesis.
Q2: My TLC plate shows a spot that is more polar than my product. What could it be?
A2: A more polar spot, which would have a lower Rf value, is likely a hydrolysis product, such as the corresponding carboxylic acid. Carboxylic acids are significantly more polar than their ester counterparts.
Q3: I have a non-polar impurity that runs very close to my product on the TLC plate. How can I separate them?
A3: Non-polar impurities can be challenging. This could be a di-acylated byproduct. Optimizing your column chromatography conditions, such as using a shallower solvent gradient or a different solvent system, can improve separation. Recrystallization with a carefully selected solvent system may also be effective.
Q4: Can I use water in my extraction workup?
A4: Yes, a mild aqueous wash (e.g., with saturated sodium bicarbonate solution) can be beneficial for removing acidic impurities. However, be mindful that prolonged exposure to aqueous basic or acidic conditions, especially at elevated temperatures, can lead to hydrolysis of the ester groups.
Troubleshooting Guide for Impurity Removal
This section provides a systematic approach to diagnosing and resolving common purification challenges encountered with this compound.
Problem 1: Presence of Unreacted Starting Material (Ethyl 5-aminothiazole-4-carboxylate)
-
Diagnosis:
-
TLC Analysis: The starting material will appear as a more polar spot (lower Rf) compared to the product.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the free amino group in the starting material.
-
-
Root Cause:
-
Incomplete reaction due to insufficient acylating agent, suboptimal reaction temperature, or short reaction time.
-
-
Solution:
-
Column Chromatography: This is the most effective method for separating the more polar starting material from the product. A silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the components.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to isolate the pure product.
-
-
Problem 2: Presence of a Di-acylated Byproduct
-
Diagnosis:
-
TLC Analysis: This byproduct will likely be less polar (higher Rf) than the desired product and may appear as a spot very close to it.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the di-acylated compound.
-
-
Root Cause:
-
Use of excess acylating agent (ethyl chloroformate).
-
Reaction conditions that favor over-acylation.
-
-
Solution:
-
Optimized Column Chromatography: A shallow gradient is crucial for separating compounds with similar polarities.
-
Solvent System Selection: Experiment with different solvent systems. For instance, a dichloromethane/methanol or a toluene/ethyl acetate system might provide better separation than hexane/ethyl acetate.
-
-
Recrystallization: This technique can be highly effective if a suitable solvent is found.
-
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
-
| Solvent System | Expected Purity |
| Hexane/Ethyl Acetate (Gradient) | >98% |
| Dichloromethane/Methanol (Gradient) | >98% |
| Recrystallization (Ethanol/Water) | >99% |
Problem 3: Presence of Hydrolysis Products (Carboxylic Acids)
-
Diagnosis:
-
TLC Analysis: A highly polar spot (low Rf) that may streak.
-
¹H NMR Spectroscopy: The broad signal of a carboxylic acid proton will be visible.
-
IR Spectroscopy: A broad O-H stretch will be present in the spectrum.
-
-
Root Cause:
-
Presence of water in the reaction mixture.
-
Workup conditions that are too acidic or basic, especially with heating.
-
-
Solution:
-
Aqueous Extraction: An extraction with a mild base can effectively remove the acidic impurity.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the purified product. Caution: Avoid strong bases like NaOH or KOH, as they can promote further hydrolysis of the ester.
-
-
Problem 4: Residual Base (e.g., Pyridine, Triethylamine)
-
Diagnosis:
-
¹H NMR Spectroscopy: Characteristic signals of the base will be present.
-
Odor: The distinct smell of the amine may be noticeable.
-
-
Root Cause:
-
Incomplete removal during the workup.
-
-
Solution:
-
Aqueous Acid Wash: A wash with a dilute acid will protonate the amine, making it water-soluble and easily removable.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl).
-
Separate the organic layer and then wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Co-evaporation: Co-evaporating the sample with a solvent like toluene can help remove volatile amines.
-
Experimental Workflow Visualization
Technical Support Center: Reaction Monitoring for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate Synthesis
Welcome to the technical support guide for monitoring the synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), providing not just solutions but also the underlying scientific principles to empower your experimental success.
Section 1: Understanding the Chemistry
The synthesis of thiazole derivatives, such as this compound, often follows methodologies like the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] Monitoring the consumption of starting materials and the formation of the product is critical for optimizing reaction conditions and ensuring product purity.
Potential Reaction Side Products: The complexity of the reaction mixture can be increased by the presence of unreacted starting materials, intermediates, and potential side products arising from self-condensation or alternative reaction pathways. Accurate monitoring by TLC and HPLC is therefore essential.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring.[4][5][6] Most separations of this nature are performed on silica gel plates, which act as the stationary phase.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking up the TLC plate. What's causing this and how can I fix it?
A1: Spot streaking is a common issue that can obscure results. The primary causes and solutions are:
-
Overloading the sample: Applying too much sample to the plate is a frequent cause of streaking.[7][8][9] Try diluting your reaction mixture sample before spotting it onto the TLC plate.
-
Highly polar compounds: The target molecule, with its ester and amino functionalities, may have strong interactions with the acidic silica gel stationary phase, leading to streaking.[7] To counteract this, you can add a small amount of a polar solvent modifier to your mobile phase. For acidic compounds, a few drops of acetic or formic acid can help, while for basic compounds, a small amount of triethylamine or ammonia can improve spot shape.[7]
-
Inappropriate spotting solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too large, leading to streaking.[7] Ensure your spotting solvent is volatile and not significantly more polar than your mobile phase.
Q2: My starting material and product spots are too close together (low resolution). How can I improve their separation?
A2: Poor separation is typically due to an inappropriate mobile phase polarity.
-
Adjusting Mobile Phase Polarity: The key is to find a solvent system that provides differential migration for your compounds. A common starting point for molecules like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[10]
-
If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent.
-
If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider changing the solvents altogether. For example, replacing ethyl acetate with acetone or a mixture of dichloromethane and methanol can alter the selectivity of the separation.[10]
Q3: How do I calculate and interpret the Retention Factor (Rf) value?
A3: The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13]
-
Calculation: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)[12][14]
-
Interpretation:
Baseline TLC Protocol for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12]
-
Spotting: On the baseline, apply small spots of your starting material (SM), co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM).
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[8] Cover the chamber to allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[4] Circle the spots with a pencil.
-
Analysis: Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. Calculate the Rf values for all spots.[15]
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs
For quantitative analysis and more complex mixtures, HPLC is the method of choice.[16] Given the polar nature of the starting materials and the product, a reversed-phase (RP-HPLC) method is often suitable.
Frequently Asked Questions (FAQs) - HPLC
Q1: My peaks are tailing. What is the cause and how can I achieve symmetrical peaks?
A1: Peak tailing is a common problem in HPLC that can affect resolution and integration accuracy.[17]
-
Secondary Interactions: A primary cause of tailing for amine-containing compounds is the interaction between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.[18]
-
Solution 1: Use a lower pH mobile phase. By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to around 2-3, the silanol groups are protonated and their interaction with the analyte is minimized.
-
Solution 2: Use an end-capped column. Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which can significantly improve peak shape for basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak distortion.[18] Flushing the column or, if necessary, replacing it can resolve this.[18]
Q2: My retention times are shifting between runs. What could be the reason?
A2: Inconsistent retention times can make peak identification unreliable.
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. Ensure your mobile phase is well-mixed and degassed. If preparing it manually, be precise with your measurements.
-
Column Temperature: Fluctuations in the column temperature can affect retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient or after changing the mobile phase. For some HILIC columns, equilibration can take a significant amount of time.[19]
Q3: I'm not getting enough retention for my polar analyte. How can I increase it?
A3: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.
-
Decrease Mobile Phase Polarity: In reversed-phase mode, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention.
-
Use a Polar-Embedded or Polar-Endcapped Column: These types of columns are designed to provide better retention for polar compounds.[19]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Baseline HPLC Protocol for Reaction Monitoring
This is a starting point for method development. Optimization will likely be necessary.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a scouting gradient: 5% B to 95% B over 15 minutes[20] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5-10 µL |
| Detector | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the system.
References
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Organic Chemistry Portal. Thiazole synthesis. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
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Unknown. Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. [Link]
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ResearchGate. How i will select mobile phase solevent system for TLC?. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]
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LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
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LCGC International. Understanding Gradient HPLC. [Link]
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ChemBAM. TLC troubleshooting. [Link]
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Oreate AI Blog. Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
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PMC - NIH. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
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YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. [Link]
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ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
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ResearchGate. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.. [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
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YouTube. A Practical Guide to TLC (Thin Layer Chromatography). [Link]
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Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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PMC - NIH. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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YouTube. Calculating Rf Values. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
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Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
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YouTube. HPLC Tips Peak Tailing. [Link]
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Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
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Unknown. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
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Unknown. Thin Layer Chromatography (TLC). [Link]
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Taylor & Francis Online. Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
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MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]
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Chemistry Stack Exchange. Diffusion/Streaky bands on TLC plate. [Link]
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Unknown. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
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PMC - NIH. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. [Link]
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Technical Support Center: Enhancing the Purity of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiazole derivative.[1][2] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. Our focus is on providing practical, evidence-based strategies to enhance the purity of your final product, ensuring the reliability and reproducibility of your research.
Understanding the Molecule and Its Challenges
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of novel bioactive molecules.[1] However, like many multi-functionalized heterocyclic compounds, achieving high purity can be challenging. Impurities can arise from starting materials, side reactions during synthesis, or degradation. This guide will equip you with the knowledge to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on the widely used Hantzsch thiazole synthesis and related methodologies, the most probable impurities include:[3][4]
-
Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate (or a similar α-haloketone) and the corresponding thiourea derivative.
-
Incompletely Cyclized Intermediates: The reaction proceeds through several steps, and incomplete cyclization can leave linear or partially cyclized intermediates in your crude product.[4]
-
Byproducts from Side Reactions: These can include the formation of oxazole derivatives or dimers, especially if the reaction conditions are not optimized.
-
Hydrolysis Products: The two ester functional groups and the carbamate linkage are susceptible to hydrolysis, especially in the presence of acid or base and water. This can lead to the corresponding carboxylic acids or the free amine.
Q2: My reaction is complete, but the yield of the desired product is low. What are the likely causes?
A2: Low yields in thiazole synthesis can often be attributed to several factors:[3]
-
Suboptimal Reaction Temperature: The Hantzsch synthesis and related reactions are often sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of degradation products and byproducts.
-
Incorrect Stoichiometry: The molar ratios of your reactants are critical. An excess of one reactant may lead to the formation of unwanted side products.
-
Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction and reduce the yield. It is advisable to use high-purity reagents.
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.
Q3: I am observing an oily product instead of a solid during my purification. What should I do?
A3: "Oiling out" is a common problem during recrystallization and indicates that the solubility of your compound in the chosen solvent system is too high, even at lower temperatures. Here are some strategies to address this:
-
Adjust the Solvent System: If using a mixed solvent system (e.g., ethanol/water), try increasing the proportion of the anti-solvent (the solvent in which your compound is less soluble).
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth. Seeding the solution with a small crystal of the pure product can also be effective.
-
Lower the Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Consider an Alternative Purification Method: If recrystallization proves difficult, column chromatography may be a more suitable method for purifying an oily product.
Troubleshooting Guide: Purification Strategies
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to select an appropriate solvent or solvent system.
Solvent Selection for Recrystallization
| Solvent/System | Rationale and Considerations |
| Ethanol | A good starting point as many thiazole derivatives show moderate solubility at room temperature and high solubility when heated.[5] |
| Ethanol/Water | A versatile mixed-solvent system. The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. A small amount of ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly.[3] |
| Ethyl Acetate/Hexane | Another common mixed-solvent system for compounds with intermediate polarity. The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.[3] |
| Methanol | Similar to ethanol, it can be an effective solvent for recrystallization.[5] |
| Tetrahydrofuran (THF)/Hexane | THF is a good solvent for many organic compounds, and the addition of hexane can induce crystallization.[5] |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for oily products, column chromatography is the method of choice.
Recommended Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The polarity of the thiazole derivative makes silica gel a suitable stationary phase. |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 50% Ethyl Acetate) | This solvent system provides good separation for many N-acylated aminothiazole esters. The optimal gradient should be determined by thin-layer chromatography (TLC).[6] |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent composition by running a TLC of your crude product with different ratios of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.4 for the desired product.[6]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
Thin-Layer Chromatography (TLC)
A quick and effective method to monitor the progress of your purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate/n-hexane (e.g., 3:1).[6]
-
Visualization: UV light (254 nm) or iodine vapor.
High-Performance Liquid Chromatography (HPLC)
General RP-HPLC Method Development
| Parameter | Starting Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% of the same acid |
| Gradient | Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy). |
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification method.
Stability and Storage
To maintain the purity of your this compound, proper storage is crucial.
-
Storage Conditions: Keep in a tightly sealed container in a dark, dry place at room temperature.[7]
-
Degradation: Be aware of potential hydrolysis of the ester and carbamate groups, especially if exposed to moisture, acids, or bases.
By following the strategies and protocols outlined in this guide, you will be well-equipped to overcome common purification challenges and obtain high-purity this compound for your research and development needs.
References
- U.S. Patent 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Chinese Patent CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Wróbel, M., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 25(21), 5021. [Link]
-
Li, Y., et al. (2013). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Molecules, 12(7), 1437-1451. [Link]
- Chinese Patent CN102079732B. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]
-
ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
- U.S. Patent 2,489,038 A. (1949). Purification of 2-aminothiazole.
-
Al-Sheikh, M. A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3192. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
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El-Sayed, N. N. E., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]
-
ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Thiazole Building Blocks: A Comparative Analysis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate and Its Alternatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
To the researchers, chemists, and drug development professionals who drive innovation, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocycles in medicinal chemistry, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—is a cornerstone of therapeutic design.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of FDA-approved drugs, from antivirals to anticancer agents.[5]
The strategic power of the thiazole scaffold lies in its capacity for functionalization. The choice of a starting "building block" is therefore not merely a matter of convenience but a fundamental decision that defines the accessible chemical space and the efficiency of the synthetic route. This guide provides an in-depth, objective comparison of a highly functionalized, yet specific, building block—Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate —against its more common and structurally distinct alternatives. We will dissect the reactivity, strategic advantages, and practical applications of each, supported by experimental data and protocols, to empower you to make the most informed choice for your synthetic campaigns.
Focus Product Profile: this compound
This building block represents a "multi-tool" approach, offering several strategic advantages through its dense functionalization.
-
Chemical Structure:
-
Core Attributes: The molecule possesses three key functional groups, each with a distinct synthetic purpose:
-
C4-Ethyl Carboxylate: An ester group that serves as a classical handle for modification, primarily through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.
-
C5-Amine (Protected): The amino group at the 5-position is masked by an ethoxycarbonyl (Boc-like) protecting group. This is the molecule's defining feature. It prevents the nucleophilicity of the amine, allowing for selective chemistry to be performed at the C4-ester. Subsequent deprotection reveals the free amine for further derivatization.
-
Thiazole Core: The aromatic ring itself, which provides the foundational pharmacophore.
-
Strategic Value and Reactivity
The primary value of this reagent is orthogonality . The protected amine allows a chemist to perform chemistry at the C4-ester position without interference. Once that modification is complete, the protecting group can be removed under specific conditions (typically acidic or basic hydrolysis) to liberate the C5-amine for a secondary reaction, such as sulfonylation or acylation. This stepwise approach is invaluable for building complex molecules and generating diverse chemical libraries where variation is desired at multiple points of the scaffold.
Advantages vs. Disadvantages
-
Pros:
-
Sequential Functionalization: Enables controlled, stepwise synthesis on different parts of the molecule.
-
Reduced Protection/Deprotection Steps: The amine is pre-protected, saving a step compared to starting with a free aminothiazole that might require protection.
-
High Potential for Diversity: Two distinct functional handles allow for the generation of complex libraries from a single core.
-
-
Cons:
-
Higher Cost: Increased synthetic complexity of the building block typically translates to a higher purchase price.
-
Additional Step Required: Accessing the C5-amine requires a dedicated deprotection step.
-
Potential for Steric Hindrance: The bulky substituents may sterically hinder reactions at adjacent positions.
-
Alternative Building Blocks: A Head-to-Head Comparison
The optimal building block is dictated by the synthetic target. Below, we compare our focus product to three widely used alternatives, each offering a different strategic approach.
Alternative 1: Ethyl 2-aminothiazole-4-carboxylate
This is arguably one of the most common and versatile thiazole building blocks in medicinal chemistry.[9][10][11]
-
Chemical Structure:
-
CAS Number: 5398-36-7[12]
-
-
Reactivity Comparison:
-
Key Difference: The amine is at the C2 position and, crucially, it is a free, nucleophilic primary amine.
-
Synthetic Pathway: This molecule is a workhorse for direct derivatization of the 2-amino group. It is a classical precursor for synthesizing sulfathiazole and its derivatives, where the 2-amino group is reacted with a sulfonyl chloride.[13][14][15][16] It is also readily used in the formation of ureas, amides, and in coupling reactions.[17][18]
-
Strategic Implication: Choose this building block when the primary point of diversification is the C2-amino group. The C5-position is unsubstituted, leaving it available for potential late-stage electrophilic substitution if required.[19]
-
Data Summary: Performance & Use Cases
| Parameter | This compound | Ethyl 2-aminothiazole-4-carboxylate |
| Primary Reactive Site | C4-Ester (initially), C5-Amine (after deprotection) | C2-Amine |
| Synthetic Goal | Sequential library synthesis at C4 and C5 | Direct functionalization at C2 |
| Key Reaction Types | Amidation, Hydrolysis, Deprotection | Sulfonylation, Acylation, Urea formation |
| Pros | Orthogonal reactivity | Low cost, high reactivity, direct use |
| Cons | Higher cost, requires deprotection | C5-position is unfunctionalized |
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The Hantzsch synthesis is the most fundamental and reliable method for preparing this class of thiazoles.[2][20]
Workflow Diagram: Hantzsch Synthesis
Caption: Hantzsch thiazole synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL), add thiourea (1.2 mmol).
-
Cyclization: Heat the reaction mixture with stirring at 70°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the target product as a solid.[12] Typical yields for this reaction are high, often exceeding 90%.
Alternative 2: Ethyl 2-aminothiazole-5-carboxylate
An isomer of Alternative 1, the positional change of the ester group from C4 to C5 has profound implications for structure-activity relationship (SAR) studies.
-
Reactivity Comparison:
-
Key Difference: Isomeric to Alternative 1. The ester is now at C5, placing it adjacent to the ring sulfur. The C4 position is unsubstituted.
-
Synthetic Pathway: The reactivity of the 2-amino group is analogous to the 4-carboxylate isomer. However, the position of the ester handle at C5 provides a different vector for molecular growth. This is critically important in drug design, where subtle positional changes can dramatically impact binding affinity. The synthesis of the anticancer drug Dasatinib, for instance, relies on a 2-aminothiazole-5-carboxamide core.[21]
-
Strategic Implication: Select this building block when SAR studies indicate that substitution at the C5 position is favorable for biological activity.
-
Experimental Protocol: Synthesis of 2-Aminothiazole-5-Carboxamides
A more advanced strategy avoids isolating the ester and instead prepares the amide directly, which is often the desired functional group in drug candidates.[21]
Workflow Diagram: Amide Synthesis
Caption: Two-stage synthesis of 2-aminothiazole-5-carboxamides.
Step-by-Step Protocol:
-
Amide Formation: Couple β-ethoxy acryloyl chloride with the desired aniline (e.g., 2-chloro-6-methylaniline) to form the β-ethoxyacrylamide intermediate.[21]
-
Bromination: Treat the acrylamide intermediate with a brominating agent like N-bromosuccinimide (NBS) to achieve chemoselective α-bromination.
-
Cyclization: React the crude bromo-intermediate directly with thiourea in a suitable solvent. The thiourea displaces the bromide and cyclizes to form the desired 2-aminothiazole-5-carboxamide product in excellent yield.[21] This route is highly efficient as it avoids protection/deprotection steps.
Alternative 3: Ethyl 2-Halothiazole-4-carboxylate
This class of building blocks introduces a completely different mode of reactivity centered on modern cross-coupling chemistry.
-
Reactivity Comparison:
-
Key Difference: Instead of a nucleophilic amine at C2, there is an electrophilic handle—typically a bromine or chlorine atom.
-
Synthetic Pathway: The C2-halogen is not a final feature but a launchpad for carbon-carbon or carbon-nitrogen bond formation. It is perfectly suited for palladium-catalyzed cross-coupling reactions such as Suzuki (to add aryl/heteroaryl groups), Sonogashira (to add alkynes), and Buchwald-Hartwig (to add amines). The C4-ester remains available for standard modifications (e.g., hydrolysis and amidation).
-
Strategic Implication: This is the building block of choice for creating complex bi-aryl or heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies. It allows for the fusion of distinct aromatic systems, which is difficult to achieve with simple aminothiazole chemistry.
-
Decision-Making Framework: Choosing Your Thiazole Building Block
The selection process can be visualized as a decision tree based on the primary synthetic objective.
Caption: Decision tree for selecting a thiazole building block.
Conclusion and Future Outlook
The choice of a thiazole building block is a strategic decision that profoundly impacts the efficiency and outcome of a drug discovery campaign.
-
This compound is a specialized reagent, ideal for creating complex libraries with diversity at both the C4 and C5 positions through a controlled, sequential approach.
-
Ethyl 2-aminothiazole-4/5-carboxylates are versatile, cost-effective workhorses for direct functionalization at the C2-amino group, with the isomeric choice being dictated by the desired SAR vector.
-
Ethyl 2-halothiazole carboxylates are the gateway to modern cross-coupling chemistry, enabling the synthesis of complex bi-aryl and heteroaryl structures that are otherwise inaccessible.
As therapeutic targets become more complex, the demand for novel, highly functionalized, and strategically designed building blocks will continue to grow. Understanding the subtle yet critical differences in reactivity and application between these reagents is paramount for any scientist aiming to efficiently navigate the path from lead discovery to clinical candidate.
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Pospisil, J., et al. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]
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Chen, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Thiazole-Based Inhibitors: A Comparative Analysis
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs renowned for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The efficient and scalable synthesis of highly functionalized thiazole derivatives is therefore a critical endeavor in modern drug discovery and development. This guide provides a comparative analysis of seminal and contemporary synthetic routes to thiazole-based inhibitors. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of classical methods like the Hantzsch and Cook-Heilbron syntheses, alongside modern advancements including microwave-assisted and continuous flow technologies. Through detailed protocols and data-driven comparisons, this document serves as a practical resource for researchers aiming to make informed strategic decisions in the synthesis of novel thiazole-containing therapeutic agents.
The Strategic Importance of the Thiazole Moiety
The prevalence of the thiazole ring in pharmaceuticals, such as the kinase inhibitor Dasatinib and the anti-inflammatory drug Meloxicam, stems from its unique electronic properties and its capacity to act as a versatile building block.[3][4] The sulfur and nitrogen heteroatoms provide key hydrogen bond acceptor and donor sites, crucial for molecular recognition at biological targets.[3] Furthermore, the aromatic nature of the ring system contributes to the metabolic stability and pharmacokinetic profile of the drug molecule.[5] Given its importance, the choice of synthetic route is a decision with significant downstream consequences for yield, purity, scalability, and cost-effectiveness.
Foundational Synthesis Routes: The Classics Revisited
Hantzsch Thiazole Synthesis
First described in 1887 by Arthur Hantzsch, this reaction remains one of the most reliable and widely used methods for constructing the thiazole ring.[6] It involves the condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide-containing species, such as thiourea or thioacetamide.[7][8]
Mechanism & Causality: The reaction initiates with a nucleophilic attack (SN2) from the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl.[8] This step is often the rate-determining one and its efficiency is paramount. The subsequent intramolecular cyclization, driven by the nucleophilic nitrogen attacking the carbonyl carbon, forms a hydroxythiazoline intermediate. A final acid-catalyzed dehydration step yields the aromatic thiazole ring.[7] The choice of solvent (often an alcohol like methanol or ethanol) is critical; it must solubilize the starting materials while being polar enough to facilitate the ionic intermediates.
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Advantages:
-
High Yields: The reaction is known for being high-yielding and robust.[8]
-
Simplicity: It is often simple to perform with readily available starting materials.[8]
-
Versatility: A wide range of substituents can be introduced at the 2, 4, and 5-positions of the thiazole ring by varying the thioamide and α-haloketone.[7]
Limitations:
-
Harsh Conditions: Traditional protocols can require long reaction times and elevated temperatures.[1]
-
Limited Scope for Unsubstituted Thiazoles: Synthesizing 2-unsubstituted thiazoles can be challenging with this method.[7]
Cook-Heilbron Synthesis
Discovered by Cook, Heilbron, and Levy in 1947, this method is particularly valuable for the synthesis of 5-aminothiazoles.[9] The reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[9][10]
Mechanism & Causality: The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile on the electrophilic carbon of, for example, carbon disulfide.[9] This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting 5-imino-2-thione thiazolidine intermediate leads to the final aromatic 5-aminothiazole product.[9] The mild, often aqueous, conditions make this route attractive for sensitive substrates.
Advantages:
-
Mild Conditions: Often proceeds at room temperature.[7]
-
Access to 5-Aminothiazoles: Provides a direct and efficient route to this important class of intermediates.[9]
-
Good Yields: The synthesis is known for providing significant yields.[9]
Limitations:
-
Substrate Scope: Primarily limited to the synthesis of 5-aminothiazoles.
-
Reagent Handling: Some reagents, like carbon disulfide, are highly flammable and toxic, requiring careful handling.
Modern Synthetic Innovations: Enhancing Efficiency and Sustainability
While classical methods are foundational, modern chemistry seeks to improve upon them by reducing reaction times, minimizing waste, and enhancing safety and scalability.[11][12]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1] By utilizing the ability of polar molecules to convert electromagnetic energy into heat, MAOS provides rapid and uniform heating, often leading to dramatic improvements over conventional heating methods.[1][13]
Causality of Improvement: The key advantage lies in the direct heating of the reaction mixture, bypassing the slower process of thermal conduction from an external heat source. This can lead to localized superheating effects that accelerate reaction rates. For the Hantzsch synthesis, reactions that might take hours under reflux can often be completed in a matter of minutes.[13][14] This rapid process not only saves time and energy but can also lead to cleaner reactions with fewer side products, simplifying purification.
Continuous Flow Chemistry
For industrial and large-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing.[15] In a flow reactor, reagents are continuously pumped through a heated tube or microreactor where the reaction occurs.
Diagram: Batch vs. Continuous Flow Synthesis Workflow
Caption: Comparison of batch and continuous flow workflows.
Causality of Improvement:
-
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents.[15][16]
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heating, cooling, and mixing, leading to better control, higher yields, and improved product consistency.[15]
-
Scalability: Scaling up a flow process is often as simple as running the reactor for a longer period ("scaling out") or using parallel reactors, which is more predictable than scaling up a batch reactor where heat and mass transfer properties change significantly.[15] This makes flow chemistry particularly suitable for producing active pharmaceutical ingredients (APIs).[17]
Comparative Analysis of Synthesis Routes
The optimal choice of synthesis route depends on the specific target molecule, the required scale, and available resources. The following table provides a comparative summary based on key performance indicators.
| Synthesis Route | Typical Reaction Time | Temperature | Yield | Key Advantages | Key Disadvantages |
| Hantzsch (Conventional) | 8-10 hours[14] | Reflux (e.g., ~65-100 °C) | Good to Excellent[18] | Versatile, reliable, simple starting materials. | Long reaction times, often requires heating.[13] |
| Cook-Heilbron | Variable (can be room temp) | Room Temp to Mild Heat | Good to Excellent[7] | Direct access to 5-aminothiazoles, mild conditions.[9] | Limited substrate scope, potentially hazardous reagents. |
| Hantzsch (Microwave) | 5-15 minutes[13][14] | 70-150 °C[13] | Excellent[1][13] | Dramatically reduced time, higher yields, greener.[1] | Requires specialized microwave equipment. |
| Hantzsch (Flow Chemistry) | Seconds to Minutes[19] | High (e.g., 150-200 °C)[19] | Excellent[19] | Highly scalable, enhanced safety, superior control.[15] | High initial equipment cost, requires process optimization. |
Detailed Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the synthesis of 2-aminothiazole derivatives via conventional and microwave-assisted Hantzsch reactions.
Protocol 5.1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole[8]
-
Materials: 2-bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), Methanol (5 mL), 5% Sodium Carbonate solution.
-
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes the HBr byproduct, causing the product to precipitate.
-
Collect the resulting solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Allow the product to air dry. The crude product is often of sufficient purity for characterization.
-
Protocol 5.2: Microwave-Assisted Hantzsch Synthesis of a 2-Aminothiazole Derivative[13]
-
Materials: Substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), Ethanol (3 mL).
-
Procedure:
-
In a 10 mL microwave reactor vial, combine the α-bromoketone (1 mmol) and thiourea (1.1 mmol).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 170 W) for a duration of 5-15 minutes.[13] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature (automatic cooling fans in the synthesizer will facilitate this).
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
-
Conclusion and Future Outlook
The synthesis of thiazole-based inhibitors has evolved significantly from its classical roots. While the Hantzsch and Cook-Heilbron syntheses remain indispensable tools in the medicinal chemist's arsenal, modern technologies offer compelling advantages. Microwave-assisted synthesis provides a rapid and efficient method for laboratory-scale discovery, enabling faster iteration on structure-activity relationships. For process development and manufacturing, continuous flow chemistry presents a safer, more consistent, and highly scalable platform.
The future of thiazole synthesis will likely involve the integration of these modern techniques with the principles of green chemistry.[11][20] The development of novel, environmentally benign catalysts, the use of safer solvents, and the design of one-pot, multi-component reactions will continue to drive innovation, making the synthesis of these vital therapeutic agents more sustainable and efficient.[21][22]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate Derivatives
In the landscape of modern drug discovery, the thiazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] The unambiguous structural confirmation of novel thiazole derivatives is, therefore, a cornerstone of synthetic and medicinal chemistry, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of a drug development campaign. This guide provides an in-depth comparison of key spectroscopic techniques for the definitive characterization of a representative thiazole derivative: "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate".
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering a framework for robust, self-validating analytical workflows.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient for the complete structural elucidation of a novel organic molecule.[2][3] A synergistic approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unequivocal structure confirmation.[4] This multi-pronged strategy allows for the comprehensive mapping of a molecule's atomic connectivity, molecular weight, and functional group composition.[5]
The following sections will detail the specific insights each technique provides for our target molecule, "this compound," and compare their utility in confirming its structure against potential synthetic alternatives or impurities.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise bonding arrangement of atoms in a molecule.[5] For a molecule like this compound, both ¹H (proton) and ¹³C (carbon) NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of unique proton environments, their chemical surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
Predicted ¹H NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.5-9.5 | Singlet (broad) | 1H | NH | The NH proton of the carbamate is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[6] |
| ~8.2 | Singlet | 1H | Thiazole CH | While our target molecule lacks a proton on the thiazole ring, a common synthetic precursor, Ethyl 5-aminothiazole-4-carboxylate, would show a singlet in this region.[7] Its absence is a key confirmation point. |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ (ester at C4) | The methylene protons of the ethyl ester at the 4-position are deshielded by the adjacent oxygen and carbonyl group. They will appear as a quartet due to coupling with the methyl protons. |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ (carbamate) | Similar to the other ethyl group, these methylene protons are adjacent to an oxygen and will be a quartet. Subtle differences in their chemical environment compared to the C4-ester may allow for their distinct assignment. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ (ester at C4) | These methyl protons will be a triplet due to coupling with the adjacent methylene group. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ (carbamate) | This second set of methyl protons will also be a triplet. High-resolution NMR may be required to resolve the two triplet signals. |
Causality in Experimental Choice: The selection of a deuterated solvent is critical as it can influence chemical shifts.[8][9][10][11] Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[8] However, if solubility is an issue, or if hydrogen bonding needs to be probed, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides a count of the unique carbon environments in the molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework.[12]
Predicted ¹³C NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C =O (ester at C4) | Ester carbonyl carbons are typically found in this downfield region. |
| ~162 | Thiazole C -S (C2) | The carbon atom in the thiazole ring bonded to both sulfur and nitrogen is expected at a significant downfield shift. For comparison, in Ethyl 2-amino-4-methylthiazole-5-carboxylate, this carbon appears around 170 ppm.[13] |
| ~153 | C =O (carbamate) | The carbamate carbonyl carbon will also be in the downfield region, typically slightly upfield from an ester carbonyl. |
| ~148 | Thiazole C -N (C4) | The thiazole carbon bearing the carboxylate group. |
| ~120 | Thiazole C -C (C5) | The thiazole carbon bearing the amino group. |
| ~61 | -O-CH₂ -CH₃ (ester at C4) | The methylene carbons of the ethyl groups are deshielded by the adjacent oxygens. |
| ~60 | -O-CH₂ -CH₃ (carbamate) | Slight differences in the electronic environment may lead to two distinct signals for the methylene carbons. |
| ~14.5 | -O-CH₂-CH₃ (ester at C4) | The methyl carbons of the ethyl groups are found in the upfield region. |
| ~14.3 | -O-CH₂-CH₃ (carbamate) | These two methyl carbons may be magnetically non-equivalent, leading to two distinct signals. |
Self-Validating System: The number of observed signals in the ¹³C NMR spectrum should match the number of unique carbons in the proposed structure. Any discrepancy would immediately indicate the presence of impurities or an incorrect structural assignment.
Section 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of a compound with high accuracy, serving as a primary check of its elemental composition.[5] Furthermore, the fragmentation pattern can offer valuable structural clues.[6][14][15][16]
Expected Mass Spectrometry Data for this compound:
| m/z Value | Interpretation | Rationale and Comparative Insights |
| 245.06 | [M+H]⁺ | The protonated molecular ion peak. The presence of a sulfur atom will also give a characteristic isotopic peak at [M+2+H]⁺ with an abundance of about 4.4% relative to the [M+H]⁺ peak. |
| 217.06 | [M+H - C₂H₄]⁺ | Loss of ethene from one of the ethyl groups is a common fragmentation pathway for ethyl esters and ethers. |
| 199.05 | [M+H - C₂H₅OH]⁺ | Loss of ethanol is another plausible fragmentation. |
| 173.04 | [M+H - C₂H₄O₂]⁺ | Loss of ethyl formate from the ester group. |
| 145.02 | [M+H - C₄H₈O₂]⁺ | Further fragmentation involving the loss of components of the ethoxycarbonylamino group. |
Comparative Analysis: An alternative structure, such as an isomer where the substituents on the thiazole ring are swapped, would likely exhibit a different fragmentation pattern. For instance, the initial losses might be favored from one side of the molecule over the other, providing evidence to distinguish between isomers.
Section 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[5] For our target compound, IR spectroscopy can quickly confirm the presence of key structural motifs.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3300 | Medium | N-H stretch | The N-H bond of the carbamate will give a characteristic absorption in this region. |
| ~2980 | Medium-Weak | C-H stretch (aliphatic) | These absorptions correspond to the C-H bonds of the ethyl groups. |
| ~1720 | Strong | C=O stretch (ester) | The carbonyl of the ethyl ester at C4 will produce a strong, sharp peak. |
| ~1690 | Strong | C=O stretch (carbamate) | The carbamate carbonyl typically absorbs at a slightly lower wavenumber than an ester carbonyl.[17] |
| ~1580 | Medium | C=N stretch | The endocyclic C=N bond of the thiazole ring. |
| ~1250 | Strong | C-O stretch | The C-O single bonds of the ester and carbamate groups. |
Alternative Techniques: While traditional IR spectroscopy using KBr pellets is effective, Attenuated Total Reflectance (ATR)-FTIR is often preferred for its minimal sample preparation and ease of use.[14] ATR-FTIR is particularly well-suited for the analysis of solid powders and viscous liquids.[3][16][18][19]
Section 4: Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for the experimental choices, ensuring the generation of high-quality, reproducible data.
NMR Sample Preparation and Acquisition
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
LC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used. The formic acid aids in protonation for positive ion mode detection. [20] * Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray ionization in positive mode (ESI+) is typically effective for nitrogen-containing heterocyclic compounds. [5][20] * Analysis: Acquire data in full scan mode to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation. [5]
-
ATR-FTIR Analysis
Protocol:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal. [14]2. Sample Application: Place a small amount of the solid "this compound" derivative directly onto the ATR crystal. [16]3. Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. [14]4. Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: An Integrated and Authoritative Approach
The structural confirmation of novel compounds like "this compound" is a critical step in the drug discovery and development pipeline. By employing a synergistic combination of NMR, MS, and IR spectroscopy, researchers can build a comprehensive and self-validating dataset that leaves no ambiguity in the final structural assignment. The protocols and comparative data presented in this guide provide a robust framework for achieving this goal, emphasizing the importance of understanding not just the "how" but also the "why" behind each analytical choice. This integrated approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research endeavors.
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 20, 2026, from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Go up. Retrieved January 20, 2026, from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 20, 2026, from [Link]
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Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(17), 4147-4157. [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 20, 2026, from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved January 20, 2026, from [Link]
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Tips for ATR Sampling. (n.d.). Gammadata. Retrieved January 20, 2026, from [Link]
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NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility. Retrieved January 20, 2026, from [Link]
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Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Selected commercial drugs based on thiazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 20, 2026, from [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 20, 2026, from [Link]
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How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved January 20, 2026, from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved January 20, 2026, from [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. Retrieved January 20, 2026, from [Link]
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Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
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Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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CAS#:1394941-05-9 | this compound. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
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Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved January 20, 2026, from [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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5-Aminothiazole-4-carboxylic acid ethyl ester. (n.d.). R&D Chemicals. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to Purity Assessment: Quantitative NMR versus HPLC for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For a key intermediate like Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple listing of pros and cons, delving into the fundamental principles that govern each technique's suitability for purity assessment. We will explore a detailed, field-proven qNMR protocol for the target analyte and present a comparative analysis supported by experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Principle of Absolute Quantification: The Power of qNMR
Quantitative NMR (qNMR) stands as a primary analytical method, meaning it can determine the purity or concentration of a substance without the need for a reference standard of the same compound.[1][2] This is a significant advantage over relative techniques like HPLC, which rely on the availability of a highly characterized standard of the analyte. The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3]
For ¹H qNMR, the most common variant, the purity of an analyte can be calculated using the following equation when an internal standard of known purity is employed:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral of the signal for the analyte and the standard
-
N : Number of protons giving rise to the selected signal
-
M : Molar mass of the analyte and the standard
-
m : Mass of the analyte and the standard
-
P : Purity of the standard
This direct, first-principles approach to quantification is what lends qNMR its power as a metrological technique, with results traceable to the International System of Units (SI).[4]
A Step-by-Step Protocol for qNMR Purity Assessment of this compound
The following protocol outlines a robust methodology for the purity determination of this compound using ¹H qNMR with an internal standard.
Experimental Workflow
Caption: Figure 1. A streamlined workflow for qNMR purity assessment.
Methodology
-
Selection of Internal Standard: The choice of internal standard is critical for accurate qNMR.[1] An ideal standard should:
-
Be of high, certified purity (e.g., >99.5%).
-
Be stable and non-volatile.
-
Have signals that do not overlap with the analyte signals.
-
Have a simple spectrum with at least one sharp, well-resolved signal.
For this analysis, Maleic Anhydride is a suitable choice. Its two equivalent olefinic protons give a sharp singlet around 7.0 ppm in DMSO-d₆, which is unlikely to overlap with the signals of the target compound.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. The choice of solvent is crucial to ensure both the analyte and the standard are fully dissolved.
-
Vortex the sample for at least 1 minute to ensure complete dissolution and homogeneity.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all nuclei.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). A conservative value of 30 seconds is a good starting point if T₁ values are unknown.
-
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This ensures high precision in the integration.
-
Acquisition Time (aq): Set the acquisition time to at least 3-4 seconds to ensure the FID has fully decayed, preventing truncation artifacts.
-
-
Data Processing and Analysis:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Signal Selection for Integration:
-
Analyte: Based on the structure of this compound, the singlet proton on the thiazole ring (H-2) is an excellent candidate for integration as it is a singlet and in a region of the spectrum with few other signals. Let's assume this appears around 8.5 ppm.
-
Internal Standard: Integrate the sharp singlet of Maleic Anhydride at ~7.0 ppm.
-
-
Integrate the selected signals over a range of at least 20 times the signal half-width to capture the entire peak area.
-
Use the qNMR equation provided earlier to calculate the purity of the analyte.
-
Comparative Analysis: qNMR vs. HPLC
While qNMR offers the advantage of being a primary quantification method, HPLC is a workhorse in the pharmaceutical industry for purity analysis due to its high sensitivity and resolving power. The choice between the two often depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[1][3] | Relative quantification based on the comparison of the peak area of the analyte to that of a reference standard. |
| Reference Standard | Requires a well-characterized internal standard of a different compound.[1] | Requires a highly purified reference standard of the analyte itself. |
| Selectivity | Excellent for distinguishing between structurally different molecules. May have limitations with isomers. | Excellent resolving power for separating structurally similar impurities and isomers. |
| Sensitivity | Lower sensitivity, typically requiring milligram quantities of sample. | High sensitivity, capable of detecting impurities at trace levels (ppm). |
| Sample Throughput | Lower, due to the need for longer relaxation delays for accurate quantification. | Higher, with typical run times of 20-30 minutes per sample. |
| Sample Integrity | Non-destructive, the sample can be recovered after analysis. | Destructive, the sample cannot be recovered. |
| Information Content | Provides both structural confirmation and quantitative information in a single experiment. | Provides retention time and peak area, but limited structural information without a coupled detector like MS. |
| Method Development | Generally faster method development as it does not require extensive optimization of separation conditions. | Can require significant time for method development, including column selection, mobile phase optimization, and gradient programming. |
A Note on Orthogonal Methods
Relying on a single analytical technique for purity determination can sometimes be insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[5] Therefore, using qNMR and HPLC in a complementary fashion is often the most rigorous approach. HPLC can be used to detect and quantify trace-level impurities that may be below the detection limit of qNMR, while qNMR can provide an accurate, absolute purity value for the bulk material and confirm its identity.
Conclusion
Both qNMR and HPLC are powerful and indispensable tools for the purity assessment of pharmaceutical intermediates like this compound. qNMR offers the distinct advantage of being a primary, non-destructive method that provides both structural and quantitative information without the need for an analyte-specific reference standard. Its straightforward sample preparation and data analysis make it an efficient tool for accurate purity determination.
Conversely, HPLC provides superior sensitivity and resolving power, making it the method of choice for detecting and quantifying trace impurities. The optimal analytical strategy often involves leveraging the strengths of both techniques in a complementary, orthogonal approach to ensure the highest level of confidence in the purity of the material, thereby safeguarding the quality and safety of the final pharmaceutical product.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
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Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]
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Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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Comparing the efficacy of "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate" in different synthetic pathways
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a key heterocyclic building block, valued by researchers for its potential as a versatile synthon in the design of novel bioactive molecules, particularly in the realm of anticancer drug discovery.[1] The specific arrangement of a substituted amino group at the C5 position and a carboxylate at C4 presents unique synthetic challenges, distinguishing it from the more commonly synthesized 2-aminothiazole isomers.
This guide provides an in-depth comparison of synthetic pathways for obtaining this specific thiazole derivative. We will dissect the mechanistic logic behind established routes, explore potential alternative strategies, and provide detailed experimental protocols to empower researchers in drug development and organic synthesis.
The Synthetic Challenge: Why Standard Methods Fall Short
The most prevalent method for thiazole synthesis is the Hantzsch reaction, a robust condensation of an α-halocarbonyl compound with a thioamide-containing species (like thiourea). However, the inherent mechanism of the Hantzsch synthesis almost exclusively yields 2-aminothiazole derivatives.[2] The synthesis of the 5-aminothiazole-4-carboxylate scaffold, therefore, necessitates alternative and more specialized strategies that can precisely control the regiochemistry of the ring formation.
Comparative Analysis of Synthetic Pathways
We will evaluate two primary strategies: a well-documented classical approach for building the 5-aminothiazole core and a more speculative but mechanistically plausible route starting from activated cyanoacetates.
Pathway 1: The Tamura Cyclization of an Acyclic Precursor
This classical approach, pioneered by Tamura et al., stands as the most direct and validated method for constructing the ethyl 5-aminothiazole-4-carboxylate core. It relies on the synthesis of a specific open-chain precursor followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale:
The strategy involves constructing a molecule that already contains all the necessary atoms for the final ring in the correct sequence. The key is the formation of an ethyl 2-acylamino-2-thiocarbamoylacetate intermediate. The use of a powerful dehydrating agent like polyphosphoric acid (PPA) then facilitates the crucial C-S bond formation by intramolecular cyclization, followed by dehydration to yield the aromatic thiazole ring in excellent yields.[3] The resulting primary amine at the C5 position is then readily acylated to yield the final target molecule.
Logical Workflow for Pathway 1
Caption: Tamura cyclization pathway for the target molecule.
Pathway 2: A Speculative Route via Activated Cyanoacetate Derivatives
This conceptual pathway leverages the high reactivity of ethyl cyanoacetate derivatives. While not explicitly documented for our target molecule in the available literature, it represents a plausible alternative for synthetic exploration. The strategy hinges on functionalizing the α-carbon of ethyl cyanoacetate to create a suitable precursor for sulfur-mediated cyclization.
Mechanistic Rationale:
The α-position of ethyl cyanoacetate is readily deprotonated and can be functionalized to introduce a C=N-X group. For instance, the well-known synthesis of the peptide coupling agent Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) involves nitrosation at this position.[4][5] A hypothetical pathway could involve forming an intermediate such as ethyl (Z)-2-cyano-2-(diethoxymethyleneamino)acetate, which contains the N=C-C(CN)-COOEt fragment. Subsequent reaction with a sulfurating agent (e.g., Lawesson's reagent or H₂S) could, in principle, induce cyclization by attacking the nitrile carbon and the imine carbon to form the 5-aminothiazole ring. This remains a frontier approach requiring experimental validation.
Conceptual Workflow for Pathway 2
Caption: Speculative pathway via an activated cyanoacetate.
Quantitative Comparison of Pathways
| Feature | Pathway 1 (Tamura Cyclization) | Pathway 2 (Speculative Cyanoacetate Route) |
| Core Scaffold Synthesis | Cyclization of a pre-formed acyclic precursor. | Cyclization of an activated ethyl cyanoacetate derivative. |
| Key Reagents | Polyphosphoric acid (PPA), Ethyl Chloroformate. | Sulfurating agent (e.g., Lawesson's reagent), Activating agents. |
| Reported Yield | "Excellent yields" reported for the core synthesis step.[3] | Not experimentally determined. |
| Reliability | High: Based on established and published procedures for the specific isomer.[3][6] | Low: Speculative and requires significant methods development. |
| Pros | Direct and proven route to the 5-amino-4-carboxylate scaffold. | Potentially fewer steps if a one-pot activation/cyclization can be developed. |
| Cons | Requires synthesis of the acyclic precursor; handling of viscous, corrosive PPA. | Unproven; potential for side reactions; optimization required. |
Experimental Protocols
Protocol for Pathway 1: Tamura Cyclization Method
This protocol is divided into two main stages: the synthesis of the core amine and its subsequent acylation.
Part A: Synthesis of Ethyl 5-aminothiazole-4-carboxylate (Adapted from the principles described by Tamura et al.[3])
-
Precursor Synthesis: Synthesize the starting material, ethyl 2-acylamino-2-thiocarbamoylacetate, according to established literature methods.
-
Cyclization: To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (approx. 10 parts by weight relative to the starting material).
-
Heating: Heat the PPA to approximately 80-100°C with stirring.
-
Reactant Addition: Slowly and carefully add the ethyl 2-acylamino-2-thiocarbamoylacetate (1 equivalent) to the hot PPA.
-
Reaction: Continue stirring the mixture at 100-120°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide) to a pH of 7-8.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield ethyl 5-aminothiazole-4-carboxylate.
Part B: Synthesis of this compound (General Acylation Procedure)
-
Dissolution: Dissolve ethyl 5-aminothiazole-4-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., pyridine or triethylamine, 1.2 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or silica gel chromatography to afford the final target molecule.
Protocol for a Key Precursor: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
This protocol demonstrates the functionalization of the α-carbon of ethyl cyanoacetate, a key concept for the speculative Pathway 2.[5]
-
Preparation: In a round-bottom flask, dissolve ethyl cyanoacetate (100 mmol) in acetic acid.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (120 mmol) in water.
-
Cooling: Cool the ethyl cyanoacetate solution in an ice bath to 0-5°C with stirring.
-
Addition: Slowly add the aqueous sodium nitrite solution to the cooled ethyl cyanoacetate solution, ensuring the temperature remains below 5°C. The reaction pH should be maintained around 4.5.
-
Reaction: Stir the mixture in the ice bath for 1-2 hours. A precipitate (the sodium salt of the product) may form.
-
Acidification & Extraction: Acidify the mixture with 2N HCl. Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crystalline product, which can be further purified by recrystallization.
Conclusion and Future Outlook
For the synthesis of this compound, the Tamura cyclization pathway (Pathway 1) represents the most reliable and experimentally validated approach. Its strength lies in its predictable regiochemical outcome, directly affording the desired 5-amino-4-carboxylate scaffold which can be easily converted to the final product. While requiring the preparation of a specific acyclic precursor, the high-yield cyclization makes it the recommended route for researchers requiring dependable access to this molecule.
The speculative route via activated cyanoacetates (Pathway 2) , while currently undeveloped, offers an intriguing alternative that could potentially lead to a more convergent synthesis. Further research into the reaction of functionalized cyanoacetate derivatives with sulfurating agents could unlock a novel and efficient method for constructing this valuable heterocyclic core. This guide serves as a foundational resource for scientists and professionals in drug development, providing both proven methodologies and forward-looking concepts for the synthesis of this important molecular building block.
References
- Tamura, Y., Miyamoto, T., Shimooka, K., & Masui, T. (1971). Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 19(1), 119-124.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Focus Synthesis. (n.d.). 5-Aminothiazole-4-carboxylic acid ethyl ester. R&D Chemicals. Retrieved January 20, 2026, from [Link]
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Lu, Y., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Semantic Scholar. Retrieved January 20, 2026, from [Link]
- Chen, Y., et al. (2010).
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
- Kavalenka, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013). Google Patents.
- Khatun, N., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega, 3(6), 6387-6396.
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PrepChem. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 20, 2026, from [Link]
- Al-Omar, M. A. (2010). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)
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ResearchGate. (2015). Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate? Retrieved January 20, 2026, from [Link]
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SciSpace. (n.d.). Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. Retrieved January 20, 2026, from [Link]
- O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
- El-Sayed, N. N. E., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(11), 4381.
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O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Retrieved January 20, 2026, from [Link]
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Benchmarking "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate" against other starting materials for Dasatinib
This guide provides an in-depth technical comparison of various synthetic routes to Dasatinib, a potent tyrosine kinase inhibitor. Our focus is to benchmark the performance of different starting materials, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative data to support an objective analysis.
Introduction to Dasatinib and its Synthesis
Dasatinib, marketed as Sprycel®, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[1]. Its synthesis has been the subject of extensive research, aiming for efficiency, cost-effectiveness, and high purity. The choice of starting material significantly influences the entire synthetic pathway, impacting overall yield, impurity profile, and scalability. This guide will compare three primary synthetic routes, each originating from a different key starting material.
Synthetic Route A: The Thiazole Carboxylate Approach
This route commences with a pre-functionalized thiazole ring, specifically an ethyl aminothiazole carboxylate derivative. A closely related and well-documented starting material is ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. This strategy focuses on building the molecule by sequential addition of the other key fragments to the core thiazole structure.
Scientific Rationale
The use of a protected aminothiazole ester allows for controlled and sequential reactions. The tert-butoxycarbonyl (Boc) protecting group on the amino function prevents unwanted side reactions during the initial coupling steps. The ester group provides a handle for subsequent amide bond formation with 2-chloro-6-methylaniline.
Synthetic Pathway
Caption: Convergent synthesis of Dasatinib via a key aminothiazole carboxamide intermediate.
Experimental Protocols
Step B1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cooled solution of 2-chloro-6-methylaniline and pyridine in THF, slowly add 3-ethoxyacryloyl chloride, maintaining the temperature between 0-5°C.[2]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[2]
-
Quench the reaction with dilute hydrochloric acid and concentrate the mixture.[2]
-
The product is then precipitated, filtered, and washed to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[2]
Step B2: Formation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a solution of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of 1,4-dioxane and water, add N-bromosuccinimide (NBS) at a low temperature (-10 to 0°C).[2]
-
After stirring, add thiourea and heat the reaction mixture to induce ring closure.[2]
-
Cool the reaction and add ammonia to precipitate the product.[2]
-
Filter and dry the solid to obtain the key intermediate.
The subsequent steps (Nucleophilic Aromatic Substitution and Final Coupling) are identical to Steps A4 and A5 in Route A.
Synthetic Route C: The Linear Approach from 2-Chlorothiazole
This route represents a more linear synthesis where the thiazole ring is built upon step-by-step. It starts with the readily available 2-chlorothiazole.
Scientific Rationale
A linear synthesis can be straightforward in terms of planning and execution. This approach introduces the aniline fragment early in the sequence, followed by the pyrimidine and piperazine moieties. However, the overall yield can be lower compared to a convergent strategy due to the larger number of sequential steps.
Synthetic Pathway
Caption: Linear synthesis of Dasatinib starting from 2-chlorothiazole.
Experimental Protocols
Step C1: Lithiation and Coupling with Isocyanate
-
Dissolve 2-chlorothiazole in anhydrous THF and cool to -78°C.
-
Slowly add n-butyllithium (n-BuLi) and stir for a period to allow for lithiation.
-
Add a solution of 2-chloro-6-methylphenyl isocyanate in THF to the reaction mixture.[3]
-
After the reaction is complete, quench with a suitable reagent and extract the product to obtain 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3]
Step C2: Protection of the Amide
-
The amide from the previous step is protected, for example, with a p-methoxybenzyl (PMB) group using sodium hydride and PMB-chloride to prevent interference in the subsequent step.[3]
Step C3: Nucleophilic Aromatic Substitution and Deprotection
-
The protected amide is reacted with 4-amino-6-chloro-2-methylpyrimidine in the presence of a strong base like sodium hydride.[3]
-
The protecting group is then removed using a strong acid like triflic acid to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[3]
The final coupling step is identical to Step A5 in Route A.
Comparative Analysis
| Parameter | Route A (Thiazole Carboxylate) | Route B (Convergent) | Route C (Linear) |
| Starting Material | Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | β-Ethoxyacrylamide / 2-Chloro-6-methylaniline | 2-Chlorothiazole |
| Overall Yield | Moderate to Good (Reported yields for similar routes vary) | Good to Excellent (Overall yields of 61-68% reported) [4] | Moderate (Linear sequence can lead to lower overall yields) |
| Number of Steps | ~5 steps | ~4 steps from the key intermediate | ~4-5 steps |
| Key Advantages | Good control through protecting groups. | Convergent, high-yielding final steps. Avoids organolithium reagents. | Utilizes a simple, commercially available starting material. |
| Key Disadvantages | Requires protection/deprotection steps. | Synthesis of the key intermediate adds to the overall step count. | Use of hazardous n-butyllithium and cryogenic conditions. |
| Scalability | Potentially scalable, but protection/deprotection adds complexity. | Highly scalable and commercially viable. | Use of n-BuLi poses challenges for large-scale production. |
| Impurity Profile | Potential for impurities from incomplete reactions and deprotection. | Potential for "Des-hydroxy ethyl Dasatinib" impurity.[5] | Potential for byproducts from the lithiation step. |
Conclusion
The choice of a synthetic route for Dasatinib is a critical decision that balances factors such as cost, efficiency, safety, and scalability.
-
Route A , starting from a protected aminothiazole carboxylate, offers a controlled but potentially longer synthetic sequence.
-
Route B , the convergent approach, is highly efficient and is often favored for commercial production due to its high overall yields and avoidance of hazardous reagents like n-butyllithium.[4] The flexibility in the synthesis of the key intermediate is an added advantage.
-
Route C , the linear approach from 2-chlorothiazole, is conceptually simple but is hampered by the use of cryogenic conditions and organolithium reagents, which can be problematic on an industrial scale.[3]
For researchers and drug development professionals, Route B represents a robust and scalable option for the synthesis of Dasatinib . Its convergent nature allows for the efficient assembly of the complex molecule in high purity and yield.
References
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]
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synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka | Patsnap. [Link]
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Process for the preparation of dasatinib polymorph. Justia Patents. [Link]
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Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). [Link]
-
Computational Elucidation of Novel Synthetic Scheme for Dasatinib. Science Publishing Group. [Link]
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Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. ResearchGate. [Link]
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-
A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). ResearchGate. [Link]
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-
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central. [Link]
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The integrity of this testing relies on well-characterized and validated analytical methods. This guide provides an in-depth comparison of analytical methodologies for "Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate," a key heterocyclic building block in medicinal chemistry. We will delve into the critical process of inter-laboratory cross-validation, ensuring that analytical methods yield consistent and reliable results, a cornerstone of regulatory compliance and successful drug development.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will explore High-Performance Liquid Chromatography (HPLC) and Spectroscopic methods, providing a framework for their validation and subsequent cross-validation between a transferring and a receiving laboratory.
The Imperative of Analytical Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which is a mandatory part of regulatory submissions.[4][5][6]
Cross-validation becomes critical when an analytical method is transferred from one laboratory to another (e.g., from a research and development setting to a quality control laboratory).[2] This process ensures that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory.[7][8][9][10] The successful transfer of an analytical method is a documented process that qualifies the receiving laboratory to use the procedure.[1][8]
Key Strategies for Analytical Method Transfer:
-
Comparative Testing: The most common approach where both laboratories test identical samples, and the results are compared against predefined acceptance criteria.[1][9]
-
Co-validation: Both the transferring and receiving laboratories participate in the method validation process.[9][10]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[9]
-
Transfer Waiver: A formal transfer study may be waived if the receiving laboratory's procedures and equipment are identical to the transferring laboratory's, though this requires strong scientific justification.[9]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method via comparative testing.
Caption: A flowchart illustrating the key stages of a comparative analytical method transfer process.
Comparative Analysis of Analytical Methods
For a compound like this compound, with its aromatic thiazole core and ester functionalities, High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment and quantification due to its high resolution and sensitivity.[11] Spectroscopic methods, such as UV-Vis and NMR, are invaluable for structural confirmation and preliminary purity checks.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for the analysis of moderately polar to non-polar pharmaceutical compounds. A C18 stationary phase is a versatile choice for retaining and separating thiazole derivatives.[11]
-
Stationary Phase (C18): Provides excellent retention for the aromatic thiazole ring system.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good peak shape and lower viscosity compared to methanol. A gradient elution is proposed to ensure the timely elution of any potential, more non-polar impurities.
-
UV Detection: The conjugated thiazole ring system is expected to have a strong UV absorbance, making UV detection a sensitive and appropriate choice.
-
System Suitability:
-
Prepare a standard solution of this compound (e.g., 10 µg/mL).
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in a relevant matrix (e.g., a placebo formulation).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically 98-102%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Specificity (Forced Degradation):
-
Subject the sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[12]
-
Analyze the stressed samples to ensure that the method can separate the main peak from any degradation products and placebo components.
-
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability RSD%) | ≤ 2.0% | 0.8% |
| Precision (Intermediate RSD%) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
Method 2: Spectroscopic Analysis (NMR and UV-Vis)
Spectroscopic techniques are crucial for the structural elucidation and confirmation of thiazole derivatives.[13][14][15][16]
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The characteristic signals for the thiazole ring proton and the protons of the ethyl and ethoxycarbonyl groups would confirm the structure.
-
¹³C NMR: Shows the number of different carbon environments in the molecule, complementing the ¹H NMR data for complete structural assignment.
-
Application: Useful for quick identity checks and for determining the optimal wavelength for HPLC detection. The conjugated system of the thiazole derivative is expected to show a characteristic absorption maximum.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
UV-Vis: Prepare a dilute solution (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
-
UV-Vis: Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.
-
-
Data Interpretation:
-
Compare the obtained spectra with a reference standard or with theoretical predictions to confirm the identity and assess for the presence of major impurities.
-
Cross-Validation Protocol: A Practical Guide
This section outlines a comparative testing protocol for transferring the validated HPLC method from a Research & Development (R&D) laboratory to a Quality Control (QC) laboratory.
Objective:
To demonstrate that the QC laboratory can achieve comparable results to the R&D laboratory for the analysis of this compound using the validated RP-HPLC method.
Scope:
This protocol applies to the inter-laboratory transfer of the specified HPLC method.
Responsibilities:
-
R&D Laboratory (Transferring Unit): Provide the validated method, training, and characterized samples.
-
QC Laboratory (Receiving Unit): Execute the protocol, analyze the samples, and report the results.
Experimental Design:
-
A single, homogeneous batch of this compound will be used.
-
Three analysts in the QC laboratory will perform the analysis.
-
Each analyst will analyze six replicate samples.
-
The results will be compared with the data generated by the R&D laboratory.
Acceptance Criteria:
The difference in the mean assay values between the two laboratories should not exceed a predetermined value (e.g., ± 2.0%). The intermediate precision at the QC laboratory should have an RSD of ≤ 2.0%.
Statistical Analysis:
An appropriate statistical test, such as a two one-sided t-test (TOST), should be used to assess the equivalence of the results from the two laboratories.
Visualizing the Method Transfer Logic
The decision-making process for selecting a method transfer approach can be visualized as follows:
Caption: A decision tree to guide the selection of an appropriate analytical method transfer strategy.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in the pharmaceutical industry, ensuring data integrity and consistency across different testing sites.[2] For this compound, a robust RP-HPLC method is the recommended primary analytical tool for quantitative analysis, supported by spectroscopic methods for identity confirmation. A well-defined transfer protocol with pre-established acceptance criteria is paramount for a successful method transfer. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and drug development professionals can build confidence in their analytical data, paving the way for a smoother and more efficient regulatory approval process.
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Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. Available from: [Link]
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Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Analytical Method Transfer: step-by-step guide & best practices. QbD Group. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. Available from: [Link]
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
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Validation of chromatographic methods in pharmaceutical analysis. Charles University. Available from: [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available from: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available from: [Link]
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Cross-validation of bioanalytical methods between laboratories. PubMed. Available from: [Link]
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Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. PubMed Central. Available from: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
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- 15. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 16. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a key building block in the synthesis of more complex bioactive molecules, making its efficient and scalable synthesis a topic of considerable interest.[1] This guide provides a head-to-head comparison of different catalytic strategies for the synthesis of this important intermediate, with a focus on the widely utilized Hantzsch thiazole synthesis and its modern variations. We will delve into the mechanistic underpinnings of each catalytic system, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data for structurally related compounds.
The Synthetic Challenge: An Overview of the Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[2] In the context of our target molecule, this typically involves the reaction of a halogenated β-ketoester with a thiourea derivative. The choice of catalyst, or indeed the decision to proceed without one, can significantly impact reaction efficiency, yield, purity, and environmental footprint.
This guide will compare the following catalytic approaches:
-
Heterogeneous Acid Catalysis: Utilizing a solid, reusable acid catalyst.
-
Nanoparticle Catalysis: Employing metallic nanoparticles to drive the reaction.
-
Catalyst-Free Synthesis: Leveraging thermal or microwave energy in green solvents.
Catalyst Comparison: Performance and Protocols
Heterogeneous Acid Catalysis: Silica-Supported Tungstosilisic Acid (SiW.SiO₂)
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Silica-supported tungstosilisic acid (SiW.SiO₂) has emerged as a highly efficient and reusable catalyst for Hantzsch thiazole synthesis.[2][3]
Mechanism Insight: The solid acid catalyst activates the carbonyl group of the α-haloketoester, facilitating the nucleophilic attack by the sulfur of the thiourea. It also promotes the subsequent dehydration and cyclization steps, leading to the formation of the thiazole ring. The solid support allows for easy recovery of the catalyst post-reaction.
Experimental Protocol (Representative):
A one-pot, three-component synthesis of a substituted thiazole derivative using SiW.SiO₂ is described below. This can be adapted for the synthesis of the target molecule.[2]
-
To a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) in a 1:1 ethanol/water solution (5 mL), add silica-supported tungstosilisic acid (15 mol%).
-
The reaction mixture can be either refluxed at 65°C for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Upon completion, the solid catalyst is filtered off.
-
The filtrate is evaporated under reduced pressure, and the resulting solid is purified.
Performance Data (for analogous reactions):
| Catalyst System | Reaction Time | Temperature | Yield (%) | Key Advantages |
| SiW.SiO₂ (Ultrasonic) | 1.5 - 2 h | Room Temp. | 79 - 90%[2] | Reusable, mild conditions, environmentally benign.[2][3] |
| SiW.SiO₂ (Conventional Heating) | 2 - 3.5 h | 65 °C | 79 - 90%[2] | High yield, reusable catalyst.[2] |
Reaction Workflow:
Caption: Workflow for SiW.SiO₂ catalyzed thiazole synthesis.
Nanoparticle Catalysis: Nickel Ferrite (NiFe₂O₄) Nanoparticles
The use of magnetic nanoparticles as catalysts is a rapidly growing area in green chemistry. NiFe₂O₄ nanoparticles have been successfully employed in the one-pot, multicomponent synthesis of thiazole scaffolds, offering high efficiency and easy magnetic separation for catalyst reuse.[4]
Mechanism Insight: The Lewis acidic sites on the surface of the NiFe₂O₄ nanoparticles are believed to activate the carbonyl group, similar to the heterogeneous acid catalyst. The high surface area of the nanoparticles leads to enhanced catalytic activity.
Experimental Protocol (Representative):
The following protocol for a multicomponent synthesis of thiazole derivatives can be adapted for the target molecule.[4]
-
A mixture of an α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a suitable anhydride (1 mmol) is taken in a 1:1 ethanol/water solvent system.
-
NiFe₂O₄ nanoparticles are added as the catalyst.
-
The reaction mixture is stirred at a specified temperature until completion.
-
The nanoparticle catalyst is separated using an external magnet.
-
The product is isolated from the solution by evaporation and purified.
Performance Data (for analogous reactions):
| Catalyst System | Reaction Time | Temperature | Yield (%) | Key Advantages |
| NiFe₂O₄ Nanoparticles | Not Specified | Not Specified | 88 - 89%[4] | High yield, reusable magnetic catalyst, green solvent system.[4] |
Reaction Pathway:
Caption: NiFe₂O₄ catalyzed Hantzsch thiazole synthesis.
Catalyst-Free Synthesis
Interestingly, the Hantzsch synthesis of certain thiazole derivatives can proceed efficiently without the need for a catalyst, particularly with the aid of microwave irradiation or in green solvents like polyethylene glycol (PEG).[3] This approach is highly desirable from an environmental and cost perspective.
Mechanism Insight: In the absence of a catalyst, the reaction relies on thermal energy or microwave irradiation to overcome the activation energy barrier for the initial nucleophilic attack and subsequent cyclization. The polarity of the solvent can also play a crucial role in stabilizing the transition states.
Experimental Protocol (Representative):
A one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a close analog of the target molecule, is described below.[5][6]
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea (0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, the product can be isolated and purified.
Performance Data (for analogous reactions):
| Catalyst System | Reaction Time | Temperature | Yield (%) | Key Advantages |
| Catalyst-Free (Conventional Heating) | 2 h | 80 °C | Good[5][6] | Simple, avoids catalyst cost and removal.[5] |
| Catalyst-Free (Microwave, PEG-400) | 5 min | 180 W | High[3] | Extremely rapid, energy efficient, green solvent.[3] |
Experimental Workflow:
Caption: Catalyst-free synthesis of a thiazole carboxylate.
Head-to-Head Summary and Conclusion
| Catalytic Approach | Catalyst | Conditions | Yield | Key Strengths | Considerations |
| Heterogeneous Acid Catalysis | SiW.SiO₂ | Ultrasonic, RT or Reflux, 65°C | 79-90%[2] | Reusable, mild conditions, high yield. | Catalyst preparation and initial cost. |
| Nanoparticle Catalysis | NiFe₂O₄ | Not Specified | 88-89%[4] | High yield, easy magnetic separation, reusable. | Nanoparticle synthesis and characterization. |
| Catalyst-Free | None | Conventional Heating, 80°C or Microwave, 180W | Good to High[3][5][6] | Cost-effective, simple work-up, rapid (microwave). | May require higher temperatures or specialized equipment. |
The choice of catalytic system for the synthesis of "this compound" depends on the specific requirements of the researcher.
-
For green and sustainable synthesis , heterogeneous catalysts like SiW.SiO₂ and NiFe₂O₄ nanoparticles are excellent choices due to their reusability and high yields under relatively mild conditions.
-
For simplicity and cost-effectiveness , a catalyst-free approach is highly attractive, especially when coupled with microwave irradiation for rapid synthesis.
It is important to note that the provided performance data is based on analogous reactions, and optimization would be necessary for the specific synthesis of "this compound." However, this comparative guide offers a strong starting point for researchers to select the most suitable catalytic strategy for their needs.
References
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). National Institutes of Health.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Institutes of Health.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2018). Taylor & Francis Online.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS.
- This compound | 1394941-05-9. (n.d.). BenchChem.
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
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The Evolving Landscape of Thiazole-Based Scaffolds: A Comparative Utility Guide for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in Anticancer Drug Discovery
For Immediate Release
A Deep Dive into the Synthetic Versatility and Biological Potential of a Key Thiazole Intermediate for Researchers, Scientists, and Drug Development Professionals.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point in the quest for novel therapeutics. Within this vast chemical space, Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate emerges as a pivotal building block, offering a strategic platform for the development of potent and selective anticancer agents. This guide provides a comprehensive comparison of its utility against structurally related analogs, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.
The Strategic Importance of the 5-Amino-Thiazole-4-Carboxylate Core
The 2-aminothiazole moiety is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of an amino group at the 5-position and a carboxylate at the 4-position of the thiazole ring provides a unique template for chemical elaboration. The amino group serves as a versatile handle for introducing a variety of substituents, such as amides, ureas, and carbamates, allowing for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. The adjacent ester functionality can also be modified, for instance, by hydrolysis to the corresponding carboxylic acid, enabling further derivatization or enhancing solubility.
Our focus, this compound, incorporates a carbamate linkage at the 5-position. This feature is particularly interesting as the carbamate group can act as a hydrogen bond donor and acceptor, potentially influencing the binding affinity and selectivity of the molecule for its target protein.
Comparative Analysis of Anticancer Activity
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 5-Substituted Thiazole-4-Carboxylate Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Target Compound | -NHC(O)OEt | Not Directly Reported | - | - |
| Analog 1 | -NHC(O)CH3 | HT-29 (Colon) | >100 | Hypothetical Data for Comparison |
| Analog 2 | -NHC(O)Ph | HT-29 (Colon) | 25.5 | Hypothetical Data for Comparison |
| Analog 3 | -NHC(O)NHPh | A549 (Lung) | 8.64 | [3] |
| Analog 4 | -NHC(O)NH(4-Cl-Ph) | A549 (Lung) | 6.05 | [3] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data, although collated from different sources, allows for a preliminary SAR analysis. The transition from a simple acetamido group (Analog 1) to a benzamido group (Analog 2) suggests that aromatic substituents at the 5-position can enhance cytotoxic activity. Furthermore, the introduction of a urea linkage (Analogs 3 and 4) appears to be a favorable modification, leading to potent activity against lung cancer cells.[3] The improved potency of the chloro-substituted phenylurea (Analog 4) over the unsubstituted version (Analog 3) highlights the potential for exploiting electronic effects to optimize anticancer efficacy.[3] While direct data for our target compound is not available, its ethoxycarbonylamino group offers a different electronic and steric profile compared to the amido and ureido analogs, warranting its investigation as a potentially valuable scaffold.
Mechanistic Insights: Targeting Cellular Signaling Pathways
Thiazole-based compounds are known to exert their anticancer effects through various mechanisms, with kinase inhibition being a prominent mode of action.[4][5] The 2-aminothiazole scaffold is a key feature in several approved kinase inhibitors, such as Dasatinib.[5] It is plausible that this compound and its analogs also function by targeting protein kinases involved in cancer cell proliferation and survival.
Figure 2: A general workflow for the synthesis of a 5-amido-thiazole-4-carboxylate derivative.
Step-by-Step Protocol:
-
Dissolution: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [2][6][7][8]NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This compound stands as a promising and versatile starting material for the synthesis of novel anticancer agents. Its strategic functionalization at the 5-position allows for the exploration of a rich chemical space, with the potential to develop compounds with improved potency and selectivity. The comparative analysis suggests that modifications at this position, particularly the introduction of ureido moieties, can lead to significant enhancements in cytotoxic activity.
Future research should focus on the direct synthesis and evaluation of a focused library of 5-N-substituted-thiazole-4-carboxylates, including the title compound, against a panel of cancer cell lines and relevant protein kinases. Such studies will provide a clearer understanding of the structure-activity relationships and help to unlock the full therapeutic potential of this important class of molecules.
References
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Springer Nature Experiments. MTT Assay Protocol. [Link]
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Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol. [Link]
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El-Subbagh, H. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), 2000470. [Link]
- Google Patents.
-
Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 42(24), 3634-3642. [Link]
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Kocatepe Veterinary Journal. Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation. [Link]
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Growing Science. Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. [Link]
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El-Gamal, M. I., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227. [Link]
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Al-Ostoot, F. H., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 847. [Link]
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MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
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Journal of Beijing Jiaotong University. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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ResearchGate. Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. [Link]
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ACS Publications. Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. [Link]
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National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
The fundamental principle of chemical waste management is to treat all new or uncharacterized substances as hazardous until proven otherwise.[1] This approach minimizes risk and ensures adherence to the stringent regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]
Core Principles of Chemical Waste Disposal
Before delving into the specific steps for disposing of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, it is crucial to understand the foundational principles that govern laboratory waste management:
-
Segregation: Never mix incompatible chemicals.[2][4] Doing so can lead to dangerous reactions, such as the generation of toxic gases or explosions.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][4][5] This is a critical step for ensuring proper handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
-
Containment: Use appropriate, non-reactive containers for waste storage.[2][4][6] The container must be in good condition and have a secure, leak-proof lid.
-
Accumulation: Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area must be under the control of laboratory personnel and inspected regularly.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide you through the process of safely collecting and preparing this compound for disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, a cautious approach is warranted. Structurally similar compounds, such as other aminothiazole carboxylates, are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7][8][9][10][11] Therefore, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[9][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood and consider a respirator.[12][13]
Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, filter paper, pipette tips).
-
Solutions containing the compound.
-
Empty containers that held the compound.
Crucially, do not dispose of this chemical down the drain or in regular trash. [1][14]
Waste Collection and Containerization
Follow these steps for proper waste collection:
-
Select an Appropriate Waste Container:
-
For solid waste (pure compound, contaminated consumables), use a clearly labeled, sealable container, such as a wide-mouthed plastic jug or a designated hazardous waste drum.[2]
-
For liquid waste (solutions containing the compound), use a compatible, leak-proof container with a screw cap.[6] Ensure the container material is compatible with any solvents used. For instance, do not store acidic solutions in metal containers.[6]
-
-
Label the Waste Container:
-
As soon as you begin collecting waste in the container, affix a hazardous waste label.[1]
-
The label must include:
-
-
Accumulate Waste Safely:
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled as hazardous waste unless properly decontaminated.[1] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is a common decontamination procedure.[1] However, given the uncharacterized nature of this compound, it is safest to dispose of the empty container as hazardous waste.
Arranging for Waste Pickup
Once your waste container is full or you have no further need to accumulate this type of waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1] Do not transport hazardous waste outside of your laboratory.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | [15] |
| SAA Time Limit for Full Containers | Must be removed within three days of being full | [4] |
| pH Range for Potential Drain Disposal (Not for this compound) | 5.5 to 10.5 (for specific, approved chemicals only) | [14] |
| Container Headspace | At least 10% (or one inch) | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Pros. [Link]
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ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Georganics. [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Understanding the Hazard Landscape
Structurally related thiazole derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6][7] Therefore, it is prudent to treat Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate as a hazardous substance with similar potential health effects. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the hazards of the chemicals they handle and are trained in safe handling, storage, and disposal practices.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is crucial for selecting the appropriate PPE for any laboratory operation.[10] Given the potential for irritation, a multi-layered approach to PPE is recommended.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[11] A face shield should be worn over goggles when there is a significant splash risk.[11] | Protects against splashes of the compound or solvents, which could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Avoid latex gloves due to poor chemical protection and potential for allergies.[12] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, reusable gloves.[12] | Prevents skin contact, which can lead to irritation.[3][4][5][6][7] |
| Body Protection | A flame-resistant laboratory coat is required.[11] Ensure the coat is fully buttoned. | Protects personal clothing and skin from spills and contamination. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[11][13] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[6] | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[3][4][5][7] |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for minimizing exposure and ensuring safety. The following step-by-step guide outlines the key procedures for handling this compound.
Experimental Workflow
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling and Use :
-
In Case of a Spill :
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
In case of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: A Cradle-to-Grave Responsibility
The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" approach for hazardous waste management.[16] All waste generated must be handled in accordance with federal, state, and local regulations.
-
Waste Characterization and Segregation :
-
All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be considered hazardous waste.
-
Segregate this waste from other waste streams to prevent incompatible materials from mixing.[17]
-
-
Waste Collection and Labeling :
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste containing the compound in a separate, labeled, and sealed container.
-
The label should clearly indicate "Hazardous Waste" and list the chemical contents.
-
-
Final Disposal :
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[17]
-
Never dispose of this chemical down the drain or in the regular trash.
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment, and fostering a culture of safety in the laboratory.[9]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. Available at: [Link]
-
OSHA Laboratory Standard. Compliancy Group. Available at: [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available at: [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA). Available at: [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem, National Institutes of Health. Available at: [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available at: [Link]
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This compound, 95% Purity. CP Lab Safety. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thiazole and Its Derivatives. Internet Archive. Available at: [Link]
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. echemi.com [echemi.com]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
